molecular formula C10H5BrN2 B594941 4-Bromoquinoline-7-carbonitrile CAS No. 1242063-18-8

4-Bromoquinoline-7-carbonitrile

カタログ番号: B594941
CAS番号: 1242063-18-8
分子量: 233.068
InChIキー: KDVXRLZYRFHOAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromoquinoline-7-carbonitrile is a high-value heterocyclic building block specifically designed for medicinal chemistry and drug discovery applications. Its core research value lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. The bromo substituent at the 4-position and the carbonitrile group at the 7-position of the quinoline core provide distinct, orthogonal reactive sites for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of chemical space. This compound has demonstrated significant utility in the synthesis of targeted anticancer agents. Specifically, it serves as a critical precursor in the development of fluorescent steroidal anticancer agents, such as the probe molecule RM-581-Fluo, which is used to investigate the mechanism of action and intracellular localization of compounds within the endoplasmic reticulum of cancer cells like breast cancer MCF-7 . Furthermore, the quinoline-3-carbonitrile structural motif, closely related to this compound, is established in the development of potential antibacterial agents. Research shows that such derivatives exhibit promising broad-spectrum antibacterial activity by targeting DNA gyrase, a well-validated enzyme target for quinolone antibiotics . This makes this compound a relevant scaffold for researchers working to overcome antibiotic resistance.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-bromoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXRLZYRFHOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677800
Record name 4-Bromoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242063-18-8
Record name 4-Bromoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinoline-7-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with a wide array of biological activities. Within this important class of heterocycles, 4-Bromoquinoline-7-carbonitrile emerges as a compound of significant interest. The strategic placement of a bromine atom at the 4-position and a nitrile group at the 7-position creates a molecule with distinct physicochemical characteristics and a high potential for further chemical modification. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its synthesis, and its potential applications, serving as a vital resource for researchers in drug discovery and materials science.

Molecular Structure and Core Properties

This compound possesses a rigid, planar bicyclic aromatic system. The electron-withdrawing nature of the bromine atom at the 4-position and the nitrile group at the 7-position significantly influences the electron density distribution across the quinoline ring system. This, in turn, dictates its reactivity, stability, and intermolecular interactions.

The key molecular identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 1242063-18-8N/A
Molecular Formula C₁₀H₅BrN₂N/A
Molecular Weight 233.07 g/mol N/A
Melting Point 148-150 °C[1]
Boiling Point (Predicted) 379.7 ± 22.0 °C[1]
Density (Predicted) 1.66 ± 0.1 g/cm³[1]
pKa (Predicted, Weakest Basic) 0.26 ± 0.27[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. This compound exhibits a preference for polar aprotic and moderately polar solvents.

SolventSolubility (mg/mL, Estimated)Polarity Insight
Dimethyl Sulfoxide (DMSO)~200Strong dipole-dipole interactions with the cyano group.
Dimethylformamide (DMF)~150Favorable dipole-dipole interactions.
Dichloromethane45Moderate solubility due to dispersion forces.
Chloroform40Moderate solubility due to dispersion forces.
Acetonitrile20Moderate dipole-dipole interactions.
Benzene15Limited solubility.
Toluene10Limited solubility.

The solubility profile suggests that for formulation purposes, polar aprotic solvents or co-solvent systems would be most effective in achieving desired concentrations.[1]

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile substituents.

  • H2: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom.

  • H3: Expected to be coupled to H2.

  • H5, H6, H8: These protons will exhibit chemical shifts and coupling patterns characteristic of a substituted benzene ring, with the nitrile group at C7 and the fused pyridine ring influencing their electronic environment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon framework.

  • Quaternary Carbons: The carbon atoms attached to the bromine (C4) and the nitrile group (C7), as well as the bridgehead carbons, will appear as signals with lower intensity.

  • Nitrile Carbon (C≡N): This carbon will have a characteristic chemical shift in the aromatic region, typically around 118-120 ppm.

  • Aromatic Carbons: The remaining carbon atoms of the quinoline ring will appear in the typical aromatic region (120-150 ppm), with their specific shifts influenced by the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.

  • C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ for the aromatic nitrile group.

  • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region will be indicative of the quinoline ring system.

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

  • C-Br Stretch: A stretching vibration for the C-Br bond is expected in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general synthetic strategy involves the construction of the quinoline core, followed by bromination and cyanation.

Proposed Synthetic Pathway

A plausible synthetic route starts from a suitably substituted aniline to first construct the quinoline ring, followed by sequential halogenation and cyanation.

Synthesis_Pathway A Substituted Aniline B 7-Aminoquinoline A->B Ring Formation C 7-Bromoquinoline B->C Sandmeyer Reaction (NaNO₂, HBr, CuBr) D 4-Bromo-7-bromoquinoline C->D Bromination (NBS or Br₂) E This compound D->E Cyanation (CuCN, DMF)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a representative, illustrative procedure based on established methodologies for the synthesis of similar quinoline derivatives.

Step 1: Synthesis of 7-Bromoquinoline

  • Diazotization: Dissolve 7-aminoquinoline in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Warm the reaction mixture to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

  • Work-up: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4,7-Dibromoquinoline

  • Bromination: Dissolve 7-bromoquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), portion-wise. The reaction may require initiation by light or a radical initiator.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Extract the product with an organic solvent and wash with water and brine.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound

  • Cyanation: In a flask, combine 4,7-dibromoquinoline, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC. The cyanation of an aryl bromide is a nucleophilic substitution reaction that requires forcing conditions.

  • Work-up: Cool the reaction mixture and pour it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA), to facilitate the removal of copper salts.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Purification: Purify the crude this compound by column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

Purification_Workflow A Crude Product from Cyanation B Column Chromatography on Silica Gel A->B C Elution with Ethyl Acetate/Petroleum Ether Gradient B->C D Fraction Collection and TLC Analysis C->D E Solvent Evaporation D->E F Pure this compound E->F

Caption: General purification workflow for this compound.

Chemical Reactivity and Stability

The presence of the bromine atom at the 4-position and the nitrile group at the 7-position imparts distinct reactivity to the molecule.

  • Nucleophilic Aromatic Substitution: The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the quinoline nitrogen. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a facile route to a diverse range of 4-substituted quinoline-7-carbonitriles.

  • Cross-Coupling Reactions: The C-Br bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of new carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl substituents at the 4-position.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open up further avenues for derivatization.

  • Stability: this compound is a thermally stable compound, as indicated by its high melting and predicted boiling points.[1] It is generally stable under normal laboratory conditions but should be protected from strong acids and bases which could hydrolyze the nitrile group.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

  • Medicinal Chemistry: The quinoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of 4-aminoquinoline are well-known for their antimalarial activity. The functional handles on this compound allow for the synthesis of libraries of novel compounds to be screened for various biological activities, including as potential anticancer and anti-infective agents.[1] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the compound's interaction with biological targets.

  • Materials Science: The rigid, planar structure and the presence of polarizable bromine and electron-withdrawing nitrile groups suggest that derivatives of this compound could have interesting electronic and photophysical properties. These characteristics make them potential candidates for use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.

Conclusion

This compound is a strategically functionalized heterocyclic compound with a rich potential for chemical modification and a wide range of possible applications. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it a highly valuable intermediate for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of this important molecule, offering researchers the necessary information to explore its full potential in their scientific endeavors.

References

Sources

4-Bromoquinoline-7-carbonitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromoquinoline-7-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1242063-18-8), a key heterocyclic building block for research and development. The document details its core physicochemical properties, molecular structure, established synthesis protocols, and significant applications, particularly in the fields of medicinal chemistry and material science. Emphasis is placed on the rationale behind its synthetic pathways and its utility as a versatile intermediate for creating more complex molecules. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis, offering field-proven insights and methodologies.

Introduction to this compound

This compound is a specialized organic compound featuring a quinoline scaffold. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The strategic placement of a bromine atom at the 4-position and a nitrile (cyano) group at the 7-position endows this molecule with a unique electronic profile and versatile reactivity, making it a valuable precursor in synthetic chemistry.[2] The bromine atom serves as an effective handle for functionalization via cross-coupling reactions, while the electron-withdrawing nitrile group can modulate the molecule's biological activity and physicochemical properties.[1] Consequently, this compound is primarily utilized as a building block for developing novel pharmaceuticals, particularly targeting cancer and infectious diseases, and for creating new materials with specific electronic or optical characteristics.[2]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its heterocyclic quinoline backbone substituted with two key functional groups. The bromine atom at the 4-position and the cyano group at the 7-position create a distinct electronic environment that influences the molecule's stability and reactivity.[2]

Core Compound Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1242063-18-8[2][3][4][5]
IUPAC Name This compound[2]
Molecular Formula C₁₀H₅BrN₂[2][3]
Molecular Weight 233.068 g/mol [2]
SMILES N#CC1=CC=C2C(C=C1)=NC=C(Br)C=2[2][3]
InChI InChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H[2]
InChI Key KDVXRLZYRFHOAX-UHFFFAOYSA-N[2]
Physical Form Solid
Purity ≥95%[4]
Structural Elucidation

The structure consists of a planar, aromatic quinoline core. The bromine atom is attached to the pyridine part of the ring system, while the carbonitrile group is on the benzene moiety. This arrangement of electron-withdrawing groups significantly impacts the molecule's reactivity in subsequent synthetic steps.

Caption: 2D molecular structure of this compound.

Synthesis and Methodologies

The synthesis of this compound is a multi-step process that requires precise control to achieve the desired regioselective functionalization of the quinoline core.[2] The general strategy involves the sequential introduction of the bromine and cyano groups onto a quinoline derivative.

General Synthetic Pathway

A typical synthesis involves two primary transformations: bromination and cyanation.[2] The order of these steps can be varied depending on the starting material and desired selectivity.

  • Bromination : This step introduces the bromine atom at the 4-position. A common precursor is a quinolin-4-one derivative, which can be converted to the 4-bromoquinoline using a brominating agent like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS).[1][2] The choice of reagent is critical for achieving high yield and selectivity.

  • Cyanation : The nitrile group is subsequently introduced at the 7-position. This is typically accomplished through a nucleophilic substitution reaction, often a palladium-catalyzed cyanation, using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).[2] Palladium-based catalysts are particularly effective for functionalizing quinoline derivatives with high efficiency.[2]

Caption: Generalized synthetic workflow for this compound.

Example Protocol: Palladium-Catalyzed Cyanation

This protocol outlines a representative method for the cyanation step, a crucial transformation in the synthesis.

Objective: To introduce a cyano group at the 7-position of a 4,7-dihaloquinoline intermediate.

Materials:

  • 7-Bromo-4-chloroquinoline (or similar dihalo-intermediate)

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A round-bottom flask is charged with the 7-bromo-4-chloroquinoline intermediate and zinc cyanide.

  • Catalyst Addition: The palladium catalyst is added to the flask under an inert atmosphere to prevent degradation.

  • Solvent Addition: Anhydrous DMF is added to dissolve the reactants.

  • Reaction: The mixture is heated to a specified temperature (e.g., 80-120°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled, diluted with an appropriate solvent (e.g., ethyl acetate), and washed with water and brine to remove inorganic salts and DMF.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired carbonitrile product.

Causality: The use of a palladium catalyst is essential as it facilitates the challenging C-C bond formation between the aromatic ring and the cyanide nucleophile through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Applications in Research and Development

This compound is not an end-product but a versatile intermediate. Its value lies in the ability of its functional groups to participate in a wide range of chemical reactions to build more complex, high-value molecules.

  • Medicinal Chemistry : The compound serves as a key scaffold for the synthesis of novel therapeutic agents.[2] The quinoline core is known to interact with various biological targets, and the bromine and nitrile groups provide vectors for diversification to optimize bioactivity, selectivity, and pharmacokinetic properties.[2] It has been investigated as a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.[2]

  • Chemical Synthesis : As a building block, the bromine atom at the 4-position is particularly useful for undergoing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of aryl, alkyl, or amino groups.[1]

  • Material Science : The unique electronic properties conferred by the bromo and cyano substituents make this compound a candidate for synthesizing novel organic materials with specific optical or electronic functionalities.[2]

Caption: Role of this compound as a versatile chemical intermediate.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The toxicological properties of this specific compound have not been fully investigated, and it should be handled with care.[6]

  • Hazard Identification : May cause skin, eye, and respiratory irritation.[7][8] It is classified as potentially harmful if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6][7]

  • Handling : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with eyes, skin, and clothing.[6]

  • First Aid Measures :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Skin : Wash off immediately with plenty of soap and water.[7] Remove contaminated clothing.[7]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

    • Ingestion : Wash out the mouth with water and seek immediate medical attention.[6]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]

  • Disposal : Dispose of this material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound, identified by CAS number 1242063-18-8, is a highly valuable and versatile heterocyclic compound. Its well-defined molecular structure, featuring reactive bromine and cyano functional groups on a privileged quinoline scaffold, makes it an essential building block in modern synthetic chemistry. Its primary utility lies in the construction of complex molecules for drug discovery programs and the development of novel materials. Adherence to established synthesis protocols and strict safety measures is paramount when working with this compound to ensure both successful scientific outcomes and user safety.

References

  • General Information on this compound. (2023).
  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 4-Bromo-quinoline-8-carbonitrile. Chemcia. Retrieved from [Link]

  • Beijing Xinheng Technology Co., Ltd. (n.d.). This compound - CAS:1242063-18-8. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoquinoline-8-carbonitrile. National Institutes of Health. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1242063-18-8. ChemWhat. Retrieved from [Link]

  • Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • American Chemical Society. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]

  • Google Patents. (2015). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.

Sources

Spectroscopic Characterization of 4-Bromoquinoline-7-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromoquinoline-7-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a quinoline derivative, it serves as a valuable scaffold in the development of novel therapeutic agents, particularly in oncology.[1][2] The strategic placement of a bromine atom at the 4-position and a nitrile group at the 7-position creates a unique electronic profile, making it a key building block for more complex molecular architectures.[1] This document offers a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with the foundational data and interpretation necessary for its application.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₀H₅BrN₂ and a molecular weight of approximately 233.06 g/mol .[1][3] The presence of the electron-withdrawing bromine and cyano groups significantly influences the electronic environment of the quinoline ring system.

mol

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

¹H NMR Spectroscopy

Proton NMR provides insights into the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals. CDCl₃ is a common choice for many organic compounds.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.[4]

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the resulting peaks to determine the relative number of protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-28.8 - 9.0Doublet~4.51H
H-37.6 - 7.8Doublet~4.51H
H-58.2 - 8.4Doublet~8.51H
H-67.7 - 7.9Doublet of Doublets~8.5, ~1.51H
H-88.5 - 8.7Doublet~1.51H

The predicted ¹H NMR spectrum of this compound would display five distinct signals in the aromatic region. The downfield chemical shifts are a consequence of the deshielding effects of the aromatic quinoline ring system. The proton at the 2-position (H-2) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The coupling constants (J values) provide information about the connectivity of the protons. For instance, the doublet multiplicity of H-2 and H-3 with a coupling constant of approximately 4.5 Hz is characteristic of ortho-coupling in a pyridine ring.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C) is used.

  • Data Acquisition:

    • A proton-decoupled spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[8]

    • The spectral width is set to a wider range (typically 0-220 ppm) to accommodate the larger chemical shift dispersion of carbon nuclei.[8]

    • A greater number of scans is necessary to obtain a good signal-to-noise ratio.

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on typical values for quinoline and nitrile functional groups.[9][10][11]

Carbon Predicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4133 - 135
C-4a148 - 150
C-5128 - 130
C-6129 - 131
C-7110 - 112
C-8135 - 137
C-8a125 - 127
C≡N117 - 119

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The quaternary carbons (C-4, C-4a, C-7, C-8a, and the nitrile carbon) are expected to have lower intensities compared to the protonated carbons. The chemical shift of the nitrile carbon typically appears in the 115-125 ppm range.[9] The carbons of the quinoline ring system will have chemical shifts in the aromatic region, with their exact positions influenced by the bromine and nitrile substituents.

mol

Caption: Numbering of the Quinoline Ring System.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

A general protocol for obtaining the mass spectrum of this compound is as follows:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that can induce fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Ion Calculated m/z Relative Abundance Identity
[M]⁺231.96, 233.96High (Isotopic pattern)Molecular Ion
[M-Br]⁺153.05ModerateLoss of Bromine
[M-HCN]⁺204.97, 206.97ModerateLoss of Hydrogen Cyanide

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] This results in two peaks for the molecular ion at m/z 231.96 and 233.96, with nearly equal intensity.

Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. For this compound, fragmentation could involve the loss of a bromine radical to give an ion at m/z 153.05, or the loss of hydrogen cyanide (HCN) from the nitrile group and the ring, resulting in ions at m/z 204.97 and 206.97.

M [M]⁺˙ m/z 232/234 M_Br [M-Br]⁺ m/z 153 M->M_Br - Br• M_HCN [M-HCN]⁺˙ m/z 205/207 M->M_HCN - HCN

Caption: Predicted Fragmentation Pathway of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust framework for its structural confirmation and characterization. The predicted data and interpretations presented in this guide, based on established principles of spectroscopy and analysis of related compounds, offer valuable insights for researchers working with this important synthetic intermediate. Accurate structural elucidation is a critical first step in the journey of drug discovery and materials science, and the methodologies described herein provide a solid foundation for such endeavors.

References

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

  • 4 - Supporting Information. Available at: [Link]

  • 4-Bromoquinoline-8-carbonitrile | C10H5BrN2 | CID 66764168 - PubChem. Available at: [Link]

  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. Available at: [Link]

  • sample 13C NMR spectra of compounds with common functional groups - YouTube. Available at: [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • 4-bromo-7-nitroquinoline - 933486-43-2, C9H5BrN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • This compound CAS#: 1242063-18-8; ChemWhat Code: 1082797. Available at: [Link]

  • This compound - CAS:1242063-18-8 - 北京欣恒研科技有限公司. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • 7-Bromo-4-methylquinoline-3-carbonitrile | C11H7BrN2 | CID 105506766 - PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 4-Bromoquinoline-7-carbonitrile: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2][3] This technical guide delves into a particularly compelling, yet underexplored derivative: 4-Bromoquinoline-7-carbonitrile. We will deconstruct the molecule to its core components—the quinoline nucleus, the C4-bromo substituent, and the C7-carbonitrile group—to build a rational framework for its potential applications in drug discovery. This document moves beyond mere description to provide actionable insights, including detailed synthetic protocols for derivatization and robust methodologies for biological evaluation, aimed at empowering researchers in oncology, infectious diseases, and beyond.

The Quinoline Core: A Blueprint for Bioactivity

First isolated from coal tar in 1834, the quinoline ring system—a fusion of a benzene and a pyridine ring—is a "privileged scaffold" in medicinal chemistry.[1][4] Its rigid, planar structure and ability to intercalate with biomacromolecules like DNA, coupled with the nitrogen atom's capacity to act as a hydrogen bond acceptor, make it an ideal foundation for designing bioactive molecules.[1] This has led to the development of blockbuster drugs across a wide therapeutic spectrum, from the antimalarial chloroquine to the anticancer agent camptothecin and the antibacterial fluoroquinolones.[1][2][5]

The inherent versatility of the quinoline core allows for functionalization at multiple positions, enabling chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological activity and target specificity.

Deconstructing this compound: A Molecule of Strategic Design

The subject of this guide, this compound, is not merely another quinoline derivative. Its specific substitution pattern offers distinct strategic advantages for drug development. Let's analyze the contribution of each functional group.

Figure 1: Structural analysis of the this compound scaffold.

The C4-Bromine: A Versatile Synthetic Handle

The bromine atom at the 4-position is a critical feature. Halogens, particularly bromine, can modulate lipophilicity, which influences a molecule's ability to cross cell membranes.[6] More importantly, the C4-position on the quinoline ring is activated by the adjacent nitrogen, making this bromine an excellent leaving group and a handle for introducing molecular diversity through modern cross-coupling reactions.[7] This enables the rapid synthesis of extensive compound libraries, a cornerstone of modern lead optimization.

  • Suzuki Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon bonds.

This synthetic tractability is paramount, as it allows chemists to systematically probe the structure-activity relationship (SAR) around the quinoline core.

The C7-Carbonitrile: A Key to Potent and Specific Interactions

The carbonitrile (cyano) group is far more than a simple substituent; it is a powerful pharmacophore in its own right.[8][9] Its inclusion at the 7-position offers several advantages:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons and a strong dipole moment, making it an effective hydrogen bond acceptor. This allows for specific, high-affinity interactions with amino acid residues (such as serine or arginine) in a protein's active site.[8]

  • Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group or even a halogen atom, offering a different electronic and steric profile while potentially maintaining key binding interactions.[8][9]

  • Metabolic Stability: Unlike many other functional groups, the nitrile is generally robust and not readily metabolized, which can improve a drug candidate's pharmacokinetic profile.[8]

  • Modulation of Electronics: As a potent electron-withdrawing group, the nitrile influences the electronic properties of the entire quinoline ring system, which can affect target binding and reactivity.[8]

Hypothesized Therapeutic Applications & Validation Workflows

Based on the structural analysis and the known pharmacology of related quinoline derivatives, we can hypothesize several high-potential applications for this compound as a starting scaffold.

Application 1: Kinase Inhibitors for Oncology

The quinoline scaffold is prevalent in kinase inhibitors, including those targeting EGFR and HER2.[10][11] The 4-anilinoquinoline core, in particular, is a well-established template for ATP-competitive inhibitors. The C4-bromo position is an ideal attachment point for the requisite aniline moiety, while the C7-carbonitrile can project into the binding pocket to form key interactions.

Hypothesis: Derivatives of this compound, particularly those generated via Buchwald-Hartwig amination at the C4 position, will exhibit inhibitory activity against oncogenic kinases such as EGFR, HER2, and VEGFR.

G start 4-Bromoquinoline- 7-carbonitrile lib_gen Library Synthesis (Buchwald-Hartwig Amination) start->lib_gen Diverse Amines screen Primary Screen: Kinase Panel Assay lib_gen->screen Compound Library hits Active Hits (e.g., >50% inhibition) screen->hits Identify dose_response Dose-Response: IC50 Determination hits->dose_response Confirm cell_assay Cellular Assay: Antiproliferative (MTT/SRB) dose_response->cell_assay Validate in Cells lead Lead Candidate cell_assay->lead Prioritize

Figure 2: Experimental workflow for identifying kinase inhibitor lead compounds.

Validation Workflow:

  • Library Synthesis: Synthesize a focused library of 4-aminoquinoline-7-carbonitrile derivatives.

  • Primary Screening: Screen the library at a single high concentration (e.g., 10 µM) against a panel of relevant kinases (e.g., EGFR, HER2, VEGFR2, B-Raf).

  • IC50 Determination: For active compounds, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Cellular Potency: Test potent inhibitors in cancer cell lines known to be dependent on the target kinase (e.g., A431 for EGFR, SK-BR-3 for HER2) to measure antiproliferative activity.[10]

Application 2: Anticancer Agents via Topoisomerase Inhibition

Many quinoline-based compounds exert their anticancer effects by inhibiting topoisomerases, enzymes critical for DNA replication and repair.[4][12] The planar quinoline ring can intercalate between DNA base pairs, and substituents can interact with the enzyme-DNA complex to stabilize it, leading to double-strand breaks and apoptosis.

Hypothesis: Aryl derivatives of this compound, synthesized via Suzuki coupling, will inhibit human topoisomerase I or II and exhibit cytotoxic effects in cancer cell lines.

Validation Workflow:

  • Synthesis: Create a library of 4-aryl-quinoline-7-carbonitrile derivatives.

  • Enzymatic Assay: Directly measure the inhibition of human topoisomerase I/II using a plasmid DNA relaxation assay.[12]

  • Cytotoxicity Screening: Evaluate the compounds for cytotoxicity against a panel of human cancer cell lines (e.g., HT29 colorectal, HeLa cervical, C6 glioma) using an LDH or MTT assay.[4][12]

  • Apoptosis Induction: Confirm the mechanism of cell death for the most active compounds using a DNA laddering assay or Annexin V staining.[4][12]

Application 3: Novel Antibacterial Agents

The quinoline core is famous for the fluoroquinolone class of antibiotics. While resistance is an issue, novel quinoline structures are still of great interest. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV.

Hypothesis: Derivatives of this compound will show activity against clinically relevant bacterial strains, potentially through inhibition of DNA gyrase.

Validation Workflow:

  • Antimicrobial Screening: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[13]

  • Mechanism of Action: For active compounds, perform a bacterial DNA gyrase supercoiling inhibition assay.

  • Molecular Docking: Use computational models to predict the binding mode of active compounds within the active site of DNA gyrase to guide further optimization.[13]

Experimental Protocols: From Synthesis to Screening

The following protocols are provided as robust starting points for researchers. All procedures must be conducted in accordance with institutional safety guidelines.

Protocol 4.1: Synthesis of 4-Anilino-quinoline-7-carbonitrile (General Procedure for Buchwald-Hartwig Amination)

This protocol describes the synthesis of a representative derivative, a crucial first step in exploring its potential as a kinase inhibitor.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aniline derivative (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.[6]

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 4.2: Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A431) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium. Add 100 µL of the compound-containing medium to the wells (final DMSO concentration <0.5%). Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of compound concentration.

Summary and Future Outlook

This compound is a strategically designed chemical scaffold with significant untapped potential in medicinal chemistry. The combination of a privileged quinoline core, a versatile synthetic handle at the C4 position, and a potent pharmacophoric nitrile group at the C7 position makes it an exceptional starting point for the development of novel therapeutics. The proposed applications in oncology and infectious disease are supported by a strong foundation of literature on related compounds. The workflows and protocols outlined in this guide provide a clear, actionable path for researchers to synthesize, evaluate, and optimize derivatives of this promising molecule, paving the way for the discovery of next-generation medicines.

References

  • Vertex AI Search Result. (2023). Synthesis, properties, and applications of this compound.
  • Adegboyega, O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Available at: [Link]

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Ökten, S., et al. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research.
  • BenchChem. (n.d.). 4-Bromoquinoline-8-carbonitrile | CAS 1020743-28-5.
  • Wang, L., et al. (2020). Application of Nitrile in Drug Design.
  • BenchChem. (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide.
  • ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • Zhang, Y., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Journal of Molecular Structure. Available at: [Link]

Sources

Reactivity of the bromine and nitrile functional groups in 4-Bromoquinoline-7-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4-Bromoquinoline-7-carbonitrile

Abstract

This compound is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure features a privileged quinoline scaffold functionalized with two distinct and strategically positioned reactive centers: a C4-bromine atom and a C7-nitrile group.[2] This guide provides a comprehensive technical analysis of the reactivity of these two functional groups. We will explore the underlying electronic principles that govern their behavior, detail key synthetic transformations, and present field-proven experimental protocols. The central theme of this work is an examination of the chemoselectivity and orthogonality that can be achieved, enabling scientists to leverage this molecule for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Scaffold

The quinoline ring system is a cornerstone of drug discovery, forming the core of numerous pharmaceuticals, most famously the 4-aminoquinoline antimalarials.[3][4] The strategic functionalization of this scaffold is a primary goal in the development of novel therapeutic agents. This compound emerges as a particularly valuable starting material due to its bifunctional nature.

  • The C4-Bromine: Positioned on the pyridine ring and activated by the adjacent nitrogen atom, the bromine atom serves as an exceptionally versatile synthetic handle. It is primed for both nucleophilic aromatic substitution and a wide array of palladium-catalyzed cross-coupling reactions.[1][5]

  • The C7-Nitrile: Located on the carbocyclic (benzene) ring, the nitrile group offers a different set of synthetic possibilities. It can be transformed into amines, carboxylic acids, or even serve as a precursor for other heterocyclic systems like tetrazoles.[6][7]

The electronic disparity between these two positions allows for a high degree of selective manipulation. This guide will dissect the reactivity of each site, providing the causal logic behind experimental choices and empowering researchers to design efficient and predictable synthetic routes.

Electronic Landscape and Inherent Reactivity

The reactivity of this compound is dictated by the electronic properties of the quinoline nucleus. The nitrogen atom exerts a strong electron-withdrawing effect (-I and -M), which significantly influences the electron density across the ring system. This effect is most pronounced on the pyridinone ring, particularly at the C2 and C4 positions (ortho and para to the nitrogen). Consequently, the C4 carbon atom is highly electrophilic, making it susceptible to attack by nucleophiles.

Conversely, the C7 position on the benzenoid ring is less perturbed by the heteroatom's electronics. The nitrile group at this position behaves as a typical aromatic nitrile, with its reactivity governed by the strong polarization of the carbon-nitrogen triple bond.[8] This electronic differentiation is the key to achieving chemoselectivity.

Figure 1. Overview of the distinct reactive sites in this compound.

Chemistry of the C4-Bromine: A Gateway to Molecular Diversity

The C4-bromo group is the more reactive site for substitutions, offering two primary pathways for functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C4 position makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C4 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The subsequent expulsion of the bromide ion restores aromaticity and yields the substituted product.

The favorability of this pathway is a direct result of the quinoline nitrogen's ability to stabilize the negative charge of the Meisenheimer complex through resonance. This activation is a classic example of how heteroatoms can fundamentally alter the reactivity of an aromatic system.[10][11]

SNAr_Mechanism Reactant 4-Bromoquinoline (C4 position activated) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (e.g., R-NH2, R-O⁻) Product 4-Substituted Quinoline Intermediate->Product - Br⁻ LeavingGroup Br⁻

Caption: Generalized workflow for the SNAr reaction at the C4 position.

Table 1: Representative SNAr Reactions

NucleophileReagentConditionsProductTypical Yield
Primary AmineR-NH₂Base (e.g., K₂CO₃), DMSO, 120 °C4-(Alkylamino)quinoline-7-carbonitrile75-95%
AlkoxideNaORROH (solvent), Reflux4-(Alkoxy)quinoline-7-carbonitrile80-98%
ThiolateNaSRDMF, 80 °C4-(Alkylthio)quinoline-7-carbonitrile70-90%

Protocol 1: General Procedure for SNAr with an Amine

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.1 M solution with respect to the starting material.

  • Reaction: Heat the mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired 4-aminoquinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized organic synthesis, and the C4-bromo position is an ideal substrate for these transformations.[12][13] These reactions offer a powerful alternative to SNAr, particularly for forming C-C and C-N bonds with a vast scope of coupling partners.[14][15][16]

The general mechanism involves a Pd(0) catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.

  • Reductive Elimination: The new C-C or C-N bond is formed, regenerating the Pd(0) catalyst.[13][17]

Palladium_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex (Ar)Pd(II)(Br)L₂ OxAdd->PdII_Complex Transmetal Transmetalation or Amine Coordination PdII_Complex->Transmetal PdII_Intermediate (Ar)Pd(II)(R)L₂ Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is exceptionally robust and tolerant of a wide range of functional groups, including the C7-nitrile.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Boronic Acid (R-B(OH)₂)CatalystBaseSolventTypical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92%
3-Furylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane88%
Cyclopropylboronic acidXPhos Pd G3K₃PO₄THF/H₂O85%

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O in a 4:1:1 ratio).

  • Reaction: Heat the mixture to 90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, often succeeding where SNAr reactions are sluggish or fail.[18][19] The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope.[17][20]

Table 3: Representative Buchwald-Hartwig Amination Conditions

AmineCatalyst/LigandBaseSolventTypical Yield
MorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene95%
AnilinePd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane89%
BenzylamineBrettPhos Pd G3LHMDSTHF91%

Protocol 3: General Procedure for Buchwald-Hartwig Amination Adapted from established methods.[21]

  • Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat 3 times).

  • Solvent and Nucleophile: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Workup and Purification: After cooling, dilute the mixture with an appropriate solvent like ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by silica gel chromatography.

Chemistry of the C7-Nitrile: A Hub for Functional Group Interconversion

The nitrile group at the C7 position is a robust and versatile functional group that can be converted into several other key moieties.[6] These transformations typically require more forcing conditions than those used to functionalize the C4-bromo position, a factor that must be considered when planning a synthetic sequence.

Nitrile_Reactions Start Quinoline-7-carbonitrile (R-C≡N) Hydrolysis Hydrolysis (H₃O⁺ or NaOH/H₂O) Start->Hydrolysis Reduction Reduction (LiAlH₄ or H₂/Catalyst) Start->Reduction Cycloaddition [3+2] Cycloaddition (NaN₃) Start->Cycloaddition Product_Acid Quinoline-7-carboxylic Acid (R-COOH) Hydrolysis->Product_Acid Product_Amine Quinolin-7-ylmethanamine (R-CH₂NH₂) Reduction->Product_Amine Product_Tetrazole 7-(1H-Tetrazol-5-yl)quinoline (R-Tetrazole) Cycloaddition->Product_Tetrazole

Caption: Key synthetic transformations of the C7-nitrile functional group.

Reduction to a Primary Amine

The conversion of the nitrile to a primary amine (a -CH₂NH₂ group) is a fundamental transformation.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that efficiently reduces nitriles.[22][23] However, its high reactivity poses a risk of competitive debromination at the C4 position. This is a critical consideration for chemoselectivity.

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with H₂ gas is another common method. Care must be taken, as some conditions can also lead to dehalogenation or reduction of the quinoline ring itself.

  • Milder Borane Reagents: Reagents like diisopropylaminoborane with a catalytic amount of LiBH₄ can reduce aromatic nitriles under mild conditions that are more likely to be compatible with the C-Br bond.[24][25][26]

Protocol 4: Reduction of Nitrile with Diisopropylaminoborane Adapted from Haddenham et al.[24][25]

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Catalyst Addition: Add a catalytic amount of lithium borohydride (LiBH₄, 0.1 equiv).

  • Reducing Agent: Slowly add a solution of diisopropylaminoborane [BH₂N(iPr)₂] (2.0 equiv) in THF at 25 °C.

  • Reaction: Stir the reaction at 25 °C. The reaction is typically faster for nitriles on electron-deficient rings.[24] Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Workup and Purification: Make the solution basic with aqueous NaOH. Extract with diethyl ether, dry the organic layers over MgSO₄, filter, and concentrate. Purify via column chromatography to obtain the (4-bromoquinolin-7-yl)methanamine.

Hydrolysis to a Carboxylic Acid

The nitrile can be fully hydrolyzed to a carboxylic acid under either strong acidic or basic conditions.[8] The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, milder conditions.[22]

Protocol 5: Acid-Catalyzed Hydrolysis of Nitrile

  • Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Reaction: Heat the mixture to reflux (typically >100 °C) for several hours.

  • Monitoring: Monitor the reaction by TLC, observing the conversion of the starting material to the more polar carboxylic acid product.

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated base solution (e.g., 10 M NaOH) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-bromoquinoline-7-carboxylic acid.

Chemoselective and Orthogonal Synthetic Strategies

The true synthetic power of this compound lies in the ability to functionalize one site while leaving the other intact.

  • Priority 1: Modifying C4 while preserving C7-CN: This is generally the more straightforward approach. The nitrile group is robust and unreactive under the neutral or basic conditions of most palladium-catalyzed coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) and SNAr reactions.[7] This allows for extensive diversification of the C4 position as the initial step in a multi-step synthesis.

  • Priority 2: Modifying C7-CN while preserving C4-Br: This requires more careful reagent selection.

    • For Reduction: As discussed, harsh reducing agents like LiAlH₄ should be avoided in favor of milder borane-based systems to prevent C-Br bond cleavage.[24][25]

    • For Hydrolysis: The highly acidic or basic conditions required for nitrile hydrolysis are generally compatible with the C-Br bond, which is stable under these non-nucleophilic conditions.

    • For Cycloaddition: The conditions for forming tetrazoles (e.g., NaN₃, NH₄Cl in DMF) are typically compatible with the aryl bromide.

Table 4: Orthogonality and Compatibility Matrix

Reaction at C4Compatibility with C7-NitrileReaction at C7Compatibility with C4-Bromine
Suzuki CouplingHigh Reduction (LiAlH₄)Low (Risk of dehalogenation)
Buchwald-HartwigHigh Reduction (BH₂N(iPr)₂)Moderate to High
SNAr (Amines, Alkoxides)High Hydrolysis (Acid/Base)High
Sonogashira CouplingHigh Cycloaddition (NaN₃)High

Conclusion

This compound is a paradigm of modern heterocyclic building blocks, offering two electronically and chemically distinct functional groups for sequential, orthogonal manipulation. The C4-bromo position provides a reliable entry point for diversification via robust SNAr and palladium-catalyzed cross-coupling methodologies. The C7-nitrile group serves as a stable precursor to other critical functionalities like primary amines and carboxylic acids. By understanding the inherent reactivity of each site and making informed choices about reagents and reaction conditions, researchers can unlock the full potential of this scaffold, paving the way for the efficient synthesis of novel compounds for drug discovery and materials science.

References

  • Vertex AI Search Result. (2023). Buy this compound | 1242063-18-8.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • ACS Publications. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Recent Progress on Cycloaddition Reactions of Aromatic Nitriles. [Link]

  • Organic Chemistry Portal. (2009). Amine synthesis by nitrile reduction. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Chemguide. (n.d.). reduction of nitriles. [Link]

  • ResearchGate. (n.d.). Conversion of nitrile to other functional groups. [Link]

  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ChemSynthesis. (2025). 4-bromoquinoline - 3964-04-3. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. (2019). cycloadditions with nitrile oxides. [Link]

  • Encyclopedia.pub. (2022). Reactions of Nitrile Anions. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. [Link]

  • ResearchGate. (2019). Functionality elaboration of 4-bromo-quinolines. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • ACS Publications. (n.d.). The photochemical reaction between aromatic nitriles and allylsilane. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of novel cyano quinoline derivatives. [Link]

  • ACS Publications. (2026). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. [Link]

  • ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • OMICS International. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of Novel Cyano Quinoline Derivatives | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ResearchGate. (2021). Key Compounds in Synthesis of Quinoline Derivatives: Synthesis of Bromo, Cyano and Methoxy Quinolines. [Link]

  • ChemWhat. (2026). This compound CAS#: 1242063-18-8. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

  • National Institutes of Health. (n.d.). 4-Bromoquinoline-8-carbonitrile. [Link]

  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. [Link]

  • ResearchGate. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile. [Link]

Sources

In-Silico Analysis of 4-Bromoquinoline-7-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides an in-depth, practical walkthrough for the in-silico characterization of a specific quinoline derivative, 4-Bromoquinoline-7-carbonitrile. As a compound with reported antitumor potential, a thorough computational analysis is paramount for elucidating its drug-like properties and mechanism of action.[2] This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive methodology for predicting physicochemical properties, assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and performing molecular docking studies to identify potential biological targets. By integrating established computational tools and databases, this guide serves as a self-validating framework for the early-stage evaluation of novel small molecules, ultimately accelerating the drug discovery pipeline.[3]

Introduction: The Quinoline Scaffold and the Imperative of In-Silico Analysis

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[1][4] The versatility of the quinoline ring system allows for extensive structural modifications to modulate its biological activity and physicochemical properties.[2] this compound, the subject of this guide, is an intriguing molecule featuring a bromine atom at the 4-position and a nitrile group at the 7-position. These functional groups are known to influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a compelling candidate for drug development.[2]

In the contemporary drug discovery landscape, in-silico methods are indispensable for the early-stage assessment of drug candidates.[3] Computational approaches offer a time- and cost-effective means to predict a compound's pharmacokinetic and toxicological properties, thereby de-risking subsequent preclinical and clinical development.[5] This guide will provide a detailed, step-by-step protocol for the in-silico analysis of this compound, from basic property prediction to target interaction modeling.

Physicochemical and Pharmacokinetic Profiling

A foundational step in the evaluation of any potential drug candidate is the characterization of its physicochemical properties and the prediction of its ADMET profile. These parameters are critical determinants of a drug's bioavailability and overall in-vivo performance. For this analysis, we will utilize two widely recognized and freely accessible web-based platforms: SwissADME and pkCSM.[6]

Molecular Input and Representation

The starting point for any in-silico analysis is the generation of a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format for this purpose.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem CID: 155288004[7]
Molecular Formula C10H5BrN2PubChem CID: 155288004[7]
Molecular Weight 233.06 g/mol PubChem CID: 155288004[7]
SMILES N#Cc1cc2c(cc1)N=CC=C2BrPubChem CID: 155288004[7]
Protocol for ADMET Prediction using SwissADME and pkCSM

This protocol outlines the steps to obtain a comprehensive ADMET profile for this compound.

Experimental Protocol:

  • Navigate to the SwissADME and pkCSM web servers. [6]

  • Input the SMILES string for this compound (N#Cc1cc2c(cc1)N=CC=C2Br) into the query field of each platform.[7]

  • Initiate the prediction calculations on both platforms.

  • Compile the output data into a structured table for comparative analysis.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted properties for this compound, providing insights into its drug-likeness and pharmacokinetic profile.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value (SwissADME)Predicted Value (pkCSM)Optimal Range/Interpretation
Molecular Weight 233.06 g/mol -< 500 g/mol (Lipinski's Rule)
LogP (o/w) 2.682.8< 5 (Lipinski's Rule)
Topological Polar Surface Area (TPSA) 40.6 Ų-< 140 Ų (good oral bioavailability)
Water Solubility (LogS) -4.13 (Poorly soluble)-3.763 (Moderately soluble)Higher values indicate better solubility.
Hydrogen Bond Donors 0-≤ 5 (Lipinski's Rule)
Hydrogen Bond Acceptors 2-≤ 10 (Lipinski's Rule)
Rotatable Bonds 0-≤ 10 (good oral bioavailability)

Table 3: Predicted Pharmacokinetic (ADMET) Properties

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
Gastrointestinal Absorption High93.8%High probability of absorption from the gut.
Blood-Brain Barrier (BBB) Permeant YesYes (LogBB: -0.16)The compound is predicted to cross the BBB.
CYP1A2 inhibitor NoNoLow potential for drug-drug interactions via CYP1A2.
CYP2C19 inhibitor YesYesPotential for drug-drug interactions via CYP2C19.
CYP2C9 inhibitor NoYesConflicting predictions warrant further investigation.
CYP2D6 inhibitor NoYesConflicting predictions warrant further investigation.
CYP3A4 inhibitor YesYesHigh potential for drug-drug interactions via CYP3A4.
P-glycoprotein Substrate NoYesConflicting predictions regarding efflux by P-gp.
AMES Toxicity -NoPredicted to be non-mutagenic.
hERG I Inhibitor -YesPotential for cardiotoxicity.
Hepatotoxicity -YesPotential for liver toxicity.
Skin Sensitisation -NoLow potential to cause skin allergies.

Molecular Docking: Identifying Potential Biological Targets

Given the reported anticancer activity of quinoline derivatives, molecular docking is a powerful technique to investigate the binding affinity of this compound to known cancer-related protein targets.[4][8] This analysis can provide insights into its potential mechanism of action. Based on existing literature, several protein kinases, such as Epidermal Growth Factor Receptor (EGFR), are key targets for quinoline-based anticancer agents.[9][10]

Selection of a Protein Target: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a well-validated target for cancer therapy. We will perform a molecular docking study of this compound against the kinase domain of EGFR.

Molecular Docking Workflow

The following diagram illustrates the key steps in the molecular docking workflow.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download Protein Structure (e.g., PDB ID: 1M17) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig Prepare Ligand (Generate 3D coordinates) PrepLig->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze Analyze Docking Results (Binding Energy, Pose) Dock->Analyze Visualize Visualize Interactions (PyMOL) Analyze->Visualize

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for 4-Bromoquinoline-7-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Functionalized quinolines, particularly those bearing halogen and nitrile moieties, are highly valued as versatile intermediates in drug discovery programs, enabling rapid diversification and structure-activity relationship (SAR) studies.[3][4][5] This application note provides a comprehensive and robust protocol for the synthesis of 4-bromoquinoline-7-carbonitrile, a key building block for advanced pharmaceutical research. We present a multi-step synthetic pathway, detailing the underlying chemical principles, step-by-step experimental procedures, and rigorous characterization methods. The protocol is designed for reproducibility and scalability, addressing common challenges to ensure high purity and yield.

Introduction: The Strategic Importance of this compound

The quinoline ring system is a privileged structure renowned for its broad spectrum of biological activities.[1][6] The strategic placement of functional groups is critical for modulating a compound's pharmacological profile. The this compound architecture offers three key points for chemical modification:

  • The Bromine at C4: The C4 position is activated by the adjacent ring nitrogen, making the bromine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of amine, alcohol, and thiol-containing side chains.[4]

  • The Nitrile at C7: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing access to a diverse range of derivatives with distinct physicochemical properties.

  • The Quinoline Core: The core itself can undergo further electrophilic substitution, although this is generally less facile and regioselective than functionalizing the pre-installed handles.

This combination of reactive sites makes this compound an exceptionally valuable intermediate for constructing libraries of complex molecules for screening and development.

Recommended Synthetic Pathway

A direct, single-step synthesis of this compound is not practical due to challenges in controlling regioselectivity.[6] Therefore, a strategic multi-step approach is required. The most reliable and validated pathway involves building the quinoline core with the necessary functionalities in place or in a precursor form. The recommended pathway begins with the construction of a 4-hydroxyquinoline-7-carbonitrile intermediate, followed by a robust halogenation step.

Synthesis_Workflow A 3-Aminobenzonitrile + Diethyl(ethoxymethylene)malonate B Intermediate Adduct A->B Condensation (Ethanol, Reflux) C 4-Hydroxyquinoline-7-carbonitrile-3-carboxylate B->C Thermal Cyclization (Dowtherm A, ~250°C) D 4-Hydroxyquinoline-7-carbonitrile C->D Saponification & Decarboxylation (aq. NaOH, then HCl) E This compound (TARGET) D->E Sandmeyer_Workflow A 7-Amino-4-hydroxyquinoline B Aryl Diazonium Salt Intermediate A->B C 4-Hydroxyquinoline-7-carbonitrile B->C D This compound C->D

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromoquinoline-7-carbonitrile as a Versatile Building Block

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline core is a privileged structure found in numerous biologically active compounds, and the strategic placement of the bromine atom at the C4-position and a cyano group at the C7-position offers a unique platform for molecular elaboration. The C4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the 7-carbonitrile group can modulate the electronic properties and biological activity of the resulting derivatives. This document provides detailed application notes and model protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

I. Suzuki-Miyaura Coupling: Synthesis of 4-Arylquinoline-7-carbonitriles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron species with an organic halide.[1][2] This reaction is particularly valuable for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: A Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate. The electron-deficient nature of the quinoline ring, further enhanced by the 7-cyano group, can facilitate this step.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This model protocol is based on established procedures for the Suzuki coupling of bromoquinolines and other aryl bromides.[3][4] Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of solvent to water). The solution should be stirred to ensure good mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) can also be used, especially for less reactive boronic acids.

  • Base: K₂CO₃ is a moderately strong base sufficient for activating most arylboronic acids. Stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for challenging couplings.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available and generally effective for aryl bromides.
Ligand (if using Pd(OAc)₂) SPhos, XPhosBulky, electron-rich phosphines can improve catalyst performance.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice depends on the reactivity of the boronic acid.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system facilitates dissolution of reagents.
Temperature 80-110 °CSufficient to drive the reaction without decomposition.

II. Heck Reaction: Synthesis of 4-Alkenylquinoline-7-carbonitriles

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[6][7] It is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[5]

  • Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.

  • Migratory Insertion: The alkene coordinates to the palladium center and inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.

  • Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Caption: General catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Reaction

This protocol is adapted from general procedures for the Heck reaction of aryl bromides.[8][9]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed DMF, the alkene (1.5 equiv), and Et₃N (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective combination for Heck reactions. The phosphine ligand stabilizes the palladium catalyst.

  • Base: A tertiary amine base like Et₃N is commonly used to neutralize the HBr formed during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typical for Heck reactions.

  • Alkene: Electron-deficient alkenes, such as acrylates, often react more readily.[7]

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and relatively inexpensive palladium source.
Ligand PPh₃, P(o-tol)₃Stabilizes the palladium catalyst.
Base Et₃N, K₂CO₃Neutralizes the acid byproduct.
Solvent DMF, AcetonitrilePolar aprotic solvents are generally effective.
Temperature 100-140 °CHigher temperatures are often required to drive the reaction.

III. Sonogashira Coupling: Synthesis of 4-Alkynylquinoline-7-carbonitriles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] This reaction is highly valuable for the synthesis of arylalkynes.

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.[10]

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then participates in the transmetalation step with the palladium complex.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of bromoquinolines.[12]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous, degassed THF and Et₃N (as solvent or co-solvent).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalysts: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The copper facilitates the activation of the alkyne.

  • Base: An amine base like triethylamine or diisopropylamine is crucial for the formation of the copper acetylide.

  • Solvent: THF and other ethereal solvents are commonly used.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard palladium sources for Sonogashira reactions.
Cu Co-catalyst CuIEssential for the activation of the terminal alkyne.
Base Et₃N, DIPEAServes as both a base and often as a solvent/co-solvent.
Solvent THF, DMFProvides a suitable reaction medium.
Temperature Room temp. to 80 °COften proceeds at milder temperatures than Suzuki or Heck.

IV. Buchwald-Hartwig Amination: Synthesis of 4-Aminoquinoline-7-carbonitriles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine.[13][14] It is a powerful method for the synthesis of arylamines.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions.[15]

  • Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[16][17]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • Xantphos or BINAP (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are often required to promote the reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Common palladium precursors.
Ligand Xantphos, BINAP, RuPhos, XPhosCrucial for reaction efficiency; choice depends on the amine.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous and non-protic.
Temperature 80-120 °CTo overcome the activation barrier for C-N bond formation.

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the synthesis of a wide array of novel quinoline derivatives. While these model protocols are based on established methodologies for similar substrates, it is important to note that optimization of reaction conditions for each specific coupling partner is often necessary to achieve optimal yields and purity. The electronic influence of the 7-carbonitrile group is expected to be beneficial in facilitating the initial oxidative addition step, making this substrate a promising candidate for a broad range of cross-coupling transformations.

References

  • PubMed. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • PubMed Central. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. [Link]

  • PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. [Link]

  • PubMed Central. Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Heck reaction. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • SlideShare. ) Synthesis of Quinoline and derivatives1). [Link]

  • PubMed. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. [Link]

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Taylor & Francis Online. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]

  • Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • ResearchGate. (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Organic & Biomolecular Chemistry (RSC Publishing). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. [Link]

  • PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • Google Patents.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]

Sources

Application Note: A Detailed Protocol for the Electrophilic Bromination of Quinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their presence in a wide array of pharmacologically active compounds.[1][2] The functionalization of the quinoline core is a critical step in the development of novel molecular entities. Bromoquinolines, in particular, serve as highly versatile synthetic intermediates, enabling further molecular diversification through cross-coupling reactions.[1][3][4] This application note provides a comprehensive, field-proven protocol for the electrophilic bromination of quinoline-7-carbonitrile. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental setup, and provide essential guidance on safety, characterization, and troubleshooting to ensure reliable and reproducible outcomes for researchers in drug development and organic synthesis.

Mechanistic Rationale and Strategic Considerations

The bromination of quinoline-7-carbonitrile is an electrophilic aromatic substitution (EAS) reaction. The quinoline ring system presents a unique electronic landscape. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than the carbocyclic (benzene) ring.[5] Consequently, electrophilic attack preferentially occurs on the benzene ring, typically at the C5 and C8 positions.

In our substrate, quinoline-7-carbonitrile, the powerful electron-withdrawing nature of the nitrile (-CN) group at the C7 position further deactivates the entire ring system, particularly the benzene ring, towards electrophilic attack. This deactivation presents a synthetic challenge that necessitates carefully selected reaction conditions to achieve efficient bromination. The choice of brominating agent and solvent system is therefore critical to overcoming the substrate's inherent low reactivity. While N-Bromosuccinimide (NBS) can be used as a milder source of electrophilic bromine[3][4], the deactivation by the nitrile group often requires a more potent reagent like molecular bromine (Br₂), frequently in the presence of a strong acid or a suitable solvent that can stabilize the electrophilic intermediates.[1][2]

The directing effects of the existing substituents must also be considered. The nitrogen atom directs electrophiles to C5 and C8, while the C7-cyano group, a meta-director, would direct an incoming electrophile to C5 and C9 (an unavailable position). The combined influence strongly favors substitution at the C5 position.

Caption: General mechanism for electrophilic bromination of the quinoline ring.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified stoichiometry, conditions, and work-up procedure is crucial for achieving the desired product with high purity and yield.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Quinoline-7-carbonitrile>98% PuritySigma-AldrichStarting material.
Molecular Bromine (Br₂)ACS Reagent, >99.5%Sigma-AldrichExtremely toxic and corrosive. Handle in a fume hood.
Chloroform (CHCl₃)Anhydrous, >99.8%Fisher ScientificReaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor quenching and washing.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying organic layer.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
HexaneHPLC GradeFisher ScientificEluent for chromatography.
Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography.
Thin Layer Chromatography (TLC)Silica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve quinoline-7-carbonitrile (1.0 eq, e.g., 1.0 g) in anhydrous chloroform (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Preparation of Bromine Solution: In the dropping funnel, carefully prepare a solution of molecular bromine (1.1 eq) in anhydrous chloroform (10 mL).

    • Causality Note: Using a slight excess of bromine ensures complete consumption of the starting material. The solution is prepared in the reaction solvent to ensure controlled, dropwise addition.

  • Bromine Addition: Add the bromine solution dropwise to the stirred solution of quinoline-7-carbonitrile over a period of 20-30 minutes. Maintain the reaction temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[2]

    • Expert Insight: Slow, cold addition is critical to control the exothermicity of the reaction and minimize the formation of polybrominated side products.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material spot should diminish and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (~20 mL) to quench the excess bromine and neutralize the HBr byproduct.[1] Continue stirring until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[1][2]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.[6] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure brominated quinoline-7-carbonitrile.

Caption: Step-by-step workflow for the bromination of quinoline-7-carbonitrile.

Product Characterization

The identity and purity of the final compound must be confirmed through rigorous analytical methods.

  • ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of the product is expected to show the disappearance of one aromatic proton signal compared to the starting material. The ¹³C NMR will show a characteristic signal for the carbon atom bonded to bromine, typically in the range of 110-125 ppm.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The mass spectrum will exhibit a characteristic M and M+2 isotopic pattern in an approximate 1:1 ratio, which is definitive for a monobrominated compound.

  • Melting Point: The purified product should exhibit a sharp melting point. For comparison, related compounds like 4-Bromoquinoline-7-carbonitrile have a reported melting point of 148-150°C.[7]

Critical Safety Protocols

Handling the reagents for this procedure requires strict adherence to safety guidelines to mitigate risks.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a full-face shield when handling bromine.[8][9][10]

  • Ventilation: All operations involving molecular bromine and chloroform must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[8][9] Bromine vapors are highly corrosive to the respiratory tract.[10][11]

  • Handling Bromine: Bromine is a dense, volatile, reddish-brown liquid that can cause severe, painful burns on contact with skin.[9][12] Use glass or PTFE-lined equipment. Avoid contact with metals, as it is highly corrosive.

  • Spill and Exposure Procedures:

    • Spill: For small spills, neutralize with a 5-10% aqueous solution of sodium thiosulfate before absorbing with a chemical spill kit.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[12]

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Waste Disposal: All chemical waste, including quenched reaction mixtures and chromatography eluents, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Substrate is highly deactivated. Insufficient reaction time or temperature.Increase reaction time. Allow the reaction to warm to room temperature for a longer period. Consider using a stronger Lewis acid catalyst if necessary.
Formation of Multiple Products Reaction is too vigorous (over-bromination). Temperature control was lost.Ensure slow, dropwise addition of bromine at 0 °C. Use precisely 1.05-1.1 equivalents of bromine to avoid polybromination.[2][13]
Low Isolated Yield Product loss during aqueous work-up. Inefficient column chromatography.Perform back-extraction of the aqueous layers with chloroform. Optimize the eluent system for chromatography to ensure good separation.
Reaction Does Not Quench Insufficient quenching agent.Add more saturated NaHCO₃ or a 10% sodium thiosulfate solution until the bromine color fully disappears.

Conclusion

This application note details a robust and reproducible protocol for the bromination of quinoline-7-carbonitrile. By understanding the underlying reaction mechanism and adhering strictly to the experimental and safety procedures outlined, researchers can reliably synthesize the desired brominated product. This key intermediate opens the door to a vast array of subsequent functionalizations, making it an invaluable building block for the synthesis of novel compounds in the fields of pharmaceutical discovery and advanced materials.

References

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Gök, Y., & Çakmak, O. (2015). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Köprülü, T. K., Ökten, S., Atalay, V. E., Tekin, Ş., & Çakmak, O. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Chembk. (2023). This compound. Chembk. [Link]

  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Tata Chemicals. [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. CDC. [Link]

  • Raut, B. (2020). Reactions of Quinoline. YouTube. [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Slideshare. [Link]

  • Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

Sources

Application Notes and Protocols: 4-Bromoquinoline-7-carbonitrile as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and materials science.[1] Found in numerous natural products and synthetic pharmaceuticals, its derivatives exhibit a vast spectrum of biological activities.[2] 4-Bromoquinoline-7-carbonitrile emerges as a particularly valuable building block due to its unique electronic and steric properties, offering a platform for the strategic and site-selective synthesis of complex molecules.[3]

This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. The molecule is characterized by two distinct and orthogonally reactive functional groups: a bromine atom at the C4-position and a carbonitrile group at the C7-position.[3] The C4-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, while the C7-nitrile serves as a versatile handle for subsequent chemical transformations. This differential reactivity allows for a modular and strategic approach to molecular construction, making it an indispensable tool for generating libraries of novel compounds for drug discovery and materials science applications.[3]

We will delve into the core reactivity of this compound and provide detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, we will explore subsequent modifications of the nitrile group, thereby showcasing a complete workflow from a simple building block to complex, functionalized heterocyclic systems.

Physicochemical Properties & Safety Information

A clear understanding of the physical properties and safety requirements is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1242063-18-8[4][5]
Molecular Formula C₁₀H₅BrN₂[4]
Molecular Weight 233.06 g/mol [4]
Appearance Solid (Typical)[6]
Solubility Moderate solubility in chlorinated solvents like dichloromethane and chloroform.[3][3]
Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related bromoquinoline derivatives necessitates stringent safety precautions.[7][8]

  • Hazard Classification: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation, along with respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[8][9]

  • Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air.[7] If swallowed, rinse mouth with water and call a physician immediately.[8]

Core Reactivity and Strategic Synthesis

The synthetic utility of this compound is rooted in the differential reactivity of its two primary functional groups. The carbon-bromine bond at the C4 position is significantly more susceptible to palladium-catalyzed cross-coupling than a carbon-chlorine bond would be, following the general reactivity trend of aryl halides: I > Br > Cl. This chemoselectivity is the cornerstone of its application, allowing for precise modification at the C4 position while leaving the C7 nitrile group intact for subsequent reactions.

G cluster_main Strategic Functionalization Pathway Start This compound Step1 Step 1: Pd-Catalyzed Cross-Coupling at C4-Br Start->Step1 Intermediate 4-Substituted-quinoline-7-carbonitrile Step1->Intermediate e.g., Suzuki, Buchwald-Hartwig, Sonogashira Step2 Step 2: Transformation of C7-Nitrile Intermediate->Step2 Product Diverse Functionalized Heterocycles Step2->Product e.g., Tetrazole formation, Amine reduction, etc. G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Combine Reactants & Base in Flask B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat & Stir (e.g., 90°C, 12h) C->D E 5. Cool & Perform Aqueous Workup D->E F 6. Purify by Chromatography E->F G Product F->G G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Combine Catalyst, Ligand & Base B 2. Establish Inert Atmosphere (Dry) A->B C 3. Add Substrates & Anhydrous Solvent B->C D 4. Heat & Stir (e.g., 100°C, 16h) C->D E 5. Cool, Quench & Extract D->E F 6. Purify by Chromatography E->F G Product F->G G cluster_workflow Sonogashira Coupling Workflow A 1. Combine Substrate & Catalysts B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Add Solvents, Base & Alkyne B->C D 4. Stir at Room Temp (e.g., 8h, Dark) C->D E 5. Concentrate & Perform Workup D->E F 6. Purify by Chromatography E->F G Product F->G G cluster_main Nitrile to Tetrazole Transformation Reactant 4-Substituted-quinoline-7-carbonitrile (R-Qu-C≡N) Product 5-(4-Substituted-quinolin-7-yl)-1H-tetrazole (R-Qu-Tetrazole) Reactant:port->Product:port  NaN₃, Et₃N·HCl  DMF, 120°C

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the analysis of 4-Bromoquinoline-7-carbonitrile, a key heterocyclic scaffold in pharmaceutical research and drug development.[1] Recognizing the critical need for robust analytical techniques to ensure purity, stability, and characterization, we present comprehensive protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The causality behind experimental choices is elucidated to provide a framework for method development and optimization. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical starting point for this compound.

Introduction: The Analytical Imperative for this compound

This compound is a substituted quinoline derivative with a molecular formula of C₁₀H₅BrN₂ and a molecular weight of approximately 233.06 g/mol .[2][3][4] The quinoline ring is a prominent scaffold in numerous pharmaceuticals, and the presence of a bromine atom and a nitrile group can significantly influence the molecule's physicochemical properties and biological activity.[1] Given its potential role in drug discovery, the development of accurate and precise analytical methods is paramount for quality control, impurity profiling, and pharmacokinetic studies.

This guide details two complementary analytical techniques:

  • HPLC-UV: A robust and widely accessible method for routine purity assessment and quantification.

  • LC-MS: A highly sensitive and selective technique for trace-level detection, impurity identification, and metabolite studies.

Physicochemical Properties and Solubility

A foundational understanding of this compound's properties is essential for effective method development.

PropertyValueSource
Molecular FormulaC₁₀H₅BrN₂[2][4]
Molecular Weight~233.06 g/mol [2][3][4]
SolubilityHigh solubility in polar aprotic solvents (e.g., DMSO) and moderate solubility in chlorinated and other moderately polar solvents.[1][1]

The compound's preference for polar aprotic and moderately polar solvents informs the selection of appropriate diluents for sample preparation and compatibility with reversed-phase HPLC mobile phases.[1]

HPLC-UV Method for Purity and Quantification

High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical analysis due to its versatility and reliability for quantifying compounds with a chromophore.[5][6] The quinoline structure of this compound provides strong UV absorbance, making this an ideal technique for routine analysis.

Rationale for Method Parameters

The selection of a reversed-phase C18 column is based on its wide applicability for separating moderately polar to nonpolar compounds.[7] A gradient elution with a mobile phase consisting of an acidified aqueous component and an organic modifier like acetonitrile allows for the effective separation of the main analyte from potential impurities with varying polarities. The use of a weak acid, such as formic acid, in the mobile phase helps to ensure good peak shape by protonating any residual silanols on the stationary phase and maintaining the analyte in a consistent protonation state.[6]

Detailed HPLC-UV Protocol

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC SystemAgilent 1260 Infinity II or equivalent with UV/DAD detector
ColumnC18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-2 min: 30% B2-15 min: 30-90% B15-17 min: 90% B17.1-20 min: 30% B (re-equilibration)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (or optimal wavelength determined by UV scan)
Injection Volume10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.

  • From the stock solution, prepare working standards by serial dilution to the desired concentration range for linearity assessment.

  • For sample analysis, accurately weigh and dissolve the sample in the chosen diluent to a concentration within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection to remove particulate matter.[8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity/ Concentration integrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

LC-MS Method for High-Sensitivity Analysis and Identification

For applications requiring higher sensitivity and specificity, such as impurity identification or bioanalysis, Liquid Chromatography-Mass Spectrometry is the method of choice.[8] The mass spectrometer provides mass-to-charge ratio information, which is highly specific and allows for confident identification of the analyte and related substances.

Rationale for Method Parameters

The LC conditions are adapted from the HPLC method to be compatible with mass spectrometry. Electrospray Ionization (ESI) in positive ion mode is selected as quinoline derivatives are basic and readily protonated to form [M+H]⁺ ions.[9][10] A triple quadrupole or Q-TOF mass spectrometer will provide the necessary sensitivity and mass accuracy. Full scan mode will be used to detect all ions within a specified mass range, while product ion scans (MS/MS) can be employed for structural elucidation of impurities.

Detailed LC-MS Protocol

Instrumentation and Conditions:

ParameterRecommended Setting
LC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 20% B1-5 min: 20-95% B5-6 min: 95% B6.1-8 min: 20% B (re-equilibration)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass SpectrometerTriple Quadrupole or Q-TOF
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3500 V
Gas Temperature300 °C
Nebulizer Pressure45 psi
Data AcquisitionFull Scan (m/z 100-500) and targeted MS/MS

Sample Preparation:

Sample preparation follows the same principles as for HPLC-UV, but with a greater emphasis on using high-purity solvents and avoiding non-volatile buffers that can contaminate the mass spectrometer. For biological samples, protein precipitation or solid-phase extraction may be necessary.[8]

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Prepare Sample (e.g., Dilution) cleanup Cleanup (if needed) e.g., SPE start->cleanup filter Filter (0.22 µm) cleanup->filter inject Inject into LC System filter->inject separate Chromatographic Separation inject->separate ionize ESI (+) separate->ionize detect Mass Detection (Full Scan/MS/MS) ionize->detect tic Total Ion Chromatogram detect->tic eic Extracted Ion Chromatogram tic->eic spectra Mass Spectra Analysis eic->spectra

Caption: LC-MS analysis workflow for this compound.

Method Validation and System Suitability

Both the HPLC-UV and LC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide a robust starting point for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control and quantification, while the LC-MS method offers superior sensitivity and specificity for trace analysis and structural elucidation. The provided protocols, grounded in established chromatographic principles, can be readily adapted and optimized for specific analytical challenges in the pharmaceutical development workflow.

References

  • This compound Chemical Properties and Information. (2023, August 15). Google AI Search Grounding API.
  • This compound CAS#: 1242063-18-8. ChemWhat.
  • 4-Bromoquinoline-8-carbonitrile | C10H5BrN2 | CID 66764168. PubChem - NIH.
  • This compound | 1242063-18-8. ChemicalBook.
  • 4-Bromoquinoline-6-carbonitrile | CAS 642477-82-5. AMERICAN ELEMENTS.
  • Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Quantitation and identity confirmation of residues of quinolones in tilapia fillets by LC-ESI-MS-MS QToF. PubMed.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
  • A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research.
  • 10 Great Tips for Electrospray Ionization LC–MS. The LCGC Blog.
  • A Comparative Guide to the Purity Analysis of 4-Bromophenylacetonitrile: HPLC vs. GC. Benchchem.
  • A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. Benchchem.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Quinoline - MassBank. MassBank.
  • Occurrence of elevated masses in LC/ESI-MS fragmentation?. ResearchGate.
  • LC-MS Resource Guide. Sigma-Aldrich.
  • Development and validation of a RP-HPLC Method for Simultaneous Estimation of Atenolol and Nitrendipine in Tablet Dosage Form. Der Pharma Chemica.
  • Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Journal of Applied Pharmaceutical Science.
  • QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. PubMed Central.
  • “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences.
  • LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. ResearchGate.
  • Liquid Chromatography Mass Spectrometry (LC/MS). PerkinElmer.

Sources

Application Notes and Protocols for the Functionalization of the Quinoline Ring at the 4-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Position in Quinoline Functionalization

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds and functional materials.[1] The strategic modification of the quinoline ring is a pivotal step in the development of novel therapeutic agents for treating diseases ranging from malaria and cancer to inflammatory and neurological disorders.[2][3] Among the various positions on the quinoline nucleus, the C4-position holds particular significance. Its unique electronic properties, influenced by the adjacent nitrogen atom, render it a prime target for a diverse range of chemical transformations.

The electron-withdrawing nature of the nitrogen atom in the quinoline ring system makes the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack.[1] Generally, the C4-position is preferentially targeted in many reactions, making it a reliable handle for introducing molecular diversity.[1] This guide provides an in-depth exploration of the key synthetic strategies for the functionalization of the quinoline ring at the 4-position, offering detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, providing a robust framework for experimental design and troubleshooting.

Nucleophilic Aromatic Substitution (SNAr): A Workhorse for C4-Functionalization

Nucleophilic aromatic substitution (SNAr) is a classical and highly effective method for introducing a wide variety of nucleophiles at the 4-position of the quinoline ring, particularly when a suitable leaving group, such as a halogen, is present. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Application Notes

The SNAr reaction on 4-chloroquinolines is a versatile and widely employed strategy for the synthesis of 4-aminoquinolines, a class of compounds with significant therapeutic applications, including the renowned antimalarial drug chloroquine.[4][5] The reaction conditions can be tailored to accommodate a diverse range of nucleophiles, including amines, thiols, and alcohols. The choice of solvent, base, and temperature plays a crucial role in the reaction's efficiency and outcome. While conventional heating is a reliable method, microwave-assisted synthesis often provides significant advantages in terms of reduced reaction times and improved yields.[4][5][6] For less reactive amines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative under milder conditions.[6]

Experimental Protocols

This protocol describes the general procedure for the synthesis of 4-aminoquinolines from 4-chloroquinolines and a primary or secondary amine.

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Amine (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add the 4-chloroquinoline derivative (1.0 eq), the desired amine (1.5 - 2.0 eq), and the base (2.0 eq).

  • Add a suitable solvent (e.g., DMF) to achieve a reasonable concentration.

  • Heat the reaction mixture to reflux (typically 120-150 °C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Amine (1.5 eq)

  • Microwave vial

  • Microwave reactor

  • Solvent (optional, e.g., DMSO)

Procedure:

  • In a microwave vial, combine the 4-chloroquinoline derivative (1.0 eq) and the desired amine (1.5 eq). A solvent can be added if necessary.[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a short duration (e.g., 10-30 minutes).[4][6]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: SNAr Reactions on 4-Chloroquinolines
EntryNucleophileBaseSolventTemperature (°C)TimeYield (%)Reference
14-FluorophenolPolyDMAP™XyleneReflux (~139)18 h86[7]
2MorpholineK₂CO₃DMF12024 hNot Specified[7]
3Thiophenol-PyridineReflux4 h75[7]
4Various Amines-DMSO140-18020-30 min80-95[4][5]

Transition Metal-Catalyzed C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, and the quinoline scaffold is no exception.[8] Transition metal catalysis, particularly with palladium, nickel, rhodium, and copper, has enabled the regioselective introduction of various functional groups at the C4-position, often with high efficiency and functional group tolerance.[2][8][9][10]

Application Notes

Transition metal-catalyzed C-H functionalization at the C4-position of quinolines is a rapidly evolving field. Nickel catalysis has been successfully employed for the C4-arylation of 8-aminoquinolines, demonstrating good functional group tolerance with various Grignard reagents.[2][11] Palladium-catalyzed methods have also been developed for C4-arylation, although examples are relatively scarce compared to other positions.[8] These methods often rely on directing groups to achieve the desired regioselectivity. The choice of catalyst, ligand, and reaction conditions is critical for achieving high selectivity and yield.

Experimental Protocol

This protocol is based on the work of Qiu, Kambe, and coworkers for the arylation of 8-aminoquinoline derivatives.[2][11]

Materials:

  • 8-Aminoquinoline derivative (1.0 eq)

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide) (2.0 eq)

  • Nickel catalyst (e.g., NiCl₂(dppp)) (5 mol%)

  • Anhydrous and deoxygenated solvent (e.g., THF)

  • Schlenk flask or glovebox for inert atmosphere conditions

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), add the 8-aminoquinoline derivative (1.0 eq) and the nickel catalyst (5 mol%).

  • Add the anhydrous and deoxygenated solvent.

  • Cool the mixture to 0 °C.

  • Slowly add the Grignard reagent (2.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Transition Metal-Catalyzed C4-Functionalization
EntryCatalyst SystemCoupling PartnerDirecting GroupSolventYield (%)Reference
1NiCl₂(dppp)Aryl Grignard Reagents8-AminoTHFGood[2][11]
2PdCl₂(PPh₃)₂ / NaOAcIntramolecular Aryl Halide-DMA45[8]

Photoredox Catalysis and Radical Reactions: Emerging Frontiers

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable platform for a wide range of transformations, including the functionalization of heterocycles.[12] The Minisci reaction, a classic method for the radical alkylation of electron-deficient heterocycles, has also seen a resurgence with the advent of modern radical generation techniques.[13]

Application Notes

Photoredox catalysis enables the C4-alkylation of quinolines under mild conditions, often using readily available starting materials.[14] The Minisci reaction, traditionally relying on harsh conditions, can now be performed using photoredox catalysis or other mild radical initiation methods, providing a powerful tool for the introduction of alkyl groups at the C4-position.[13] These methods are particularly valuable for late-stage functionalization in drug discovery programs.

Conceptual Workflow: Photoredox-Catalyzed C4-Alkylation

G cluster_0 Catalytic Cycle PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited Visible Light Alkyl_Radical Alkyl Radical PC_excited->Alkyl_Radical SET Radical_Precursor Alkyl Radical Precursor Quinoline Quinoline Protonated_Quinoline Protonated Quinoline Quinoline->Protonated_Quinoline Acid Radical_Adduct Radical Adduct C4_Alkylated_Quinoline C4-Alkylated Quinoline Radical_Adduct->C4_Alkylated_Quinoline Oxidation Protonated_QuinolineAlkyl_Radical Protonated_QuinolineAlkyl_Radical Protonated_QuinolineAlkyl_Radical->Radical_Adduct

Figure 1: Conceptual workflow for photoredox-catalyzed C4-alkylation of quinoline.

General Protocol Outline for a Photoredox-Catalyzed Minisci-Type Reaction

Materials:

  • Quinoline derivative (1.0 eq)

  • Alkyl radical precursor (e.g., carboxylic acid, alkyl boronic acid) (1.5 - 3.0 eq)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, eosin Y) (1-5 mol%)

  • Acid (e.g., trifluoroacetic acid)

  • Solvent (e.g., acetonitrile, DMSO)

  • Visible light source (e.g., blue LED)

  • Schlenk tube or vial

Procedure:

  • To a Schlenk tube, add the quinoline derivative, alkyl radical precursor, photocatalyst, and acid.

  • Add the solvent and degas the mixture.

  • Irradiate the reaction mixture with a visible light source with vigorous stirring at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the product by column chromatography.

Mechanistic Insights: Visualizing Key Transformations

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and expanding their scope. The following diagrams illustrate the key steps in SNAr and a transition metal-catalyzed C-H activation cycle.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) Start 4-Chloroquinoline Nucleophile Nucleophile (e.g., R-NH2) Intermediate Meisenheimer Complex Product 4-Substituted Quinoline Intermediate->Product Elimination of Cl- StartNucleophile StartNucleophile StartNucleophile->Intermediate Addition

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the 4-position of quinoline.

G cluster_2 Transition Metal-Catalyzed C-H Activation Cycle Catalyst M(L)n Catalyst Quinoline Quinoline Coordination Coordination Complex CH_Activation C-H Activation (Metallacycle) Coordination->CH_Activation Coupling Oxidative Addition/ Reductive Elimination CH_Activation->Coupling + Coupling Partner Product C4-Functionalized Quinoline Coupling->Product Product->Catalyst Catalyst Regeneration CatalystQuinoline CatalystQuinoline CatalystQuinoline->Coordination

Figure 3: Generalized catalytic cycle for transition metal-catalyzed C-H functionalization.

Conclusion

The functionalization of the quinoline ring at the 4-position is a critical endeavor in the pursuit of novel molecules with enhanced biological activity and material properties. This guide has provided a comprehensive overview of the primary synthetic strategies, from the well-established nucleophilic aromatic substitution to the cutting-edge methods of transition metal-catalyzed C-H activation and photoredox catalysis. The detailed protocols and application notes herein are intended to serve as a valuable resource for researchers in the field, enabling the efficient and strategic synthesis of 4-substituted quinolines. As synthetic methodologies continue to advance, the toolkit for modifying this privileged scaffold will undoubtedly expand, opening new avenues for discovery and innovation.

References

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One - Research journals. Available at: [Link]

  • Nickel-Catalyzed Remote C4-H Arylation of 8-Aminoquinolines - PubMed. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. Available at: [Link]

  • Nickel-Catalyzed Remote C4–H Arylation of 8-Aminoquinolines | Organic Letters. Available at: [Link]

  • Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles | Organic Letters - ACS Publications. Available at: [Link]

  • Nickel-Catalyzed Remote C4–H Arylation of 8-Aminoquinolines | Request PDF. Available at: [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite | ACS Omega. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]

  • A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones - ResearchGate. Available at: [Link]

  • Copper-Catalyzed Selective 1,2-Reduction of Quinolines - ACS Publications. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. Available at: [Link]

  • Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives - Chemical Science (RSC Publishing). Available at: [Link]

  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones - ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room - ChemRxiv. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. - ResearchGate. Available at: [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis - ACS Publications. Available at: [Link]

  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. Available at: [Link]

  • Possible mechanism of copper‐based MOF‐catalyzed quinoline synthesis. - ResearchGate. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing). Available at: [Link]

  • Scheme 1. C-8 functionalization of quinoline. - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • Photoredox‐catalyzed alkylation of quinoxalinones and coumarins. - ResearchGate. Available at: [Link]

  • C4‐alkylation of pyridines and quinolines (Hong et al., 2022).[⁷³] - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Diversely Substituted Quinolines via Rhodium‐Catalyzed Alkyne Hydroacylation. - Sci-Hub. Available at: [Link]

  • The Minisci Reaction. Available at: [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations - MDPI. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Introduction of the Cyano Group to a Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Significance of the Cyano Group

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] Its rigid, planar structure and the presence of a basic nitrogen atom allow for diverse biological interactions. The introduction of a cyano (-CN) group onto this scaffold dramatically expands its synthetic and pharmacological potential.[6][7] The nitrile functionality is a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles.[8][9] Furthermore, the cyano group's strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often enhancing biological activity.[10][11]

This guide provides an in-depth exploration of key protocols for the cyanation of quinoline scaffolds, designed for researchers and professionals in drug development and organic synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Strategic Approaches to Quinoline Cyanation

The selection of a cyanation strategy depends on several factors: the desired regioselectivity (the specific carbon atom to be functionalized), the substitution pattern of the starting quinoline, and the tolerance of existing functional groups to the reaction conditions. We will discuss three primary, field-proven strategies:

  • Activation via N-Oxidation: A powerful method for regioselective C2-cyanation.

  • Transition Metal-Catalyzed C-H Cyanation: A modern approach for direct functionalization without pre-activation.

  • Classical Sandmeyer Reaction: A reliable method for converting aminoquinolines into cyanoquinolines.

Strategy 1: Cyanation via Quinoline N-Oxides

Activation of the quinoline ring towards nucleophilic attack can be elegantly achieved by forming the corresponding N-oxide. This modification electronically deactivates the ring, particularly at the C2 and C4 positions, making them susceptible to attack by cyanide nucleophiles. This is often referred to as a Reissert-type reaction.

Mechanistic Rationale

The N-oxide oxygen atom donates electron density into the ring, which can be represented by resonance structures that place a positive charge on the C2 and C4 carbons. An activating agent, such as a hypervalent iodine reagent or an acid chloride, reacts with the N-oxide oxygen, further enhancing the electrophilicity of the C2 position. A cyanide source then attacks this activated intermediate, and subsequent elimination of the activating group and the oxygen atom (deoxygenation) rearomatizes the ring to yield the 2-cyanoquinoline.


}

Workflow for C2-Cyanation via N-Oxide Activation.

Protocol 1: Metal-Free C2-Cyanation using PIDA and TMSCN

This protocol utilizes (diacetoxyiodo)benzene (PIDA), a hypervalent iodine(III) reagent, as an efficient activator under metal-free conditions.[12][13] Trimethylsilyl cyanide (TMSCN) serves as a safe and effective cyanide source.

Materials:

  • Quinoline N-oxide derivative (1.0 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.2 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the quinoline N-oxide derivative (e.g., 0.5 mmol).

  • Dissolve the substrate in anhydrous DCM (5 mL).

  • Add PIDA (1.2 equiv) to the solution and stir for 10 minutes at room temperature.

  • Carefully add TMSCN (1.5 equiv) dropwise to the reaction mixture. Caution: TMSCN is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 2-cyanoquinoline.

Trustworthiness and Validation: This method's reliability stems from its mild, metal-free conditions, which tolerate a wide range of functional groups.[12] The reaction progress is easily monitored by TLC, and the formation of the product can be confirmed by the appearance of a characteristic nitrile stretch (~2230 cm⁻¹) in the IR spectrum and by NMR spectroscopy.

Strategy 2: Transition Metal-Catalyzed Direct C-H Cyanation

Direct C-H functionalization represents a paradigm shift in synthesis, offering an atom- and step-economical route to target molecules by avoiding pre-functionalization.[14] Several transition metals, including palladium, copper, and nickel, have been shown to catalyze the direct cyanation of quinoline C-H bonds.[10][15][16][17]

Mechanistic Rationale

While specific mechanisms vary with the catalytic system, a general pathway for copper-catalyzed C-H cyanation often involves:

  • Coordination of the catalyst to the quinoline nitrogen.

  • Regioselective C-H activation or deprotonation, often at an acidic C-H bond, to form a quinolyl-copper intermediate.

  • Oxidative addition of a cyanide source or reaction with an oxidant.

  • Reductive elimination to form the C-CN bond and regenerate the active copper catalyst.

Protocol 2: Copper-Catalyzed Oxidative C-H Cyanation

This protocol describes a method for the regioselective cyanation of heterocycles using a copper catalyst and an iodine oxidant.[15][16] This approach is particularly effective for heterocycles with acidic C-H bonds.

Materials:

  • Quinoline derivative (1.0 equiv)

  • Copper(I) cyanide (CuCN) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Sodium cyanide (NaCN) (1.2 equiv)

  • Iodine (I₂) (1.1 equiv)

  • 1,4-Dioxane, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

Step-by-Step Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the quinoline derivative (e.g., 0.5 mmol), CuCN (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Add anhydrous 1,4-dioxane (3 mL) and stir the mixture.

  • Add NaCN (1.2 equiv) and I₂ (1.1 equiv) to the reaction vessel. Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment.

  • Seal the tube and heat the reaction mixture at 100-120 °C. Monitor the reaction by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess iodine.

  • Dilute with water and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the cyanated quinoline.

Data Presentation: Comparison of Cyanation Methods

MethodPositionCatalyst/ReagentCyanide SourceConditionsTypical YieldsReference
N-Oxide Activation C2PIDA (metal-free)TMSCNRoom Temp, 1-3 hGood to Excellent[12][13]
Direct C-H Cyanation VariesCuCN/Phenanthroline/I₂NaCN100-120 °C, 12-24 hModerate to Good[15][16]
Sandmeyer Reaction VariesNaNO₂/H⁺, then CuCNCuCN0 °C, then heatGood[18][19][20]
Strategy 3: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aromatic amine into a variety of functional groups, including the cyano group.[18][19][20][21][22] This method requires an aminoquinoline as the starting material.

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Diazotization: The aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive.

  • Cyanide Displacement: The diazonium salt is then treated with a copper(I) cyanide solution. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then reacts with a cyanide ligand from the copper center to form the cyanoquinoline, regenerating the Cu(I) catalyst.[19]


}

Key stages of the Sandmeyer Cyanation Reaction.

Protocol 3: Sandmeyer Cyanation of an Aminoquinoline

This protocol provides a general procedure for the conversion of an aminoquinoline to a cyanoquinoline.

Materials:

  • Aminoquinoline derivative (1.0 equiv)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂), aqueous solution

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (if preparing CuCN solution)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization

  • Toluene or other suitable organic solvent

Step-by-Step Procedure: Part A: Diazotization

  • Dissolve the aminoquinoline (e.g., 10 mmol) in a mixture of water and concentrated HCl in a beaker. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 equiv) dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is usually indicated by a clear solution.

  • Keep the diazonium salt solution on ice for the next step. Caution: Diazonium salts can be explosive when isolated and dry. Always use in solution.

Part B: Cyanide Displacement

  • In a separate large flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN and NaCN in water.

  • Heat the CuCN solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the hot CuCN solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue heating the mixture for an additional 30-60 minutes.

  • Cool the reaction mixture to room temperature and then extract the product with an organic solvent like toluene or ether.

  • Wash the organic extract with water, then with a dilute NaOH solution, and finally with water again.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation, recrystallization, or column chromatography.

Conclusion and Future Outlook

The protocols detailed herein represent robust and versatile methods for the introduction of a cyano group onto a quinoline scaffold. The choice between N-oxide activation, direct C-H functionalization, or the classical Sandmeyer reaction will be dictated by the specific synthetic goal and substrate availability. As the field of organic synthesis advances, we anticipate the development of even milder and more selective catalytic systems, potentially leveraging photoredox or electrochemical approaches, to further streamline the synthesis of these valuable cyanoquinoline building blocks.[23] These ongoing innovations will continue to empower researchers in their quest to develop next-generation pharmaceuticals and functional materials based on the quinoline core.

References
  • Sun, Y., et al. (2019). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. Asian Journal of Organic Chemistry. [Link][12][13]

  • MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. [Link][24]

  • Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic Letters. [Link][15]

  • SciELO. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Journal of the Brazilian Chemical Society. [Link][6][7]

  • Chen, X., et al. (2017). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers. [Link][25]

  • Daugulis, O., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters. [Link][16]

  • Al-Zoubi, W., et al. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Molecules. [Link][1]

  • ResearchGate. (2019). Hypervalent Iodine(III)‐Mediated Regioselective Cyanation of Quinoline N‐Oxides with Trimethylsilyl Cyanide. Request PDF. [Link][13]

  • Mizuno, N., et al. (2015). Regioselective direct oxidative C-H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. PubMed. [Link][26]

  • SynArchive. (n.d.). Sandmeyer Reaction. SynArchive.com. [Link][18]

  • PubMed Central. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. [Link][27]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link][19]

  • Buchwald, S. L., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link][17]

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI) for Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. RSC Publishing. [Link][28]

  • Gaumont, A.-C., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link][29]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. organic-chemistry.org. [Link][30]

  • ResearchGate. (2019). Synthesis of Novel Cyano Quinoline Derivatives. Request PDF. [Link][31]

  • The Royal Society of Chemistry. (2015). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. Chemical Communications. [Link][32]

  • ResearchGate. (2020). RECENT ADVANCES IN CYANATION REACTIONS†. PDF. [Link][7]

  • The Royal Society of Chemistry. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link][33]

  • YouTube. (2021). Sandmeyer Reaction. Chem Wiz. [Link][21]

  • PubMed Central. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link][20]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org. [Link][22]

  • PubMed. (2021). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets. [Link][34]

  • PubMed Central. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Future Journal of Pharmaceutical Sciences. [Link][2]

  • Organic Letters. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. acs.org. [Link][23]

  • PubMed. (2023). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Current Medicinal Chemistry. [Link][3]

  • MDPI. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Catalysts. [Link][10]

  • Química Orgánica.org. (n.d.). The cyano group in the synthesis of heterocycles. quimicaorganica.org. [Link][35]

  • Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme. [Link][8]

  • ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters. [Link][11]

  • PubMed Central. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link][36]

  • SpringerLink. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link][4]

  • MDPI. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules. [Link][9]

  • PubMed. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry. [Link][5]

  • The Royal Society of Chemistry. (2010). Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds. Chemical Communications. [Link][37]

  • ResearchGate. (2020). Preparation and synthetic applications of cyano compounds. PDF. [Link][38]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. organic-chemistry.org. [Link][39]

Sources

Application Notes and Protocols for 4-Bromoquinoline-7-carbonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as therapeutic agents for a wide range of diseases. In the field of oncology, quinoline-based compounds have emerged as a particularly fruitful area of investigation, with several derivatives receiving FDA approval as kinase inhibitors for cancer treatment.[1] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and target specificity.

This application note focuses on 4-Bromoquinoline-7-carbonitrile , a quinoline derivative featuring two key functional groups: a bromine atom at the 4-position and a nitrile (cyano) group at the 7-position. While direct and extensive studies on this specific molecule are emerging, the well-documented anticancer properties of bromo- and cyano-substituted quinolines provide a strong rationale for its investigation as a potential anticancer agent.[2][3] The presence of the bromine atom and the electron-withdrawing nitrile group can significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical for its interaction with biological targets.[4] This guide will provide a comprehensive overview of the potential applications of this compound in cancer research, detailed protocols for its evaluation, and a discussion of its putative mechanisms of action based on the structure-activity relationships of related compounds.

Putative Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and, most notably, the inhibition of protein kinases that are crucial for tumor growth and survival.[5] Based on extensive research into structurally related compounds, this compound is hypothesized to function as a kinase inhibitor, potentially targeting one or more of the following key signaling pathways that are frequently dysregulated in cancer:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway plays a pivotal role in cell proliferation, survival, and migration. Many quinoline-based inhibitors have been developed to target the ATP-binding site of the EGFR tyrosine kinase.[6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process, and their inhibition by small molecules, including quinoline derivatives, is a clinically validated anti-cancer strategy.[8][9][10]

  • PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature of many cancers, making it an attractive target for therapeutic intervention. Several quinoline-based compounds have been identified as potent inhibitors of PI3K and/or mTOR.[4][11][12][13]

The following diagram illustrates the potential points of intervention for a quinoline-based kinase inhibitor within these critical cancer-related signaling pathways.

Kinase_Inhibition_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth_Factor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Inhibitor 4-Bromoquinoline- 7-carbonitrile Quinoline_Inhibitor->RTK Quinoline_Inhibitor->PI3K Inhibition MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with This compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Solubilize formazan with DMSO Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [14][15][16] Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis and Signaling Pathways

This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins involved in apoptosis and cell signaling. [17][18][19][20] Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-Akt, anti-total-Akt, anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis_Signaling_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., 4-Bromoquinoline- 7-carbonitrile) Bcl2_Family Bcl-2 Family Proteins Apoptotic_Stimulus->Bcl2_Family Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: The intrinsic apoptosis pathway and key protein markers.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a basic study to evaluate the in vivo efficacy of this compound in a mouse xenograft model. [5][21][22][23][24] Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (e.g., A549 or HCT116)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., DMSO/saline)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (at a predetermined dose, e.g., 10-50 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) daily or on a specified schedule. The control group should receive the vehicle solution.

  • Monitoring: Measure tumor volume with calipers and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze changes in body weight as an indicator of toxicity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. The structure-activity relationships of related bromo- and cyano-substituted quinolines strongly suggest its potential for potent cytotoxic and pro-apoptotic activity. The protocols detailed in this application note provide a robust framework for the systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.

Future research should focus on elucidating the precise molecular target(s) of this compound through techniques such as kinase profiling and affinity chromatography. Further chemical modifications of the quinoline core could also lead to the development of derivatives with enhanced potency, selectivity, and pharmacological properties. The comprehensive evaluation of this and related compounds will undoubtedly contribute to the growing arsenal of quinoline-based therapeutics in the fight against cancer.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953.
  • Jae-Hoon Kim, et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Ilaria Conte, et al. (2020).
  • Bentham Science. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery.
  • ACS Publications. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega.
  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery.
  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • Taghour, M. S., et al. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Biomolecular Structure and Dynamics.
  • Taghour, M. S., et al. (2023).
  • Al-Ostath, A., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.
  • Kumar, A., et al. (2020).
  • Huang, H. W., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models.
  • Karakuş, S., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances.
  • Bioorganic & Medicinal Chemistry Letters. (2019). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.
  • El-Damasy, D. A., et al. (2019). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry.
  • Okten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research.
  • Liu, Y., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. European Journal of Medicinal Chemistry.
  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science.
  • El-Sayed, N. N. E., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Biomolecular Structure and Dynamics.
  • Bentham Science. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery.
  • Al-Suhaimi, E. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • BenchChem. (2025).
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • BenchChem. (2025). In Vivo Anticancer Activity of Quinoline Derivative 91b1 Compared to Standard Chemotherapies in Esophageal Squamous Cell Carcinoma.
  • Chen, Y. C., et al. (2021).
  • ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2, and Bax : Bcl-2 ratio of Hela cells. Retrieved from [Link]

  • Kumar, A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Wang, Y., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules.
  • Raj, V., et al. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. Retrieved from [Link]

  • BenchChem. (2025).
  • El-Naggar, M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Bromoquinoline-7-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromoquinoline-7-carbonitrile is a valuable heterocyclic scaffold and a key intermediate in medicinal chemistry and materials science.[1] Its unique substitution pattern allows for diverse downstream functionalization, making it a crucial building block in the synthesis of more complex molecules, including potential antitumor agents.[1] However, the synthesis of this molecule is a multi-step process fraught with challenges, including poor regioselectivity, competing side reactions, and purification difficulties, which can often lead to suboptimal yields.

This technical support guide provides an in-depth analysis of the synthesis, offering field-proven insights and evidence-based protocols to help you navigate common experimental hurdles. We will explore the causality behind critical process parameters, provide detailed troubleshooting guides in a direct question-and-answer format, and equip you with the knowledge to systematically optimize your reaction conditions for improved yield and purity.

Section 1: Overview of a Viable Synthetic Strategy

Achieving a high yield of this compound requires a strategic, multi-step approach. Direct bromination and cyanation of a quinoline core is often unselective. A more reliable and controllable pathway involves building the quinoline ring with the nitrile group already in place (or its precursor), followed by targeted functionalization at the 4-position. The most common and effective route begins with a substituted aniline and proceeds through a 4-hydroxyquinoline intermediate.

This strategy hinges on the robust Gould-Jacobs reaction to form the quinoline core, followed by standard halogenation reactions.

Synthesis_Workflow cluster_0 Step 1: Quinoline Core Formation (Gould-Jacobs Reaction) cluster_1 Step 2: Chlorination cluster_2 Step 3: Halogen Exchange (Finkelstein-type) A 3-Cyanoaniline C Intermediate Adduct A->C + B B Diethyl (ethoxymethylene)malonate D Thermal Cyclization (High Temperature) C->D E 4-Hydroxyquinoline-7-carbonitrile D->E F Chlorination (e.g., POCl₃) E->F G 4-Chloroquinoline-7-carbonitrile F->G H Bromination (e.g., PBr₃ or HBr) G->H I This compound (Final Product) H->I

Caption: Recommended synthetic workflow for this compound.
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Low Yield & Conversion Issues

Q: My overall yield is consistently low after the three-step synthesis. Where should I start troubleshooting?

A: Low overall yield is a common problem that requires a systematic, step-by-step diagnosis. Avoid trying to optimize all steps at once.

  • Isolate the Problematic Step: Run each of the three major steps (Gould-Jacobs cyclization, chlorination, and halogen exchange) separately and calculate the yield for each. This will pinpoint the most inefficient conversion.

  • Verify Starting Material Purity: Ensure your 3-cyanoaniline and diethyl (ethoxymethylene)malonate are pure. Impurities in the starting aniline can significantly inhibit the initial condensation and subsequent cyclization.

  • Monitor Each Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of the product at regular intervals. This will tell you if the reaction is stalling or if side products are forming.

Troubleshooting_Yield Start Low Overall Yield Step1 Analyze Yield of Each Step Start->Step1 Decision1 Is one step significantly lower (<60%)? Step1->Decision1 Focus Focus troubleshooting on that specific step Decision1->Focus Yes AllSteps Optimize all steps incrementally (start with lowest yield) Decision1->AllSteps No CheckPurity Verify Starting Material Purity Focus->CheckPurity AllSteps->CheckPurity CheckConditions Re-evaluate Reaction Conditions (Temp, Time) CheckPurity->CheckConditions

Caption: A logical workflow for diagnosing the source of low yield.

Q: The conversion of 4-Hydroxyquinoline-7-carbonitrile to the 4-Chloro intermediate is inefficient. How can I improve this step?

A: This is a critical step where the hydroxyl group is converted into a better leaving group (chloride) for the subsequent substitution. Incomplete conversion is often the primary issue.

  • Choice of Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent. It serves as both the chlorinating agent and a dehydrating agent. Using thionyl chloride (SOCl₂) is an alternative but can sometimes lead to more charring.

  • Reaction Conditions: The reaction typically requires heating under reflux. Ensure the temperature is high enough (usually >100 °C) for the reaction to proceed to completion. The use of a catalytic amount of a high-boiling tertiary amine like triethylamine or a solvent like N,N-dimethylformamide (DMF) can accelerate the reaction.

  • Work-up Procedure: The work-up is critical. The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃. Failure to do this cautiously can be hazardous and can also lead to product degradation. The pH must then be carefully adjusted with a base (e.g., concentrated ammonia or NaOH solution) to be strongly alkaline to precipitate the product.

Q: The final halogen exchange from 4-Chloro to this compound has a poor yield. What are the critical parameters?

A: Converting the 4-chloro to the 4-bromo derivative is often an equilibrium-driven process or requires a potent bromine source.

  • Reagent Selection: Using phosphorus tribromide (PBr₃) in a suitable solvent is a reliable method. An alternative is heating the 4-chloro intermediate with a large excess of concentrated hydrobromic acid (HBr).[2]

  • Driving the Reaction: If using HBr, the reaction is essentially a nucleophilic aromatic substitution (SNA_r_) that is facilitated by the protonation of the quinoline nitrogen. High temperatures are required to overcome the activation energy.

  • Anhydrous Conditions: When using reagents like PBr₃, it is crucial to maintain anhydrous (dry) conditions. Any moisture will rapidly decompose the reagent, halting the reaction and reducing the yield. Ensure your glassware is oven-dried and the solvent is anhydrous.

Purity & Side Reaction Issues

Q: I'm observing multiple spots on my TLC plate after the initial Gould-Jacobs reaction. What are the likely side products?

A: The Gould-Jacobs reaction can produce several byproducts if not controlled properly.

  • Incomplete Cyclization: The most common "impurity" is the uncyclized intermediate adduct. This is often due to insufficient heating. The thermal cyclization step typically requires high temperatures (240-260 °C) in a high-boiling solvent like diphenyl ether.

  • Isomer Formation: While starting with 3-cyanoaniline should strongly direct the formation of the 7-cyano isomer, contamination with other aniline isomers in your starting material will lead to a mixture of quinoline isomers that can be very difficult to separate. Always check the purity of your starting aniline.

  • Hydrolysis: At high temperatures and with trace amounts of water, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid. This is less common but possible.

Q: My final product is a dark, oily tar that is difficult to purify. How can I prevent this?

A: Tar formation is a sign of decomposition or polymerization, often caused by harsh reaction conditions.[3]

  • Temperature Control: Overheating during any of the steps, especially the chlorination with POCl₃, can lead to significant charring. Use an oil bath with a temperature controller and a reflux condenser to maintain a steady, appropriate temperature.

  • Inert Atmosphere: Quinoline derivatives can be sensitive to oxidation at high temperatures. Conducting the reactions, particularly the high-temperature cyclization and halogenation steps, under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions and reduce tar formation.

  • Purification Method: If you obtain a crude tarry product, do not discard it immediately. Attempt purification via column chromatography on silica gel. A gradient elution starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is often effective at separating the desired product from polymeric material.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for introducing the cyano group at the 7-position?

A1: The most strategic and reliable method is to incorporate the cyano group from the beginning of the synthesis by using a correspondingly substituted aniline, such as 3-cyanoaniline in a Gould-Jacobs reaction.[4] An alternative, though often lower-yielding, is to perform a Sandmeyer reaction on a 7-aminoquinoline precursor.[5][6] This involves diazotization of the amino group followed by treatment with a copper(I) cyanide (CuCN) catalyst.[5][7]

Q2: What are the standard purification protocols for this compound?

A2: The standard and most effective method is silica gel column chromatography. Based on the polarity of the molecule, a solvent system of ethyl acetate and petroleum ether (or hexanes) is highly effective. Ratios typically range from 1:60 to 1:20 (ethyl acetate:petroleum ether), depending on the specific impurities present.[1] The progress of the separation should be monitored by TLC.

Q3: Are there any safety concerns I should be aware of?

A3: Yes, several reagents used in this synthesis are hazardous.

  • Phosphorus Oxychloride (POCl₃) and Phosphorus Tribromide (PBr₃): These are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrobromic Acid (HBr): Concentrated HBr is highly corrosive and can cause severe burns.

  • High-Temperature Reactions: The thermal cyclization step requires very high temperatures. Use a proper heating mantle and ensure the apparatus is securely clamped.

Section 4: Key Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-Hydroxyquinoline-7-carbonitrile

  • In a round-bottom flask, combine equimolar amounts of 3-cyanoaniline and diethyl (ethoxymethylene)malonate.

  • Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Add the resulting intermediate adduct portion-wise to a flask containing a high-boiling solvent (e.g., diphenyl ether) preheated to 250 °C.

  • Maintain the temperature for 30-60 minutes until cyclization is complete (monitored by TLC).

  • Allow the mixture to cool to below 100 °C and add hexane or petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with hexane, and dry to yield the crude product.

Protocol 2: Conversion to 4-Chloroquinoline-7-carbonitrile

  • In a fume hood, place 1 equivalent of 4-Hydroxyquinoline-7-carbonitrile in a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 equivalents).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Allow the reaction to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Once the quenching is complete, carefully neutralize the solution to a pH > 10 using a concentrated base (e.g., NH₄OH or NaOH solution) while keeping the mixture cool in an ice bath.

  • Collect the precipitated solid by filtration, wash with copious amounts of cold water, and dry under vacuum.

Section 5: Data Summary Tables

Table 1: Comparison of Halogenating Agents

ReagentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux, 3-4hHigh conversion, readily availableCorrosive, violent reaction with water, can cause charring
SOCl₂ Reflux, 4-6hEffective chlorinating agentCan lead to more side products and tarring than POCl₃
PBr₃ 80-100 °C, 2-3hDirect conversion to 4-bromoHighly moisture-sensitive, corrosive
Conc. HBr Reflux, 12-24hGood for Cl to Br exchangeRequires large excess and long reaction times

Table 2: Recommended Purification Parameters

TechniqueStationary PhaseMobile Phase SystemTypical R_f Value
TLC Monitoring Silica Gel 60 F₂₅₄20% Ethyl Acetate in Hexane~0.3 - 0.4
Column Chromatography Silica Gel (230-400 mesh)Gradient: 5% to 30% Ethyl Acetate in Hexane-
References
  • Vertex AI Search. (2023). Synthesis and Applications of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6kLT-FRLlw9uCKXu8fvJfPaOBy7IGRwgWlOAFLOZNV7Nj-dQcsK0XAWU5fdWt7hjn5l5W7UM07oy7q0WorV0setGjx0B_baWB5MpUUY5G8LO52kFmzZxE-HisAskLUIYus1Dgaw==]
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOXXsMU0-uPjMD5Ck-G5u2XjY3Gza0-mn1WlCPdvy3ekV8qN5ISUqduZKo8xh1Y-8JrQEXUZJFUR89HtPExWR0T-pRxxK5k1ZqywFT8on8ibkxniJczpLYQkTYeYSMrqSM4QJaVZco_CJPe4eBA9u1IS2MQjaZXU8-FMty]
  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFibyEDuaPzwD6MtKs8m0LQVM3AuU_Ik3VbcbC1Zn3L4WnHHOsVKS_Ul50zS2ss8VzJbhaXyBGmgVE45bY_Y0ZuTNbFcUCZjiSVQRYEOsjr5zYxUyDVvwoY0AWyP7fKsKUg45do]
  • ACS Publications. (n.d.). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKTXDf3xYK_Sk2aEEVLPdeY_J33h1sjpQNK6ViQy8UdJm_UYgDCVt1zAaH_2p_LDFNDnuTFLot6hXfROEXnujkOR5lvt3Oa2Zq9gC5c4ISKoj6XLsliq9plxl4cTL6I1GDQHZUAqs6zhfoYac=]
  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY23PqeUHky1MVK9VW9zlcRWPWlmIGdWclYOZ53na0IpRcNHqkkjU-0YAKR_9nRwW3wmXlWOYR3cF0bi1gt_6z6-eBYBrI8N-hqd-KSFqGS1BFfGK0I1KfgOzTyMxN3zPmF5Q8gg==]
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBQrJCG7F39o3Iv_dLk4AnqUKo7mL83ObL6lYrMXJ9CRzNrIbyzBDVslAHKdS5WcofP01waNF1JRL7U82VQUIJYG2tlr4Q0GKTcV5jCLUOK44tJqVW1lXYzUggscd6H48hkwNciOZfQZHwklmwhOfgb3kufeQXs3ioKZLMObcrJSoTZDyi1vt07QON-j4XJCUOpMhmumMqRlOG0t6xR87eTF9Qo8M=]
  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [URL: https://vertexaisearch.cloud.google.
  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIRSRBvdbOvVoEceCYjrR_E8S_8nOFAlXY6GEhVYO2uygTiLeRjE_-_Cd6LwiWbiz5ZpfJGQQOt_y07cdIR6VxqTdZDNE_dWnm03OX4o4ywwHEDJZcrsgYlacznMfEl37CeLe9TwcbK4yezpXq2qc3UZhDXEhYdg==]
  • Wikipedia. (n.d.). Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. [URL: https://www.chem.ucla.edu/~harding/IGOC/S/sandmeyerreaction.html]
  • BenchChem. (n.d.). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-QQ_rQicduev90Cf-5b-Xbg5-vCUanruBA9cBuKCy4tNLo0ItAAsP8vlRbpS7TYlvDAZZ1tRje2bMihJTIbJMamXKdyR3fRBEOWxQFR4K1YOSgOtXoLKvxlhPlxxowZlGS35sik2dfHr7FUezF9UAlnn9XwIKlXQUqej2WyYnuWL6tuZDOPbEOPIhmeS5nJfJzuHgFqSmnsCxIMGrvPd6lYq2XGFYG1_dEkSMLI018yxnI1E1_t3T5BFIncrdX7Of]
  • ACS Publications. (1947). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyano- and 4-Chloro-5-cyanoquinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHMzmv9FmBgQyTGgxtFvmgdCKNykrJ2jmgHk76ghqwrcbzn3suaX7kmPbhNJz5quFx1J15Z2nLxenGZrmrr54lw6q-L1WwQIcXbhVea_1AQnZQGYxVozjOmvzfxtPBzxhxfOXqydtJMF0BHg==]
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [URL: https://www.vedantu.com/chemistry/quinoline]
  • BenchChem. (n.d.). 4-Bromoquinoline-8-carbonitrile|CAS 1020743-28-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJmNZy1sYa5mai1REq8JYRJ19OkTJNzeu2ovm4bgJUyq6fuJgFENGC_SA-lOm-TdqWbUJq7kxdBGHu70Ev-IVQb8JA3XMw4IhwVpoBkx9aiStCTCC5hiK7C10TneIijjMHJ81P1A==]
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8599496/]
  • Google Patents. (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-. [URL: https://patents.google.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [URL: https://www.mdpi.com/1420-3049/24/19/3511]
  • Wikipedia. (n.d.). Quinoline. [URL: https://en.wikipedia.org/wiki/Quinoline]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [URL: https://byjus.com/chemistry/sandmeyer-reaction/]
  • SlideShare. (n.d.). Preparation and Properties of Quinoline. [URL: https://www.slideshare.net/ZiaUllah463/quinoline-251239845]
  • ChemicalBook. (n.d.). 4-Bromoquinoline synthesis. [URL: https://www.chemicalbook.com/synthesis/3964-04-3.htm]
  • ChemSynthesis. (n.d.). 4-bromoquinoline - 3964-04-3. [URL: https://www.chemsynthesis.com/base/chemical-structure-3964-04-3.html]
  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [URL: https://www.dur.ac.uk/baxendale.group/wp-content/uploads/sites/356/2021/09/Synthesis-of-7-Chloroquinoline-Derivatives-Using-Mixed-Lithium-Magnesium-Reagents.pdf]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2022/04/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • Google Patents. (n.d.). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline. [URL: https://patents.google.
  • Sigma-Aldrich. (n.d.). 4-Bromoquinoline-6-carbonitrile | 642477-82-5. [URL: https://www.sigmaaldrich.com/US/en/product/apolloscientific/apoh6f3d04f2]
  • ACS Publications. (n.d.). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [URL: https://pubs.acs.org/doi/10.1021/ja01209a064]
  • J&K Scientific. (n.d.). 7-Bromo-4-chloroquinoline-3-carbonitrile | 364793-57-7. [URL: https://www.jk-sci.com/7-Bromo-4-chloroquinoline-3-carbonitrile-364793-57-7_108992.html]
  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds. [URL: https://patents.google.
  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [URL: https://www.researchgate.net/publication/282343992_4-Hydroxy-21H-quinolone_Part_1_Synthesis_and_Reactions]
  • PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [URL: https://pubmed.ncbi.nlm.nih.gov/20990976/]
  • Guidechem. (n.d.). How to Prepare 4-Bromoquinoline and Its Applications - FAQ. [URL: https://www.guidechem.com/faq/3964-04-3-q23838.html]
  • BenchChem. (n.d.). Comparative Analysis of Synthesis Methods for 3-Acetyl-6-bromoquinolin-4(1H)-one: A Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwJjfsjLPwD8UKNt-T1hgtmkVxukuzTaT_scOp9QdC6vDqhPrYFXRUgrOzPpvJS76RFjRCheCvRyqBhT6f31-7Rpf47aQ4_7NkTI4Z5L1wbsiI9qMRUrDu8qm95v0u0OeFmB8Oqsh03EOA25GLx2fR6DCKlSxtdsf5L2XHRGb71fRBAj_BI6y_zmLhvyvJN-kRUZ0umKUalTYPD9fboMv1EA3FCUzpd3_5w_-7IyJ9LUuhMTOTE0avUtlS42c8m6yQ_6wfSQ==]
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [URL: https://www.acgpubs.org/record/20160912040919_R-1605-242.pdf]
  • Gsrs. (n.d.). 7-BROMO-4-CHLOROQUINOLINE. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89TA76MZ3L]
  • ResearchGate. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [URL: https://www.researchgate.
  • ChemScene. (n.d.). 6-Bromo-4-chloroquinoline-3-carbonitrile | 364793-54-4. [URL: https://www.chemscene.com/products/6-Bromo-4-chloroquinoline-3-carbonitrile-364793-54-4.html]
  • PubMed. (n.d.). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. [URL: https://pubmed.ncbi.nlm.nih.gov/11448533/]
  • ResearchGate. (n.d.). 6-Bromoquinoline-8-carbonitrile. [URL: https://www.researchgate.
  • American Elements. (n.d.). 4-Bromoquinoline-6-carbonitrile | CAS 642477-82-5. [URL: https://www.americanelements.com/4-bromoquinoline-6-carbonitrile-642477-82-5]

Sources

Technical Support Center: Purification of Crude 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Bromoquinoline-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this versatile synthetic intermediate. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions to help you achieve high purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Issues

Question: My this compound is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?

Answer: Co-elution is a common challenge that typically points to a suboptimal solvent system. Here’s a systematic approach to resolving this issue:

  • Understanding the Problem: this compound possesses both a polar cyano group and a moderately non-polar bromoquinoline core.[1] Impurities with similar polarity profiles can be difficult to separate. Common impurities may include unreacted starting materials or side-products from competing bromination or cyanation reactions.[1]

  • Step-by-Step Solution:

    • Solvent System Optimization with TLC: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC).

      • Start with a non-polar solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexane. For this compound, ratios of 1:20 to 1:60 (ethyl acetate:petroleum ether) have shown good results.[1]

      • If separation is still poor, try a different solvent system. A combination of dichloromethane and methanol can be effective for bromoquinolines.[2]

      • Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.

    • Employ a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient can significantly enhance resolution. Start with a low polarity mobile phase and gradually increase the polarity. For example, begin with 100% hexane and slowly introduce ethyl acetate.

    • Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a 1:50 to 1:100 ratio of crude material to silica gel by weight.

  • Workflow Diagram:

G cluster_0 Troubleshooting Co-elution A Problem: Co-elution of Product and Impurity B Step 1: TLC Solvent Screen (EtOAc/Hexane, DCM/MeOH) A->B C Is separation achieved on TLC? B->C D Step 2: Run Column with Optimized Solvent System C->D Yes H Consider Alternative Chromatography (e.g., Reverse Phase) C->H No E Employ a Shallow Gradient D->E F Step 3: Check Column Loading (1:50 crude:silica ratio) E->F G Successful Separation F->G

Caption: Troubleshooting workflow for co-elution in column chromatography.

Question: I have very low recovery of my this compound after column chromatography. What could be the cause?

Answer: Low recovery can be frustrating. The issue often lies with the compound irreversibly adsorbing to the silica gel or being too soluble in the mobile phase.

  • Understanding the Problem: The nitrogen on the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption.

  • Step-by-Step Solution:

    • Deactivate the Silica Gel: Add 0.5-1% triethylamine (Et3N) to your eluent system. The triethylamine will preferentially bind to the active sites on the silica gel, preventing your product from sticking.

    • Check Polarity: If your compound is highly polar, it may require a more polar solvent system to elute. After running your optimized non-polar system, flush the column with a more polar solvent mixture (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.

    • Alternative Stationary Phase: If the issue persists, consider using a different stationary phase, such as alumina (basic or neutral), which may have different adsorption properties.

Recrystallization Issues

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated or cools too quickly.

  • Understanding the Problem: The melting point of this compound is in the range of 148-150°C.[1] If the boiling point of the recrystallization solvent is higher than the melting point of the compound, it can melt before it dissolves, leading to oiling out.

  • Step-by-Step Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing the flask in an ice bath prematurely, encourages oil formation.

    • Solvent Choice:

      • Ensure you are using the correct solvent. Good solubility in hot solvent and poor solubility in cold solvent is key. Based on solubility data, polar aprotic solvents like acetonitrile or a mixed solvent system like ethanol/water could be good starting points.[1][3]

      • Use a more dilute solution. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

    • Scratching and Seeding: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small seed crystal of pure product to induce crystallization.

Question: No crystals are forming even after my solution has cooled to room temperature. How can I induce crystallization?

Answer: The absence of crystal formation indicates that the solution is not yet supersaturated at that temperature.

  • Step-by-Step Solution:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to impurities crashing out.

    • Induce Nucleation:

      • Scratching: As mentioned previously, scratching the inner surface of the flask can create nucleation sites.

      • Seeding: Adding a seed crystal provides a template for crystal growth.

    • Refrigerate: Once the solution has cooled to room temperature, place it in a refrigerator (2-8°C) or an ice bath to further decrease the solubility of the compound and promote crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purifying crude this compound?

For most synthetic preparations, column chromatography is the recommended initial purification technique. It is highly effective at removing both baseline impurities and closely related side-products.[1] Recrystallization can then be used as a final polishing step to achieve high analytical purity.

Q2: What are the likely impurities in my crude this compound?

The impurities will largely depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 4-hydroxyquinoline or other precursors.[2][4]

  • Regioisomers: Bromination at other positions on the quinoline ring.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under certain conditions.

Q3: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a solid. The melting point is reported to be in the range of 148-150°C.[1] A broad or depressed melting point is indicative of impurities.

Q4: How should I store purified this compound?

It is recommended to store the purified compound in a cool, dry place, under an inert atmosphere if possible, to prevent degradation. Storage at 2-8°C is advisable for long-term stability.[4]

Q5: Can I use an extraction to purify my crude product?

A liquid-liquid extraction can be a useful initial workup step to remove certain impurities. For instance, after quenching a reaction, an extraction with a suitable organic solvent like ethyl acetate can separate the desired product from inorganic salts.[2][5] A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with brine helps to remove residual water.[5] However, extraction alone is unlikely to provide highly pure material and should be followed by chromatography or recrystallization.

  • Extraction Workflow Diagram:

G cluster_1 Aqueous Workup and Extraction A Crude Reaction Mixture B Quench with Water/Ice A->B C Add Ethyl Acetate B->C D Separate Layers C->D E Aqueous Layer (contains inorganic salts) D->E F Organic Layer (contains product and organic impurities) D->F G Wash with Sat. NaHCO3 (removes acidic impurities) F->G H Wash with Brine (removes water) G->H I Dry over Na2SO4 or MgSO4 H->I J Concentrate in vacuo I->J K Crude Product for further purification J->K

Caption: General workflow for an aqueous workup and extraction.

Data Summary

PropertyValueSource
Molecular Formula C10H5BrN2[1]
Molecular Weight 233.07 g/mol [1]
Melting Point 148-150 °C[1]
Appearance Solid
Solubility Good solubility in DMF (~150 mg/mL) and DMSO (~200 mg/mL). Moderate solubility in dichloromethane (~45 mg/mL) and acetonitrile (~20 mg/mL).[1]
Storage Temperature 2-8 °C[4]

References

  • A kind of synthetic method of the bromo- quinoline of 4-. (2018).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

Sources

Optimizing temperature and reaction time for bromination of quinolines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of heterocyclic compounds. This guide provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals working on the bromination of quinolines. Our focus is to empower you to optimize critical reaction parameters—specifically temperature and reaction time—to achieve desired outcomes in terms of yield, purity, and regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of quinoline bromination experiments.

Q1: What is the typical temperature range for quinoline bromination, and how does it impact the reaction?

The optimal temperature is highly dependent on the substrate's reactivity and the chosen brominating agent. There is no single "correct" temperature.

  • For Activated Quinolines: Substrates with electron-donating groups (e.g., -OH, -NH₂, -OCH₃) are highly reactive. To prevent over-bromination and improve selectivity, reactions are often conducted at lower temperatures, ranging from 0°C to ambient room temperature.[1][2] Lowering the temperature slows the overall reaction rate, allowing for better control over the formation of mono-brominated versus poly-brominated products.[1]

  • For Unsubstituted or Deactivated Quinolines: The quinoline ring system is electron-deficient and thus deactivated towards electrophilic substitution.[1] Bromination often requires more forcing conditions. Temperatures may range from room temperature up to 75°C or higher, frequently in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄) to promote the reaction.[3] However, selectivity can be poor under these conditions. A common strategy is to use a more reactive precursor, such as 1,2,3,4-tetrahydroquinoline (THQ), which can be brominated under mild conditions and subsequently aromatized.[4]

Q2: How does reaction time influence the yield and selectivity of the bromination?

Reaction time is a critical kinetic parameter that must be optimized for each specific substrate.

  • Insufficient Time: Will result in low conversion of the starting material and, consequently, a low product yield.[1]

  • Excessive Time: Can lead to the formation of undesired side products, including over-brominated species or degradation of the target molecule, especially under harsh conditions.[1]

  • Optimization: The progress of the reaction should always be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows for the reaction to be quenched at the point of maximum desired product formation, before significant byproduct accumulation occurs. Reaction times can vary dramatically, from one hour to several days, depending on the specific reactants and conditions.[2][5]

Q3: Which brominating agent should I use, N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

The choice between NBS and Br₂ is a key decision based on the reactivity of your quinoline substrate.

  • Molecular Bromine (Br₂): This is a powerful and highly reactive brominating agent. It is effective for deactivating systems but can be difficult to control with activated quinolines, often leading to polybromination.[1][6] Precise control over stoichiometry is crucial when using Br₂.[1]

  • N-Bromosuccinimide (NBS): NBS is generally considered a milder and more selective source of electrophilic bromine.[1] It is often the preferred reagent for highly activated quinolines, as it helps to minimize the formation of multiple bromination products.[1] NBS can also be used in combination with strong acids for brominating less reactive systems. Furthermore, NBS can also function as an oxidant, which is utilized in tandem bromination/dehydrogenation reactions of tetrahydroquinolines.[7][8]

Q4: How do existing substituents on the quinoline ring affect the optimal temperature and time?

Substituents fundamentally alter the electron density of the quinoline ring system, dictating its reactivity.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) strongly activate the carbocyclic (benzene) ring towards electrophilic attack.[1] This increased reactivity means that milder conditions (lower temperature, shorter reaction time, potentially using NBS) are required to achieve selective mono-bromination. For example, the bromination of 8-hydroxyquinoline can yield different product ratios of mono- and di-bromo derivatives simply by adjusting the equivalents of Br₂.[6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) further deactivate the ring, making bromination even more challenging than on unsubstituted quinoline. These substrates will likely require more forcing conditions, such as higher temperatures and longer reaction times, often with a strong acid catalyst.

Section 2: Troubleshooting Guide for Quinoline Bromination

This guide is designed to help you diagnose and solve specific problems encountered during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time is too short or the temperature is too low for the given substrate.[1] 2. Deactivated Substrate: Unsubstituted or deactivated quinolines are inherently unreactive towards electrophilic substitution.[1] 3. Product Degradation: Conditions are too harsh, or the product is unstable on the purification media (e.g., acidic silica gel).[9]1. Optimize Conditions: Systematically increase the reaction time and/or temperature while monitoring the reaction progress by TLC/GC.[1] 2. Alternative Strategy: Consider using a more reactive precursor like a 1,2,3,4-tetrahydroquinoline (THQ) derivative, followed by a final dehydrogenation step to form the quinoline.[1][4] 3. Purification Strategy: Deactivate silica gel with 0.5-2% triethylamine in your eluent or switch to a more neutral stationary phase like alumina.[9]
Formation of Multiple Isomers (Poor Regioselectivity) 1. Reaction Conditions: The combination of temperature, solvent, and acid catalyst is not optimal for directing the substitution to the desired position. 2. Substrate Electronics: The inherent electronic properties of the quinoline and its substituents may lead to a mixture of products (e.g., 5- and 8-bromo isomers).[3]1. Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[1] 2. Acid Catalyst: The choice and concentration of the acid (e.g., H₂SO₄, CF₃SO₃H) can significantly influence regioselectivity. Perform a screen of different acidic conditions. 3. Alternative Synthetic Route: If direct bromination is unselective, consider a synthesis that builds the quinoline ring with the bromine atom already in the desired position.[10]
Over-bromination (Polybrominated Products) 1. Stoichiometry: An excess of the brominating agent (Br₂ or NBS) has been used.[1] 2. Highly Activated Substrate: The quinoline ring contains strong electron-donating groups, making it susceptible to multiple substitutions.[1] 3. High Temperature/Long Reaction Time: Conditions are too forcing, driving the reaction beyond the mono-brominated stage.1. Control Stoichiometry: Use a 1:1 molar ratio of quinoline to brominating agent for mono-bromination. Add the brominating agent slowly (dropwise) to the reaction mixture.[1] 2. Milder Reagent: Switch from molecular bromine (Br₂) to the less reactive N-Bromosuccinimide (NBS).[1] 3. Reduce Reactivity: Lower the reaction temperature significantly (e.g., to 0°C or below).[1]
Reaction Not Going to Completion 1. Insufficient Reagent: The brominating agent has been consumed by side reactions or was not added in a sufficient amount. 2. Low Temperature/Short Time: The activation energy for the reaction is not being overcome.[1]1. Check Stoichiometry: Ensure at least one equivalent of the brominating agent is used. A slight excess (e.g., 1.1 equivalents) may be necessary. 2. Increase Energy Input: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and extend the reaction time, carefully monitoring for product formation and byproduct appearance via TLC/GC.

Section 3: Experimental Protocols & Optimization Strategy

Protocol 1: General Procedure for Bromination of an 8-Substituted Quinoline

This protocol is a generalized starting point adapted from literature procedures and should be optimized for your specific substrate.[2]

  • Preparation: Dissolve the 8-substituted quinoline (1.0 eq) in a suitable solvent (e.g., CHCl₃, CH₃CN, or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling (Optional but Recommended): Cool the solution to 0°C in an ice bath. This is particularly important for activated substrates.

  • Reagent Addition: In a separate flask, prepare a solution of the brominating agent (e.g., Br₂, 1.1-2.1 eq) in the same solvent. Add this solution dropwise to the stirred quinoline solution over 10-20 minutes. Protect the reaction from light if using Br₂.

  • Reaction: Allow the reaction to stir at the chosen temperature (e.g., 0°C or allow to warm to room temperature). Monitor the reaction's progress every 1-2 hours using TLC. Reaction times can range from a few hours to 2-4 days.[6][11]

  • Workup: Once the reaction is complete, quench any remaining bromine by washing the organic layer with a 5% aqueous sodium thiosulfate or sodium bicarbonate solution.[2] Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel or alumina.[9] Use a solvent system (e.g., hexane/ethyl acetate) optimized by TLC analysis.

Data Presentation: Examples of Reaction Conditions

The following table summarizes various conditions reported in the literature to illustrate the impact of temperature, time, and reagents.

Quinoline SubstrateBrominating Agent (Equivalents)SolventTemperatureTimeProduct(s) & YieldReference
8-HydroxyquinolineBr₂ (2.1)CHCl₃Room Temp1 h5,7-dibromo-8-hydroxyquinoline (90%)[2]
8-HydroxyquinolineBr₂ (1.5)CH₃CN0°C1 dayMixture of 5,7-dibromo and 7-bromo derivatives[2][6]
8-MethoxyquinolineBr₂ (1.1)CH₂Cl₂Room Temp2 days5-bromo-8-methoxyquinoline (92%)[2]
1,2,3,4-THQBr₂ (2.0)CHCl₃Room TempN/A6,8-dibromo-1,2,3,4-THQ (92%)[4]
N-(quinolin-8-yl)benzamideEthyl bromoacetate (4.0)DMSO100°C12 h5-bromo-N-(quinolin-8-yl)benzamide (92%)[12]
Protocol 2: Systematic Optimization of Temperature and Reaction Time
  • Establish a Baseline: Run an initial reaction at a moderate, commonly cited condition (e.g., room temperature for 12 hours) using 1.1 equivalents of your chosen brominating agent.

  • Analyze the Outcome: Use TLC, GC, or ¹H NMR of the crude mixture to determine the ratio of starting material, desired product, and any byproducts.

  • Iterate Based on Data (see workflow diagram below):

    • If high starting material remains: Increase the temperature by 20°C or double the reaction time. Re-analyze.

    • If significant byproducts (e.g., polybromination) are observed: Decrease the temperature to 0°C or -20°C. If byproducts persist, consider switching to a milder brominating agent (Br₂ → NBS). Re-analyze.

    • If yield is good but not complete: Extend the reaction time at the current optimal temperature until TLC shows no further change.

Section 4: Mechanistic Insights and Optimization Logic

Electrophilic Aromatic Substitution (SEAr) on Quinoline

The bromination of quinoline is a classic electrophilic aromatic substitution reaction. Under acidic conditions, the quinoline nitrogen is protonated to form a quinolinium ion. This protonation strongly deactivates the heterocyclic (pyridine) ring, making the carbocyclic (benzene) ring the preferred site for electrophilic attack.[1][3] The electrophile (Br⁺, generated from Br₂ or NBS) attacks the electron-rich benzene ring, typically at the C5 or C8 positions, to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base then removes a proton to restore aromaticity, yielding the bromoquinoline product.[3]

Optimization Workflow Diagram

This diagram illustrates the logical decision-making process for optimizing your reaction conditions.

G cluster_0 Optimization Cycle cluster_1 Troubleshooting Paths Start Start: Initial Reaction (e.g., RT, 12h, 1.1 eq NBS) Analyze Analyze Crude Product (TLC, GC, NMR) Start->Analyze Decision Evaluate Outcome Analyze->Decision LowConversion Low Conversion / High Starting Material Decision->LowConversion Incomplete? SideProducts Byproducts / Over-bromination Decision->SideProducts Impure? GoodYield Good Yield / Clean Reaction Decision->GoodYield Optimal? Action_TempTime Action: Increase Temperature or Time LowConversion->Action_TempTime Action_Milder Action: Decrease Temperature or Use Milder Reagent (NBS) SideProducts->Action_Milder Stop Stop: Conditions Optimized GoodYield->Stop Action_TempTime->Analyze Re-run Reaction Action_Milder->Analyze Re-run Reaction

Caption: A decision-making workflow for optimizing quinoline bromination conditions.

Simplified Reaction Mechanism Diagram

This diagram shows the key steps in the electrophilic bromination of the quinoline ring at the C5 position under acidic conditions.

G Quinoline Quinolinium Quinoline->Quinolinium Protonation + H⁺ SigmaComplex Quinolinium->SigmaComplex Bromination + Br⁺ Product SigmaComplex->Product Deprotonation - H⁺

Caption: Simplified mechanism for electrophilic bromination of quinoline at the C5-position.

References

  • Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-ynyl)anilines. Synlett. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available at: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health (NIH). Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. University of Nebraska - Lincoln. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]

  • Reactions of Quinoline. YouTube. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. synlett.de. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). Available at: [Link]

  • Method for producing 3-bromoquinoline. Google Patents.
  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Scite. Available at: [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide you with comprehensive troubleshooting strategies and in-depth protocols to overcome solubility issues encountered with 4-Bromoquinoline-7-carbonitrile in your experimental workflows. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to ensure the reliable and effective use of this compound in your research.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinoline scaffold, a bromine atom at the 4-position, and a nitrile group at the 7-position. This substitution pattern imparts specific physicochemical properties that can present challenges in achieving desired concentrations in aqueous and some organic solvent systems. Understanding these properties is the first step in developing effective solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound exhibits a preference for polar aprotic and moderately polar protic solvents. Its amphiphilic nature, arising from the polar cyano group and the moderately polarizable bromine atom, dictates its solubility behavior. It is sparingly soluble in water and non-polar aromatic solvents.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This phenomenon, often termed "crashing out," is common for compounds with poor aqueous solubility. When the DMSO stock is introduced into the aqueous buffer, the dramatic change in solvent polarity causes the compound to exceed its solubility limit in the final solvent mixture, leading to precipitation. To prevent this, it is crucial to ensure the final concentration of the organic co-solvent is minimized (typically <1% in cell-based assays) and that the final concentration of the compound does not exceed its solubility in the aqueous buffer. Further strategies in this guide, such as the use of co-solvents and cyclodextrins, can also mitigate this issue.

Q3: Can I use pH adjustment to improve the solubility of this compound in my aqueous buffer?

A3: While pH adjustment is a common technique for ionizable compounds, it is generally not an effective strategy for this compound. The compound has a predicted pKa of approximately 0.26, indicating it is a very weak base.[1] This low pKa is a result of the strong electron-withdrawing effects of the bromine and cyano groups.[2] Consequently, significant protonation of the quinoline nitrogen only occurs under highly acidic conditions (pH < 1), which are often incompatible with biological experiments.[2] Therefore, in typical physiological pH ranges, the compound exists predominantly in its neutral, less soluble form.[2]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting advice for overcoming the solubility challenges of this compound.

Method 1: Co-solvent Systems

The use of a water-miscible organic co-solvent is a primary strategy to increase the aqueous solubility of non-polar compounds.

Principle: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Exhibits the highest solubilizing power for this compound, with an estimated solubility of up to 200 mg/mL.[2]

  • N,N-Dimethylformamide (DMF): Another effective polar aprotic solvent, with an estimated solubility of around 150 mg/mL.[2]

  • Ethanol: A polar protic solvent that can be used, though with lower solubilizing capacity than DMSO or DMF.

Experimental Protocol: Preparing a Working Solution with a Co-solvent

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution in your aqueous experimental buffer.

  • Vortexing: Vortex the solution thoroughly after each dilution step to ensure homogeneity and prevent localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Critically, ensure the final concentration of the co-solvent in your assay is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts in biological systems.

Troubleshooting:

  • Precipitation persists:

    • Lower the final concentration of this compound.

    • Slightly increase the final co-solvent concentration, ensuring it remains within the tolerance limits of your specific assay.

    • Consider a combination of co-solvents (e.g., DMSO and ethanol), which can sometimes offer synergistic effects.

Method 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating poorly soluble molecules to enhance their aqueous solubility.[3][4]

Principle: this compound can form an inclusion complex with a cyclodextrin, where the hydrophobic quinoline portion of the molecule is encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, increasing the overall solubility of the complex.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative with excellent solubilizing capabilities.

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD or SBE-β-CD in your desired buffer (e.g., 1-10% w/v).

  • Add this compound: Add an excess of solid this compound to the cyclodextrin solution.

  • Equilibration: Stir or shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Troubleshooting:

  • Insufficient solubility enhancement:

    • Increase the concentration of the cyclodextrin.

    • Try a different type of cyclodextrin.

Method 3: Particle Size Reduction - Nanomilling

For applications requiring a stable dispersion of the compound rather than a true solution, particle size reduction can be a powerful technique.

Principle: Nanomilling is a wet media milling process that reduces the particle size of a drug to the sub-micron range.[2][5] This increases the surface area of the compound, leading to a higher dissolution rate and apparent solubility.[6][7] This technique is particularly useful for compounds with aqueous solubility below 200 µg/mL.[1][5]

Experimental Protocol: Conceptual Workflow for Nanomilling

  • Slurry Preparation: Prepare a slurry of this compound in an aqueous vehicle containing stabilizers (e.g., surfactants, polymers).

  • Milling: Process the slurry through a high-energy media mill containing ceramic or polymeric milling beads. The mechanical energy breaks down the coarse particles into nanoparticles.

  • Nanosuspension Formation: The result is a nanosuspension of the compound, which can be used directly in some applications or further processed (e.g., spray-dried) to create a solid dosage form.

Considerations:

  • Nanomilling requires specialized equipment and expertise.

  • The resulting product is a suspension of nanoparticles, not a true solution. This may not be suitable for all experimental designs.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolvent ClassEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic~200[2]
N,N-Dimethylformamide (DMF)Polar Aprotic~150[2]
DichloromethaneChlorinated~45[2]
ChloroformChlorinated~40[2]
AcetonitrilePolar Aprotic~20[2]
BenzeneAromatic~15[2]
TolueneAromatic~10[2]

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Start: Insoluble Compound cluster_methods Solubilization Methods cluster_outcome Desired Outcome start This compound (Solid) cosolvent Method 1: Co-solvent System (e.g., DMSO, DMF) start->cosolvent Dissolve in organic solvent cyclodextrin Method 2: Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Form inclusion complex nanomilling Method 3: Nanomilling start->nanomilling Reduce particle size solution Homogeneous Solution/ Stable Nanosuspension cosolvent->solution cyclodextrin->solution nanomilling->solution

Caption: Workflow for enhancing the solubility of this compound.

Logical Decision Tree for Troubleshooting Solubility

G start Compound Precipitates in Aqueous Buffer q1 Is final co-solvent concentration > 0.5%? start->q1 a1_yes Reduce co-solvent concentration q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is final compound concentration too high? a1_no->q2 a2_yes Lower final compound concentration q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No q3 Have you tried a solubilizing agent? a2_no->q3 a3_yes Consider alternative solubilization method (e.g., Nanomilling) q3->a3_yes Yes a3_no Use Cyclodextrin (e.g., HP-β-CD) q3->a3_no No

Caption: Decision tree for troubleshooting precipitation issues.

Stability and Storage Considerations

Proper storage of this compound, both in solid form and in solution, is critical to ensure its integrity and experimental reproducibility.

  • Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.

  • Stock Solutions (in DMSO): While many compounds are stable in DMSO for extended periods when stored properly, it is best practice to prepare fresh solutions for critical experiments.[3][5] For long-term storage, aliquot stock solutions into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[8] Protect from light.

  • Aqueous Solutions: Aqueous solutions of quinoline derivatives can be susceptible to degradation through hydrolysis, oxidation, and photolysis.[8] It is strongly recommended to prepare aqueous working solutions fresh on the day of use. If short-term storage is necessary, keep the solutions at 2-8°C and protected from light.

To assess the stability of this compound under your specific experimental conditions, a forced degradation study can be performed.[9][10][11][12] This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.

References

Sources

Technical Support Center: Identifying and Characterizing Impurities in 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for 4-Bromoquinoline-7-carbonitrile. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may face when working with this compound, particularly concerning impurity profiling. The presence of impurities can significantly impact the quality, safety, and efficacy of pharmaceutical products, making their identification and characterization a critical aspect of drug development.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research and development processes.

The control of impurities is a critical issue for healthcare manufacturing, with regulatory bodies such as the ICH, USFDA, and others emphasizing the need for thorough identification of impurities in Active Pharmaceutical Ingredients (APIs) and final drug products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Potential impurities can arise from starting materials, byproducts of the reaction, intermediates, and degradation products.[3] Given the typical synthesis involves bromination and cyanation of a quinoline core, common impurities may include:

  • Isomeric Bromoquinolines: Bromination of the quinoline ring can sometimes lead to substitution at positions other than C4, such as C5 or C7, depending on the reaction conditions.[4]

  • Di-brominated Quinolines: Over-bromination can result in the formation of di-bromoquinoline species.

  • Unreacted Starting Material: Incomplete bromination or cyanation can leave residual starting materials, such as quinoline-7-carbonitrile or 4-bromoquinoline.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming a carboxylic acid or amide derivative, particularly during workup or storage.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., acetonitrile, ethyl acetate, petroleum ether) and reagents can be present in the final product.[3][4]

Q2: At what level do I need to identify and characterize an unknown impurity?

A2: According to the International Council for Harmonisation (ICH) guidelines, specifically Q3A for new drug substances, any unknown impurity present at a level higher than 0.1% must be characterized.[3] The identification threshold, the concentration above which an impurity's structure must be determined, generally starts at 0.05% but can vary based on the maximum daily dose of the drug.[5]

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation or stress testing study is designed to intentionally degrade the drug substance under more extreme conditions than those used for accelerated stability testing.[6][7] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways of the molecule.

  • Developing stability-indicating analytical methods: The methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[8]

  • Gaining insights into the intrinsic stability of the molecule. [8]

Common stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[7]

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Chromatogram

You've run an HPLC analysis of your this compound sample and observe several unexpected peaks.

Logical Troubleshooting Workflow

Caption: Troubleshooting unexpected HPLC peaks.

In-Depth Analysis and Actionable Solutions
  • System Contamination: Always run a blank injection of your mobile phase to rule out contamination from the solvent or the HPLC system itself. If peaks are present, flush the system and use freshly prepared, high-purity mobile phase.

  • Instrumental Stability: Inconsistent retention times can indicate problems with the HPLC system. Check for stable pressure, and ensure the autosampler is functioning correctly. System suitability tests are essential before running samples.

  • Spiking Studies: To confirm if an unexpected peak corresponds to a known starting material or intermediate, "spike" a clean sample of your this compound with a small amount of the suspected compound. An increase in the peak area of the unknown confirms its identity.

  • Forced Degradation: If the impurity is suspected to be a degradant, a forced degradation study can help confirm this. Subjecting the sample to heat, acid, base, and oxidative stress can selectively generate degradation products, which can then be compared to the unknown peaks in your original sample.[7]

Issue 2: Difficulty in Structural Elucidation of an Unknown Impurity

You have isolated an impurity, but standard 1D NMR is insufficient for unambiguous structure determination.

Advanced Characterization Workflow

G A Isolated Impurity B High-Resolution Mass Spectrometry (HRMS) A->B Determine accurate mass and molecular formula C 1D NMR (¹H, ¹³C) A->C Initial structural fragments E FTIR Spectroscopy A->E Identify functional groups F Structural Elucidation B->F D 2D NMR (COSY, HSQC, HMBC) C->D Establish connectivity D->F E->F

Caption: Workflow for impurity structural elucidation.

Expert Insights and Methodologies
  • High-Resolution Mass Spectrometry (HRMS): This is the first step to obtaining the exact mass of the impurity, which allows for the determination of its molecular formula. For bromo-compounds, look for the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will show two peaks of nearly equal intensity separated by 2 m/z units.[9]

  • 2D NMR Spectroscopy: When 1D NMR is ambiguous, 2D NMR techniques are invaluable.[10]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

  • FTIR Spectroscopy: This technique can provide information about the functional groups present. For example, the presence of a strong absorption around 2220-2260 cm⁻¹ would confirm the nitrile group, while a broad absorption around 3200-3500 cm⁻¹ might indicate an N-H or O-H group from a hydrolysis product.

Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling of this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Sample Preparation Dissolve approximately 1 mg/mL of the sample in methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.[11]
Protocol 2: Sample Preparation for Mass Spectrometry
  • Sample Dissolution: Accurately weigh about 1 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile in a clean vial.

  • Dilution: For direct infusion, dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • LC-MS Analysis: For LC-MS, the sample prepared for HPLC analysis can typically be used directly. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid or ammonium acetate instead of non-volatile buffers like phosphate).

Protocol 3: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Weigh approximately 5-10 mg of the this compound sample.[9]

  • Solvent Addition: Dissolve the sample in about 0.7-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.[9]

  • Internal Standard: The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

  • Dissolution: Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

Regulatory Context

The identification and control of impurities are governed by a set of guidelines from the International Council for Harmonisation (ICH). The key documents to be aware of are:

  • ICH Q3A(R2): Impurities in New Drug Substances[12]

  • ICH Q3B(R2): Impurities in New Drug Products[12]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents

  • ICH Q3D(R2): Guideline for Elemental Impurities[13]

These guidelines provide a framework for reporting, identifying, and qualifying impurities to ensure the safety and quality of pharmaceutical products.[5]

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science.
  • This compound | 1242063-18-8. (2023, August 15). Benchchem.
  • ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma.
  • Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science Publishers.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. (n.d.). Benchchem.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate.
  • ICH guidelines for impurity profile. (2024, December 3). SlideShare.
  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos.
  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Pharmaceutical Online.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025, August 6). IOPscience.
  • High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Regulatory aspects of Impurity profiling. (2020, December 15). International Journal of Drug Regulatory Affairs.
  • Q3B(R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6). ResearchGate.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.

Sources

Preventing decomposition of 4-Bromoquinoline-7-carbonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Introduction to the Stability of 4-Bromoquinoline-7-carbonitrile

This compound is a heterocyclic compound with a molecular formula of C₁₀H₅BrN₂ and a molecular weight of approximately 233.07 g/mol .[1][2] Its structure, featuring a quinoline core substituted with a bromine atom at the 4-position and a nitrile group at the 7-position, makes it a valuable building block in medicinal chemistry and materials science.[3] While generally stable under recommended storage conditions (cool, dry, and well-ventilated place), its reactivity in various chemical transformations can lead to undesirable decomposition pathways.[4][5] Understanding these pathways is critical for optimizing reaction conditions and maximizing yields of the desired products.

This guide will address common challenges encountered during reactions involving this compound, providing troubleshooting advice and preventative strategies.

Troubleshooting Guide: Common Decomposition Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Debromination - Loss of the Bromine Substituent

Q: I am observing a significant amount of the debrominated side product (quinoline-7-carbonitrile) in my reaction mixture. What are the likely causes and how can I prevent this?

A: Debromination, the cleavage of the carbon-bromine bond, is a common decomposition pathway for bromo-substituted aromatic compounds, including this compound.[6] This is often a result of reductive processes occurring during the reaction.

Potential Causes and Preventative Measures:

Potential Cause Explanation Suggested Solution
Palladium-Catalyzed Cross-Coupling Reactions In reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, the formation of palladium-hydride species can lead to reductive debromination of the starting material.[7] This is particularly prevalent with strong, bulky phosphine ligands and certain bases.Ligand Selection: Opt for less electron-rich phosphine ligands. For Suzuki-Miyaura reactions, ligands like dppf can be effective.[7] Base Selection: Use weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong alkoxides like sodium tert-butoxide.[7]
Presence of Reducing Agents Unintentional introduction of reducing agents or reaction conditions that generate them (e.g., certain metals, hydrides) can lead to debromination.[8]Scrutinize Reagents: Ensure all reagents and solvents are free from reducing impurities. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that may generate reducing species.
High Reaction Temperatures Prolonged heating at high temperatures can promote thermal decomposition and increase the likelihood of debromination.[7]Optimize Conditions: Monitor the reaction closely by TLC or LC-MS to determine the minimum temperature and time required for completion. Microwave-assisted synthesis can sometimes shorten reaction times and reduce byproduct formation.[7]

Experimental Protocol: Minimizing Debromination in a Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1 eq.), the desired boronic acid (1.2 eq.), potassium phosphate (K₃PO₄) (3 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq.).

  • Add degassed 1,4-dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water).

  • Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS every hour.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Issue 2: Hydrolysis of the Nitrile Group

Q: My product analysis shows the presence of 4-bromoquinoline-7-carboxylic acid or its amide, indicating hydrolysis of the nitrile group. How can I avoid this?

A: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, converting it first to an amide and then to a carboxylic acid.

Potential Causes and Preventative Measures:

Potential Cause Explanation Suggested Solution
Strongly Acidic or Basic Conditions Prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) at elevated temperatures will promote nitrile hydrolysis.pH Control: If acidic or basic conditions are necessary, use milder reagents (e.g., acetic acid, sodium bicarbonate) and maintain the lowest possible reaction temperature. Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis.
Aqueous Workup Quenching the reaction with acidic or basic aqueous solutions and subsequent prolonged contact can lead to hydrolysis during the workup procedure.Neutral Workup: Whenever possible, use a neutral aqueous workup (e.g., quenching with water or brine). Prompt Extraction: Perform extractions promptly after quenching to minimize contact time with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[9][10] Storage at 2-8°C is often recommended.[10] It is also advisable to protect it from moisture and air.[9]

Q2: Can I purify this compound by recrystallization? If so, what solvents are recommended?

A2: Yes, recrystallization is a suitable method for purification. The choice of solvent will depend on the impurities present. A two-solvent system is often effective. You can dissolve the compound in a "good" solvent where it is highly soluble (e.g., dichloromethane or methanol) at an elevated temperature, and then slowly add a "poor" solvent where it is less soluble (e.g., hexane or diethyl ether) until turbidity is observed.[11] Reheating to clarify and then slow cooling should yield purified crystals.

Q3: Are there any known incompatible materials with this compound that I should avoid?

A3: Yes, you should avoid strong oxidizing agents and strong bases as they can react with and degrade the compound.[12]

Q4: During column chromatography, my compound seems to be degrading on the silica gel. What can I do to prevent this?

A4: Some quinoline derivatives can be sensitive to the acidic nature of silica gel. If you suspect decomposition on the column, you can try the following:

  • Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine (typically 1% in the eluent).

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Swift Elution: Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system to elute the compound faster, while still achieving good separation.

Visualizing Decomposition Pathways

To better understand the potential degradation of this compound, the following diagrams illustrate the key decomposition pathways discussed.

DecompositionPathways cluster_main This compound cluster_products Decomposition Products A This compound B Quinoline-7-carbonitrile (Debromination) A->B Reductive Conditions C 4-Bromoquinoline-7-carboxamide (Partial Hydrolysis) A->C H₂O / H⁺ or OH⁻ (Mild) D 4-Bromoquinoline-7-carboxylic acid (Complete Hydrolysis) C->D H₂O / H⁺ or OH⁻ (Harsh)

Caption: Potential decomposition pathways of this compound.

Experimental Workflow: Monitoring Reaction for Decomposition

A proactive approach to preventing decomposition is to carefully monitor the reaction progress. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.

TLC_Workflow start Start Reaction spot_t0 Spot t=0 sample on TLC start->spot_t0 develop_tlc Develop TLC Plate spot_t0->develop_tlc visualize Visualize under UV light develop_tlc->visualize analyze Analyze Spot Positions (Starting Material, Product, Byproducts) visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction & Monitoring decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->spot_t0

Caption: A typical workflow for monitoring reaction progress using TLC.

By implementing these preventative measures and troubleshooting strategies, researchers can significantly improve the outcomes of reactions involving this compound, leading to higher yields and purer products.

References

  • Vertex AI Search. (2023, August 15). Buy this compound | 1242063-18-8.
  • Chemcia Scientific, LLC.
  • Sigma-Aldrich. 4-Bromoquinoline-6-carbonitrile | 642477-82-5.
  • Thermo Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 26).
  • Alfa Aesar. (2025, October 24).
  • Google Patents. (2018). A kind of synthetic method of the bromo- quinoline of 4-.
  • ChemicalBook. 4-Bromoquinoline synthesis.
  • BenchChem. 4-Bromoquinoline-8-carbonitrile|CAS 1020743-28-5.
  • Wikipedia.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • BenchChem. Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions.
  • PubChem. 4-Bromoquinoline-8-carbonitrile | C10H5BrN2 | CID 66764168.
  • ChemWhat. This compound CAS#: 1242063-18-8.
  • BenchChem.

Sources

Technical Support Center: Catalyst Selection for Modifying 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the chemical modification of 4-Bromoquinoline-7-carbonitrile. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for palladium-catalyzed cross-coupling reactions involving this specific substrate. Our approach is grounded in established mechanistic principles and tailored to the unique electronic and steric characteristics of the this compound scaffold.

Introduction: Understanding the Challenges of this compound

This compound is a valuable building block in medicinal chemistry, but its successful functionalization via cross-coupling reactions is not always straightforward. Several key features of this molecule can present challenges during catalyst selection and reaction optimization:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This interaction can sometimes lead to the formation of catalytically inactive complexes, effectively "poisoning" the catalyst and stalling the reaction.[1][2]

  • Substrate Reactivity: The quinoline ring is an electron-deficient system. The electronegativity of the nitrogen atom renders the C4 position, where the bromine is located, susceptible to oxidative addition to Pd(0), which is a crucial step in the catalytic cycle.[3] However, the strong electron-withdrawing nature of the nitrile group at the C7 position can further modulate the electronic properties of the ring, influencing reaction kinetics.

  • Potential for Side Reactions: As with many cross-coupling reactions involving heteroaryl halides, side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen atom) can occur, reducing the yield of the desired product.

This guide will provide you with the foundational knowledge and practical advice to overcome these challenges for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents.[4]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is the best general-purpose palladium catalyst to start with for the Suzuki-Miyaura coupling of this compound?

A1: For initial screening, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ is a reliable choice. Alternatively, an in-situ generated catalyst from a Pd(II) source such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand is also highly effective. The use of pre-catalysts, which are more stable and provide a consistent source of the active Pd(0) species, is also a good practice.

Q2: Which type of ligand is most suitable for this reaction?

A2: The choice of ligand is critical. For electron-deficient heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the overall catalytic cycle.[5] Good starting points include tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands like SPhos, XPhos, or RuPhos.

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?

A3: The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[6] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For challenging substrates, a stronger, non-nucleophilic base like K₃PO₄ is often a good choice.

Q4: What are the recommended solvents for this reaction?

A4: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/water, or DMF/water. It is crucial to thoroughly degas the solvents to prevent oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Low to no yield of the desired biaryl product.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure your palladium source is active. If using a Pd(II) precursor, ensure the in-situ reduction to Pd(0) is efficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst.The catalytic cycle requires the active Pd(0) species. Inefficient generation or decomposition can halt the reaction.
Catalyst Poisoning Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand can help prevent the quinoline nitrogen from binding to the palladium center. The addition of a Lewis acid like B(OMe)₃ has been shown to bind to Lewis basic heterocycles, preventing them from poisoning the palladium catalyst.[7]The quinoline nitrogen can act as a ligand, forming an inactive complex. A bulky phosphine ligand can outcompete the quinoline for coordination.
Inefficient Transmetalation Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the quality of your boronic acid or consider using a more reactive boronate ester (e.g., a pinacol ester).The transmetalation step is often rate-limiting. A stronger base can more effectively activate the boronic acid.
Poor Ligand Choice Screen a panel of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos).The ligand plays a crucial role in stabilizing the palladium catalyst and promoting key steps in the catalytic cycle.

Issue 2: Significant formation of a de-brominated side product (quinoline-7-carbonitrile).

Potential Cause Troubleshooting Step Rationale
Presence of Protic Impurities Use anhydrous solvents and reagents. Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).Water or other protic sources can lead to hydrodehalogenation through a competing reaction pathway.
Inefficient Coupling Partner Increase the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents).A higher concentration of the desired coupling partner can favor the productive cross-coupling pathway over the side reaction.
General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X 4-Bromoquinoline- 7-carbonitrile R-B(OR)2 Organoboron Reagent Ar-R Coupled Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, coupling this compound with a wide range of primary and secondary amines.[8][9]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What is a good starting catalyst system for the Buchwald-Hartwig amination of this substrate?

A1: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized biaryl phosphine ligand is the modern standard. Ligands such as Xantphos, BINAP, or those from the Buchwald ligand portfolio (e.g., RuPhos, BrettPhos) are excellent choices.[8] Using a pre-catalyst that incorporates the ligand can also simplify the reaction setup and improve reproducibility.

Q2: Why is the choice of base so critical in this reaction?

A2: The base deprotonates the amine, making it a more potent nucleophile to attack the palladium center. However, the base must be non-nucleophilic to avoid competing reactions with the aryl bromide. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.

Q3: Can I use primary amines in this reaction?

A3: Yes, but care must be taken to avoid double arylation, especially with less hindered primary amines. Using a bidentate phosphine ligand like BINAP or DPPF can help favor the monoarylated product.[8]

Q4: What solvents are typically used?

A4: Anhydrous, non-polar aprotic solvents are preferred. Toluene, dioxane, and THF are common choices. As with other palladium-catalyzed reactions, thorough degassing is essential.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 1: The reaction is sluggish or stalls completely.

Potential Cause Troubleshooting Step Rationale
Catalyst Inhibition Screen different generations of Buchwald ligands (e.g., G3 or G4 pre-catalysts). These are designed to be more resistant to inhibition and more active for challenging substrates.The quinoline nitrogen can inhibit the catalyst. More advanced ligand systems are designed to overcome this issue.
Base Incompatibility If using a base-sensitive amine, switch to a milder base like K₃PO₄ or Cs₂CO₃. Conversely, for less reactive amines, a stronger base like NaOtBu may be required.The strength of the base needs to be matched to the pKa of the amine and the overall reactivity of the system.
Steric Hindrance For sterically demanding amines or substrates, a more sterically bulky ligand (e.g., BrettPhos) may be necessary to promote reductive elimination.The final C-N bond-forming step can be sterically sensitive.

Issue 2: I am observing decomposition of my starting material or product.

Potential Cause Troubleshooting Step Rationale
Reaction Temperature is Too High Lower the reaction temperature and increase the reaction time.Some quinoline derivatives or amine coupling partners may not be stable at the high temperatures often employed in these reactions.
Strongly Basic Conditions Switch to a weaker base like K₃PO₄.A very strong base can sometimes lead to undesired side reactions or degradation of functional groups.
General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'') Ar-X 4-Bromoquinoline- 7-carbonitrile HNR'R'' Amine Ar-NR'R'' Coupled Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Section 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding valuable alkynylated quinoline derivatives.[10]

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What is the standard catalyst system for a Sonogashira coupling?

A1: The classical Sonogashira reaction employs a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[10] The reaction is carried out in the presence of an amine base.

Q2: Is the copper co-catalyst always necessary?

A2: While the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions, copper-free Sonogashira protocols have been developed. These often require more specialized ligands and may need higher reaction temperatures. For initial attempts, the copper-catalyzed system is generally more reliable.

Q3: What is the role of the amine in this reaction?

A3: The amine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and it also neutralizes the HBr byproduct generated during the reaction.[10] Common choices include triethylamine (Et₃N) or diisopropylamine (DIPA), which can often be used as the solvent as well.

Q4: How can I avoid the homocoupling of the alkyne (Glaser coupling)?

A4: Alkyne homocoupling is a common side reaction, often promoted by the presence of oxygen. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial to minimize this side product. Using a slight excess of the alkyne can also help.

Troubleshooting Guide: Sonogashira Coupling

Issue 1: My reaction is not proceeding, or the yield is very low.

Potential Cause Troubleshooting Step Rationale
Deactivated Catalyst Ensure all reagents and solvents are rigorously deoxygenated. Use fresh, high-quality palladium and copper catalysts.Oxygen can oxidize the active Pd(0) catalyst and promote the undesirable Glaser coupling of the alkyne.
Poor Solubility If solubility is an issue, consider adding a co-solvent like THF or DMF to the amine base.All components of the reaction must be in solution for the catalytic cycle to proceed efficiently.
Inhibited Palladium Catalyst Consider a copper-free protocol using a bulky, electron-rich ligand like P(t-Bu)₃.In some cases, the combination of the quinoline substrate and the copper salt can lead to complex catalyst deactivation pathways. A copper-free system simplifies the reaction mixture.

Issue 2: I am observing a significant amount of the homocoupled alkyne (Glaser product).

Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Improve the degassing procedure for your solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.Oxygen is a known promoter of the oxidative homocoupling of terminal alkynes.
Reaction Conditions Lower the reaction temperature. If using a copper-free system is not an option, ensure the copper(I) iodide is of high purity.Higher temperatures can sometimes favor side reactions. Impurities in the copper salt can also promote Glaser coupling.
General Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Base, H-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X H-C≡CR H-C≡CR Ar-X 4-Bromoquinoline- 7-carbonitrile Alkyne Terminal Alkyne Ar-C≡CR Coupled Product

Caption: General catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

General Troubleshooting Workflow

For any of the above cross-coupling reactions, a systematic approach to troubleshooting is key. The following diagram outlines a logical workflow to diagnose and solve common issues.

Troubleshooting_Workflow cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start Low or No Product Yield check_reagents Verify Reagent Quality & Purity (Aryl bromide, coupling partner, solvents) start->check_reagents check_inert Ensure Strictly Inert Atmosphere (Degas solvents, use Ar/N₂) check_reagents->check_inert reagents_ok Reagents & Conditions OK? check_inert->reagents_ok reagents_ok->start No, Fix & Retry optimize_catalyst Optimize Catalyst System reagents_ok->optimize_catalyst Yes ligand Screen Ligands (Bulky, electron-rich) optimize_catalyst->ligand pd_source Change Palladium Source (e.g., Pd(II) -> Pre-catalyst) optimize_catalyst->pd_source base Screen Bases (Strength, type) optimize_catalyst->base optimize_conditions Optimize Reaction Conditions temp Vary Temperature optimize_conditions->temp conc Adjust Concentration optimize_conditions->conc solvent Change Solvent System optimize_conditions->solvent ligand->optimize_conditions pd_source->optimize_conditions base->optimize_conditions success Improved Yield temp->success conc->success solvent->success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Dou, G. et al. Palladium in Quinoline Synthesis. ScienceDirect. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. [Link]

  • National Institutes of Health. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC. [Link]

  • ResearchGate. New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • ACS Publications. Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • ACS Publications. Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • National Institutes of Health. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • PubMed. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Royal Society of Chemistry. Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-Haloquinolines: A Comparative Analysis of 4-Bromo vs. 4-Chloroquinoline Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] The functionalization of this privileged core is paramount, and 4-haloquinolines serve as exceptionally versatile intermediates for achieving molecular diversity.[5][6][7] The choice between a 4-bromo or a 4-chloro substituent is a critical early-stage decision that profoundly impacts synthetic strategy, reaction efficiency, and ultimately, the accessibility of target compounds.

This guide provides an in-depth comparative analysis of 4-bromo- and 4-chloroquinoline derivatives. Moving beyond a simple list of facts, we will explore the causal relationships between the halogen's identity and the derivative's physicochemical properties, chemical reactivity, and strategic role in drug discovery. The insights and protocols herein are designed to empower researchers to make informed, field-proven decisions in their synthetic endeavors.

Physicochemical Properties: The Halogen's Subtle Influence

The identity of the halogen at the C4 position imparts subtle but significant changes to the molecule's physical properties. These differences, particularly in melting point and molecular weight, are foundational considerations for experimental design, including solvent selection and purification strategies.

Property4-Bromoquinoline4-ChloroquinolineRationale for Difference
Molecular Formula C₉H₆BrNC₉H₆ClNThe core scaffold is identical, differing only by the halogen atom.
Molecular Weight 208.05 g/mol [8]163.60 g/mol [9]Bromine has a significantly higher atomic mass than chlorine.
Melting Point 29-34 °C[8]28-31 °C[9][10]The melting points are quite similar, though the larger, more polarizable bromine atom can lead to slightly stronger intermolecular forces.
Boiling Point Not readily available260-261 °C[9]Data for 4-bromoquinoline is less common, but it is expected to have a higher boiling point due to increased van der Waals forces.
Appearance Yellow solid[11]Colorless liquid to solid[10]Both can appear as low-melting solids or liquids, often with a yellowish hue from trace impurities.

While these physical properties are important, the most critical distinction lies in the electronic nature of the carbon-halogen (C-X) bond, which dictates the chemical reactivity discussed in subsequent sections. Halogen atoms also increase lipophilicity, a key parameter in drug design that can influence cell membrane permeability and target engagement.[3]

Synthesis of Key Intermediates: Preparing the Battlefield

The most common and direct route to both 4-bromo- and 4-chloroquinolines begins with the readily available 4-hydroxyquinoline, which exists in tautomeric equilibrium with quinolin-4(1H)-one. The choice of halogenating agent is the key differentiator.

  • For 4-Chloroquinolines: Phosphorus oxychloride (POCl₃) is the industry-standard reagent for this transformation.[7]

  • For 4-Bromoquinolines: Stronger brominating agents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are required.[5][11]

Caption: General synthetic routes to 4-chloro and 4-bromoquinoline.
Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline

This protocol describes a robust method for preparing the 4-bromo derivative. The causality behind using a strong brominating agent like PBr₃ lies in its ability to effectively convert the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion.

Materials:

  • 4-Hydroxyquinoline (1.0 eq)

  • Phosphorus tribromide (PBr₃) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-hydroxyquinoline (e.g., 4.00 g, 27.6 mmol) in anhydrous DMF (30 mL) in a round-bottom flask equipped with a magnetic stirrer.[11]

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (7.61 g, 28.2 mmol) dropwise to the stirred solution over 10 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[11]

  • Allow the reaction mixture to stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[11]

  • Once complete, carefully quench the reaction by pouring it into a beaker containing crushed ice, while stirring vigorously. This hydrolyzes the excess PBr₃.

  • Basify the aqueous mixture to a pH of ~10 using a saturated sodium bicarbonate solution. This step neutralizes the acidic byproducts and ensures the product is in its free base form for extraction.[11]

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL). The organic product will partition into the ethyl acetate layer.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography to afford pure 4-bromoquinoline.[11]

Comparative Reactivity: The Decisive Factor in Synthesis

The primary reason for choosing between a 4-bromo and a 4-chloroquinoline derivative is their differential reactivity, especially in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern drug discovery.[12][13][14]

The Underlying Chemical Principles

The superior reactivity of aryl bromides over aryl chlorides is a well-established principle in organic chemistry.[12][15] This can be attributed to two main factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond (approx. 276 kJ/mol) is significantly weaker than the carbon-chlorine (C-Cl) bond (approx. 328 kJ/mol).[12][16] A lower BDE means less energy is required to break the bond during the initial, often rate-limiting, step of the catalytic cycle.

  • Oxidative Addition Kinetics: This first step involves the insertion of the palladium(0) catalyst into the C-X bond. The rate of this step generally follows the trend I > Br > OTf > Cl.[12][14] The greater polarizability and lower bond strength of the C-Br bond facilitate a faster interaction with the electron-rich palladium center compared to the C-Cl bond.[12]

Catalytic_Cycle A Pd(0)L₂ B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (Ar-X) Rate: C-Br > C-Cl C Ar-Pd(II)(R)L₂ B->C Transmetalation (R-B(OH)₂) C->A Reductive Elimination (Ar-R) D [R-B(OH)₃]⁻ D->B L1

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Application in Suzuki-Miyaura Coupling

This reactivity difference allows for remarkable selectivity. In a molecule containing both a bromo and a chloro substituent, one can selectively perform a Suzuki coupling at the more reactive C-Br position while leaving the C-Cl bond untouched.[17]

FeatureCoupling with 4-BromoquinolineCoupling with 4-Chloroquinoline
Typical Conditions Milder: Lower temperatures (RT to 80 °C), less active catalysts (e.g., Pd(PPh₃)₄).Harsher: Higher temperatures (>100 °C), requires highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands).[12]
Reaction Time Generally shorter.Often requires longer reaction times.
Selectivity Excellent for selective coupling in di-halo systems.[17]Can be coupled, but achieving selectivity over a bromide is not feasible.
Experimental Protocol: Selective Suzuki Coupling on 6-Bromo-4-chloroquinoline

This protocol demonstrates the practical application of the reactivity difference, a self-validating system where a successful outcome confirms the underlying chemical principles.

Objective: To synthesize 6-aryl-4-chloroquinoline-3-carbonitrile from 6-bromo-4-chloroquinoline-3-carbonitrile.[17]

Materials:

  • 6-Bromo-4-chloroquinoline-3-carbonitrile (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 6-bromo-4-chloroquinoline-3-carbonitrile, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield the desired 6-aryl-4-chloroquinoline, with the C4-Cl position intact.

Role in Medicinal Chemistry: A Strategic Choice

The quinoline core is a wellspring of biologically active compounds, including antimalarials, anticancer agents, and antibacterials.[4][7][18][19] The choice of a 4-bromo or 4-chloro starting material is a strategic decision that opens different pathways for analogue synthesis and influences the final structure-activity relationship (SAR).

SAR_Logic cluster_0 Synthetic Precursor Choice cluster_1 Primary Reaction Pathways cluster_2 Resulting Chemical Space BQ 4-Bromoquinoline CC Cross-Coupling (Suzuki, Buchwald, etc.) BQ->CC Higher Reactivity Milder Conditions CQ 4-Chloroquinoline CQ->CC Harsher Conditions Modern Ligands SNAr Nucleophilic Aromatic Substitution (SNAr) CQ->SNAr Classic Route (e.g., Amines) Diverse Diverse C4-Aryl/Heteroaryl/ Amino Derivatives CC->Diverse Amine C4-Amino Derivatives SNAr->Amine

Caption: Strategic implications of choosing a 4-bromo vs. 4-chloroquinoline.
  • 4-Chloroquinoline Derivatives: These are the quintessential precursors for drugs developed via nucleophilic aromatic substitution (SNAr). The most famous examples are the 4-aminoquinoline antimalarials like Chloroquine and Hydroxychloroquine .[20] In their synthesis, the 4-chloro group is displaced by a diaminoalkane side chain, a reaction for which the C4-Cl bond is sufficiently activated.[21][22] The 7-chloro group in these molecules is considered optimal for activity.[22]

  • 4-Bromoquinoline Derivatives: These are increasingly the intermediates of choice for programs that rely on cross-coupling chemistry to build molecular complexity. The enhanced reactivity of the C-Br bond allows for the efficient synthesis of large libraries of C4-aryl, C4-heteroaryl, or C4-alkynyl quinolines under reliable and mild conditions.[2] This is invaluable in modern drug discovery for rapidly exploring SAR. Studies have shown that 7-bromo- and 7-chloro-4-aminoquinolines can exhibit comparable potent antimalarial activity.[23]

Conclusion and Strategic Recommendations

The decision to use a 4-bromo versus a 4-chloroquinoline derivative is not a matter of one being universally superior, but rather a strategic choice dictated by the intended synthetic outcome and available resources.

  • Choose 4-Bromoquinoline when:

    • The primary synthetic strategy involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

    • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • Selective functionalization of a di-halo-quinoline is necessary.

    • Maximizing reaction scope and yield in library synthesis is the primary goal.

  • Choose 4-Chloroquinoline when:

    • The synthetic route relies on nucleophilic aromatic substitution , particularly with amine nucleophiles, to produce classic 4-aminoquinoline scaffolds.[21]

    • Cost-effectiveness is a major driver, as aryl chlorides are generally less expensive than their bromide counterparts.

    • The downstream chemistry is robust enough to tolerate the potentially harsher conditions required for C-Cl cross-coupling, should it be necessary.

While advances in catalyst technology continue to narrow the reactivity gap, making chlorides more viable cross-coupling partners, the fundamental principles of bond strength and oxidative addition kinetics remain.[12] Therefore, understanding the distinct advantages of both 4-bromo- and 4-chloroquinolines is essential for the efficient and strategic design of next-generation therapeutics.

References

  • PrepChem.com . Synthesis of 4-chloroquinoline. Available from: [Link]

  • ResearchGate . Functionality elaboration of 4-bromo-quinolines. Available from: [Link]

  • Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • MDPI . Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

  • ResearchGate . Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Available from: [Link]

  • Quora . How might one synthesis 4-chloro quinoline?. Available from: [Link]

  • PMC . Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]

  • PMC . Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

  • Homework.Study.com . Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Available from: [Link]

  • ResearchGate . A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available from: [Link]

  • PubMed . Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Available from: [Link]

  • PMC . Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available from: [Link]

  • PubMed . An exploration of the structure-activity relationships of 4-aminoquinolines: novel antimalarials with activity in-vivo. Available from: [Link]

  • ResearchGate . 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available from: [Link]

  • PMC . Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • MDPI . Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Available from: [Link]

  • Pharmacy 180 . 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Available from: [Link]

  • ResearchGate . Depiction of haloquinoline derivatives as potent P. falciparum agents. Available from: [Link]

  • PubMed . Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Available from: [Link]

  • PubMed . Biological activities of quinoline derivatives. Available from: [Link]

  • PubMed . Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Available from: [Link]

  • PubChem . 4-Chloroquinoline. Available from: [Link]

  • Pharmazone.info . The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

  • PubMed Central . Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • MDPI . New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available from: [Link]

  • PubMed . Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available from: [Link]

  • Fiveable . Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

  • RSC Publishing . Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. Available from: [Link]

  • Wikipedia . Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate . Examples of 4-hydroxy and related quinolines as drug molecules. Available from: [Link]

  • Wikipedia . Suzuki reaction. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. . The Strategic Importance of Quinoline Derivatives in Drug Discovery: Focus on Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • Chemical Reviews . Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate . Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

  • ResearchGate . C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. Available from: [Link]

  • Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ResearchGate . Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. Available from: [Link]

  • Organic Chemistry Portal . Suzuki Coupling. Available from: [Link]

  • ResearchGate . 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. Available from: [Link]

Sources

Unambiguous Structural Verification of 4-Bromoquinoline-7-carbonitrile: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the absolute certainty of a molecule's structure is the bedrock of all subsequent investigation. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. While 1D NMR (¹H and ¹³C) provides a fundamental overview of a molecule's composition, complex aromatic systems and substituted heterocycles like 4-Bromoquinoline-7-carbonitrile often present overlapping signals and ambiguous connectivity that demand a more rigorous analytical approach.

This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural validation of this compound. We will explore the causality behind the selection of key experiments—COSY, HSQC, and HMBC—and provide the experimental framework and data interpretation that together form a self-validating system for structural elucidation.

The Challenge: Beyond the 1D Spectrum

The structure of this compound, a substituted heterocyclic scaffold, presents a classic challenge for 1D NMR analysis alone. The aromatic region of the ¹H NMR spectrum is expected to be crowded, making definitive assignment of each proton and its through-bond relationships difficult. Furthermore, ¹³C NMR, while identifying all unique carbon environments, does not directly reveal which protons are attached to which carbons, nor does it illuminate the connectivity between different parts of the molecular skeleton. This is where 2D NMR becomes an indispensable tool, spreading the NMR data into a second dimension to resolve overlapping signals and reveal correlations between nuclei.[1]

Core 2D NMR Methodologies for Structural Elucidation

To achieve unambiguous structural assignment, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH).[2] It is the primary tool for mapping out the proton spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (¹JCH).[2] It provides a clear and sensitive map of all C-H one-bond connections.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH).[2] It is crucial for connecting the individual spin systems and identifying the placement of quaternary carbons and substituents.

The logical flow of these experiments provides a cross-validation framework. COSY establishes the proton-proton networks, HSQC links these protons to their directly attached carbons, and HMBC bridges these fragments to build the complete molecular skeleton.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the standardized procedure for acquiring high-quality 2D NMR data for a small organic molecule like this compound.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Clarity: Ensure the solution is completely clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into the NMR tube.

  • Transfer: Transfer the solution to a clean, dry, high-precision 5 mm NMR tube.

Instrument Setup and 1D Spectra Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Shimming: Insert the sample and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum to check the sample concentration and spectral window.

  • ¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon signals and their chemical shift range.

2D NMR Data Acquisition
  • COSY: Load a standard COSY pulse program. Set the spectral width in both dimensions to encompass all proton signals. Typically, 2-8 scans per increment and 256-512 increments in the indirect dimension (F1) are sufficient.

  • HSQC: Load a standard sensitivity-enhanced HSQC pulse program. The F2 (proton) dimension spectral width should match the ¹H spectrum. The F1 (carbon) dimension spectral width should cover the entire range of carbon signals.

  • HMBC: Load a standard HMBC pulse program. Use the same spectral windows as the HSQC experiment. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz to observe typical two- and three-bond correlations.

Data Processing
  • Fourier Transform: Apply a 2D Fourier transform to the acquired free induction decays (FIDs).

  • Window Function: Apply a suitable window function (e.g., sine-bell) in both dimensions to enhance resolution or signal-to-noise.

  • Phasing and Baseline Correction: Perform phase correction and baseline correction in both dimensions to obtain a clean spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim proton1D Acquire 1D ¹H shim->proton1D carbon1D Acquire 1D ¹³C proton1D->carbon1D cosy2D Acquire COSY carbon1D->cosy2D hsqc2D Acquire HSQC cosy2D->hsqc2D hmbc2D Acquire HMBC hsqc2D->hmbc2D ft 2D Fourier Transform hmbc2D->ft phase Phasing & Baseline Correction ft->phase

Caption: Experimental workflow for 2D NMR analysis.

Data Presentation and Interpretation

Disclaimer: The following NMR data is simulated based on known substituent effects and typical chemical shifts for quinoline derivatives to illustrate the interpretation process. Actual experimental values may vary.

Predicted ¹H and ¹³C Chemical Shifts

The structure of this compound with standard numbering is shown below. The bromine at C4 and the electron-withdrawing cyano group at C7 will significantly influence the chemical shifts of the surrounding nuclei.[2][3]

PositionAtom TypePredicted δ (ppm)MultiplicityJ (Hz)
H-2¹H~8.8d4.5
H-3¹H~7.8d4.5
H-5¹H~8.2d8.5
H-6¹H~7.7dd8.5, 1.5
H-8¹H~8.4d1.5
C-2¹³C~151.0
C-3¹³C~124.0
C-4¹³C~134.0
C-4a¹³C~149.0
C-5¹³C~129.0
C-6¹³C~128.5
C-7¹³C~110.0
C-8¹³C~130.0
C-8a¹³C~148.0
CN¹³C~118.0
¹H-¹H COSY: Mapping the Proton Networks

The COSY spectrum reveals two distinct spin systems.

Caption: Key COSY correlations for this compound.

Correlating ProtonsCoupling TypeExpected Observation
H-2 / H-3³J (vicinal)Strong cross-peak
H-5 / H-6³J (vicinal)Strong cross-peak
H-6 / H-8⁴J (meta)Weak cross-peak

Interpretation:

  • A strong cross-peak between H-2 (~8.8 ppm) and H-3 (~7.8 ppm) confirms their adjacency on the pyridine ring.

  • A strong cross-peak between H-5 (~8.2 ppm) and H-6 (~7.7 ppm) confirms their adjacency on the benzene ring.

  • A weaker cross-peak may be observed between H-6 (~7.7 ppm) and H-8 (~8.4 ppm), consistent with a ⁴J meta-coupling.

¹H-¹³C HSQC: Linking Protons to Carbons

The HSQC spectrum directly connects each proton signal to its attached carbon.

Caption: Key ¹JCH correlations observed in the HSQC spectrum.

Proton (δ)Correlating Carbon (δ)
~8.8 (H-2)~151.0 (C-2)
~7.8 (H-3)~124.0 (C-3)
~8.2 (H-5)~129.0 (C-5)
~7.7 (H-6)~128.5 (C-6)
~8.4 (H-8)~130.0 (C-8)

Interpretation: This experiment provides five clear cross-peaks, unambiguously assigning the carbon resonances for all protonated carbons. The carbons without attached protons (C-4, C-4a, C-7, C-8a, and the nitrile carbon) will not show signals in the HSQC spectrum.

¹H-¹³C HMBC: Assembling the Molecular Skeleton

The HMBC spectrum provides the long-range correlations that connect the molecular fragments and place the quaternary carbons and substituents.

ProtonKey HMBC Correlations to Carbons (²JCH & ³JCH)Structural Confirmation
H-2 C-3, C-4, C-8aConnects the pyridine ring to the fusion carbon C-8a and the bromo-substituted C-4.
H-3 C-2, C-4, C-4aConfirms the position of C-4 relative to H-3 and links to the bridgehead carbon C-4a.
H-5 C-4, C-6, C-7, C-8aCrucial for linking the benzene ring to the pyridine ring via C-4 and C-8a. Also confirms the position of the cyano-substituted C-7.
H-6 C-5, C-7, C-8, C-4aConfirms the connectivity within the benzene ring and its fusion to the pyridine ring at C-4a.
H-8 C-6, C-7, C-8a, CNConfirms the position of C-7 and provides a key correlation to the nitrile carbon (CN), definitively placing the cyano group.

Interpretation and Final Validation:

  • Connecting the Rings: The correlations from H-5 to C-4 and C-8a, and from H-2 to C-8a, unequivocally establish the fusion of the pyridine and benzene rings.

  • Placing the Bromine: The correlations from both H-2 and H-3 to the quaternary carbon at ~134.0 ppm confirm this signal belongs to C-4, the site of bromine substitution.

  • Placing the Cyano Group: The correlations from H-8 and H-6 to the quaternary carbon at ~110.0 ppm identify it as C-7. The further correlation from H-8 to the nitrile carbon (~118.0 ppm) provides absolute confirmation of the -CN group's location at position 7.

Conclusion

By systematically employing COSY, HSQC, and HMBC experiments, a self-validating network of correlations is established. The COSY spectrum defines the proton-proton connectivities within the two aromatic rings. The HSQC spectrum anchors each proton to its specific carbon atom. Finally, the HMBC spectrum acts as the master key, linking these C-H fragments across multiple bonds and definitively placing the quaternary carbons and, by extension, the bromo and cyano substituents. This integrated 2D NMR approach moves beyond simple spectral interpretation to provide irrefutable, publication-quality validation of the structure of this compound, ensuring the integrity of any subsequent research and development efforts.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH. [Link]

  • Ökten, S., & Çakmak, O. (2015). Synthesis of novel cyano quinoline derivatives. Tetrahedron Letters, 56(40), 5483-5486. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

Sources

The 4-Substituted-Quinoline-7-Carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Functionalization at various positions of this heterocyclic system allows for the fine-tuning of pharmacological activities, leading to the development of potent and selective inhibitors for a range of biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted-quinoline-7-carbonitrile analogs, with a particular focus on their role as kinase inhibitors and anticancer agents. While direct comprehensive studies on a broad series of 4-bromoquinoline-7-carbonitrile analogs are limited, by examining closely related chemical series, particularly 4-anilino-quinoline-3-carbonitriles and other 7-substituted quinolines, we can construct a robust SAR model to guide future drug discovery efforts in this chemical space.

The Quinoline-7-Carbonitrile Core: A Strategic Starting Point

The selection of the quinoline-7-carbonitrile scaffold is a deliberate choice rooted in established medicinal chemistry principles. The quinoline ring system is known to interact with the ATP-binding pocket of various kinases. The nitrile group at the 7-position is an electron-withdrawing group that can influence the electronic properties of the entire ring system, potentially modulating target engagement and pharmacokinetic properties.[3] Furthermore, modifications at the 7-position of the quinoline ring have been extensively explored to enhance the activity and selectivity of various inhibitors.[4]

Structure-Activity Relationship Analysis

The biological activity of 4-substituted-quinoline-7-carbonitrile analogs is profoundly influenced by the nature of the substituents at key positions of the quinoline ring and any appended moieties. The following sections dissect the SAR based on available data for structurally related compounds, primarily focusing on kinase inhibition and anticancer activity.

The Critical Role of the 4-Position Substituent

The substituent at the 4-position of the quinoline ring is pivotal for biological activity, often serving as the primary vector for interacting with the target protein. While our core topic is the 4-bromo analog, the vast majority of potent kinase inhibitors in this class feature a 4-anilino (substituted aminobenzene) moiety. This anilino group typically projects into the ATP-binding site of kinases, forming key hydrogen bonds and hydrophobic interactions.

Key Insights:

  • Anilino Group is Preferred for Kinase Inhibition: The 4-anilino scaffold has proven to be highly effective for targeting the ATP-binding site of kinases like EGFR and Src.[5][6]

  • Substitution on the Anilino Ring Modulates Potency and Selectivity: The electronic and steric properties of substituents on the anilino ring are critical for fine-tuning inhibitor potency and selectivity. For instance, in a series of 4-anilino-3-quinolinecarbonitriles, the addition of a large lipophilic group at the para position of the anilino ring resulted in improved potency for inhibiting HER-2 kinase.[7]

  • The 4-Bromo Moiety: While less common in the context of potent kinase inhibitors of this class, the 4-bromo substituent offers a valuable handle for synthetic elaboration via cross-coupling reactions. Its impact on biological activity would be influenced by its size, electronegativity, and ability to form halogen bonds.

The Influence of Substituents at the 6- and 7-Positions

Substituents on the benzo portion of the quinoline ring play a crucial role in modulating the activity and pharmacokinetic properties of these analogs.

Key Insights:

  • Electron-Withdrawing Groups at the 7-Position: The presence of an electron-withdrawing group, such as the carbonitrile in our core scaffold, at the 7-position has been shown to be favorable for antiplasmodial activity in 4-aminoquinolines, a finding that may translate to other biological targets.[3] In a series of 4-anilinoquinolines, a 7-fluoro substituent led to potent cytotoxic activities against HeLa and BGC823 cancer cell lines.[8]

  • Substitutions at the 6-Position: In the context of 4-anilino-quinoline-3-carbonitrile derivatives, the introduction of a Michael acceptor group at the 6-position led to the development of irreversible EGFR inhibitors.[5] This highlights the potential for this position to be functionalized to achieve specific mechanisms of action.

Comparative Analysis of Biological Activity

The following tables summarize the biological activity of various 4-substituted quinoline analogs, providing a basis for comparing their performance.

Table 1: Kinase Inhibitory Activity of 4-Anilino-3-quinolinecarbonitrile Analogs

Compound ID4-Anilino Substituent7-Position SubstituentTarget KinaseIC50 (nM)Reference
1 3-bromoaniline6,7-dimethoxyEGFR7.5[5]
2 Unsubstituted7-pyridylSrcPotent[6]
3 3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)aniline7-alkenylMEK1Potent[2]
4 Unsubstituted7-thiophene/phenylSrcPotent[9]

Table 2: Anticancer Activity of Substituted Quinoline Analogs

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
5 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016[10]
6 4-Anilino-7-fluoroquinoline derivative (1f)BGC823 (Gastric)8.32[8]
7 4-Anilino-8-methoxyquinoline derivative (2i)BGC823 (Gastric)4.65[8]
8 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrileA431 (Skin)0.78[11]
9 7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314-4.65[4]
10 4-anilino-6-(carboxylic acid)-3-quinolinecarbonitrileSK-BR-3 (Breast)-[12]

Key Signaling Pathways

The anticancer activity of these quinoline analogs often stems from their ability to inhibit key protein kinases involved in cell proliferation, survival, and angiogenesis. The two major pathways implicated are the Epidermal Growth Factor Receptor (EGFR) and Src kinase signaling pathways.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[6][11] Aberrant EGFR signaling is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-7-carbonitrile Analog Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, invasion, proliferation, and survival.[5] It is often overexpressed or hyperactivated in various cancers. Src can be activated by receptor tyrosine kinases like EGFR and, in turn, can activate downstream pathways such as the Ras/ERK/MAPK and STAT pathways.[5]

Src_Signaling_Pathway RTK RTKs (e.g., EGFR) Src Src RTK->Src Activates Integrins Integrins Integrins->Src Activates FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Proliferation Proliferation & Survival Ras_MAPK->Proliferation STAT3->Proliferation Inhibitor Quinoline-7-carbonitrile Analog Inhibitor->Src Inhibits Synthesis_Workflow Start Starting Material (e.g., m-chloroaniline) Intermediate1 7-Chloro-4-hydroxyquinoline Start->Intermediate1 Cyclization Intermediate2 4,7-Dichloroquinoline Intermediate1->Intermediate2 Chlorination Intermediate3 4-Chloro-7-cyanoquinoline Intermediate2->Intermediate3 Cyanation Final_Product 4-Substituted-quinoline- 7-carbonitrile Intermediate3->Final_Product Nucleophilic Substitution (e.g., with anilines)

Sources

Navigating the Target Landscape: A Comparative Guide to Identifying the Biological Targets of 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent biological activity. 4-Bromoquinoline-7-carbonitrile is one such molecule of interest, showing potential as an antitumor agent through its interactions with key biological macromolecules.[1] While its precise mechanism of action remains to be fully elucidated, the broader family of quinoline and quinazoline-based compounds has a well-documented history as potent protein kinase inhibitors.[2][3] This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological targets of this compound, comparing potential methodologies and outlining a strategic workflow from computational prediction to experimental validation and comparative analysis.

The Kinase Hypothesis: An Evidence-Based Starting Point

The structural backbone of this compound suggests a strong likelihood of interaction with the ATP-binding pocket of protein kinases. This hypothesis is supported by extensive research on analogous compounds. For instance, the 4-anilino-3-quinolinecarbonitrile series has been shown to produce potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Src, and Mitogen-activated protein kinase kinase (MEK).[2][4] While our subject compound lacks the 4-anilino group, the core quinoline-carbonitrile structure is a recurring motif in kinase inhibitor design. Therefore, a logical and efficient approach to target identification for this compound is to begin with a focus on the kinome.

Phase 1: In Silico Target Prediction - Charting the Possibilities

Before embarking on resource-intensive experimental work, computational methods can provide a valuable roadmap, predicting potential protein targets and helping to prioritize experimental efforts.

A. Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often share similar biological targets. By comparing the structure of this compound to databases of compounds with known kinase activities, we can generate a preliminary list of likely targets.

B. Structure-Based Approaches (Reverse Docking)

Reverse docking, or inverse virtual screening, involves docking this compound into the crystal structures of a large panel of protein kinases. The binding affinity and mode of interaction are calculated, providing a ranked list of potential targets. This approach is particularly powerful for identifying both expected and unexpected kinase interactions.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Computational target prediction workflow.

Phase 2: Experimental Target Identification - From Prediction to Physical Interaction

Following the generation of a prioritized list of potential targets from in silico studies, the next critical phase is to experimentally identify the direct binding partners of this compound within a biological system. Chemical proteomics offers a suite of powerful techniques for this purpose.

A. Affinity Chromatography Coupled with Mass Spectrometry

This is a cornerstone technique for target identification. It involves immobilizing the compound of interest on a solid support to "fish" for its binding partners in a cell lysate.

Experimental Protocol: Synthesis of an Affinity Probe and Pull-Down Assay

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a linker arm with a terminal reactive group (e.g., a primary amine or an alkyne for "click" chemistry). The linker should be attached at a position on the quinoline ring that is predicted by docking studies to be solvent-exposed and not critical for target binding, to minimize disruption of the interaction.

    • Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysis:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native complexes.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • To identify specific binders, a competition experiment can be performed by pre-incubating the lysate with an excess of free this compound before adding the compound-conjugated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with silver staining.

    • Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control and competition lanes.

    • Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Affinity chromatography workflow.

B. Photo-Affinity Labeling

This technique offers the advantage of creating a covalent bond between the compound and its target upon UV irradiation, which can capture even transient or weak interactions.

Experimental Protocol: Photo-Affinity Labeling

  • Probe Synthesis: Synthesize a derivative of this compound containing a photo-reactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or an alkyne).

  • Cellular Treatment: Treat living cells with the photo-affinity probe.

  • UV Crosslinking: Expose the cells to UV light to induce covalent crosslinking of the probe to its target proteins.

  • Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin beads.

  • Protein Identification: Elute and identify the captured proteins by mass spectrometry.

Phase 3: Target Validation - Confirming Functional Relevance

Identifying a binding partner is only the first step. The functional relevance of this interaction must be validated to confirm that it is responsible for the observed biological effects of this compound.

A. In Vitro Kinase Assays

If a specific kinase is identified, its inhibition by this compound can be quantified using in vitro kinase assays.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Obtain the purified recombinant kinase, a suitable substrate peptide, and ATP.

  • Assay Setup: In a multi-well plate, set up reactions containing the kinase, substrate, and varying concentrations of this compound.

  • Kinase Reaction: Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays.

  • IC₅₀ Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

B. Cellular Target Engagement Assays

These assays confirm that the compound interacts with its target in a cellular context. A common method is the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Analysis: The binding of this compound to its target kinase will stabilize the protein, resulting in a shift in its melting curve to a higher temperature compared to the vehicle control.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Target validation workflow.

Phase 4: Comparative Analysis - Benchmarking Against the Gold Standard

Once a primary target, for example, EGFR, has been validated, the performance of this compound can be objectively compared to established inhibitors of that target.

Parameter This compound Lapatinib Gefitinib Erlotinib
Target(s) To be determined (Hypothesized: EGFR, Src, MEK)Dual EGFR and HER2 inhibitor[5][6]EGFR inhibitor[7][8]EGFR inhibitor[9][10]
Mechanism To be determined (Likely ATP-competitive)Reversible, ATP-competitive[6]Reversible, ATP-competitive[7]Reversible, ATP-competitive[10]
In Vitro Potency (IC₅₀) To be determined via kinase assaysEGFR: ~10 nM, HER2: ~9 nMEGFR: 2-37 nM (mutant), >500 nM (wild-type)EGFR: 2 nM (wild-type), 0.5-5 nM (mutant)
Cellular Potency (GI₅₀) To be determined in relevant cell linesVaries by cell line (e.g., BT474: ~50 nM)Varies by EGFR mutation status (e.g., PC-9: ~10 nM)Varies by EGFR mutation status (e.g., HCC827: ~5 nM)
Kinome Selectivity To be determined via kinome profilingInhibits other kinases at higher concentrationsHighly selective for EGFRInhibits other kinases at higher concentrations

Data for established inhibitors are approximate and can vary depending on the specific assay conditions.

This comparative table should be populated with experimental data for this compound as it is generated. Key comparisons should also be made against inhibitors of other potential kinase families, such as Src (e.g., Dasatinib)[11][12][13] and MEK (e.g., Selumetinib)[14][15][16], should the initial target identification point in those directions.

Conclusion and Future Directions

The identification of the biological targets of this compound is a critical step in understanding its therapeutic potential. The workflow outlined in this guide, beginning with a strong, evidence-based hypothesis centered on kinase inhibition, provides a systematic and efficient path forward. By integrating computational predictions with robust experimental validation techniques, researchers can confidently identify and characterize the molecular targets of this promising compound. Subsequent comparative analysis against established drugs will be crucial in defining its unique pharmacological profile and its potential as a novel therapeutic agent.

References

  • MedSchool. Erlotinib | Drug Guide. [Link]

  • Wikipedia. Lapatinib. [Link]

  • Wikipedia. Erlotinib. [Link]

  • Wikipedia. Selumetinib. [Link]

  • National Institutes of Health. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. [Link]

  • MedSchool. Gefitinib | Drug Guide. [Link]

  • Patsnap Synapse. What is the mechanism of Dasatinib? [Link]

  • National Institutes of Health. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. [Link]

  • Drugs.com. How does erlotinib work (mechanism of action)? [Link]

  • Patsnap Synapse. What is the mechanism of Selumetinib? [Link]

  • MDPI. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. [Link]

  • ResearchGate. Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. [Link]

  • ResearchGate. Mechanism of action of erlotinib | Download Scientific Diagram. [Link]

  • National Institutes of Health. Lapatinib for Advanced or Metastatic Breast Cancer. [Link]

  • Drugs.com. Selumetinib: Uses, Dosage, Side Effects, Warnings. [Link]

  • AACR Journals. The Role of Gefitinib in Lung Cancer Treatment. [Link]

  • PharmaCompass.com. Selumetinib | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]

  • Cancer Research UK. Dasatinib | Cancer information. [Link]

  • MedlinePlus. Dasatinib: MedlinePlus Drug Information. [Link]

  • National Institutes of Health. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. [Link]

  • National Institutes of Health. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. [Link]

  • National Institutes of Health. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. [Link]

  • Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]

  • SciProfiles. Publication: Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. [Link]

  • National Institutes of Health. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. [Link]

  • ASCO Publications. Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM). [Link]

  • ResearchGate. (PDF) Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. [Link]

  • National Institutes of Health. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. [Link]

  • Patsnap Synapse. What are SRC inhibitors and how do they work? [Link]

  • National Institutes of Health. Development of a highly selective c-Src kinase inhibitor. [Link]

  • National Institutes of Health. Current Development Status of MEK Inhibitors. [Link]

  • Grokipedia. Src inhibitor. [Link]

  • MDPI. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. [Link]

  • Amerigo Scientific. 7-Bromo-4-chloroquinoline-3-carbonitrile. [Link]

  • PubMed. 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. [Link]

  • National Institutes of Health. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. [Link]

  • National Institutes of Health. Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline. [Link]

  • Reaction Biology. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

  • PubMed. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. [Link]

  • ChemWhat. This compound CAS#: 1242063-18-8; ChemWhat Code: 1082797. [Link]

  • National Institutes of Health. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] 4-Bromoquinoline-7-carbonitrile, in particular, represents a highly versatile intermediate. The bromine atom at the C4 position and the nitrile group at the C7 position serve as critical handles for further molecular elaboration, enabling access to diverse chemical libraries for drug discovery and functional material development.

The synthetic efficiency in preparing such a specifically functionalized heterocycle is paramount for researchers. Factors such as overall yield, step economy, reagent cost and toxicity, and operational simplicity dictate the feasibility of a synthetic route, especially in scale-up scenarios. This guide provides an in-depth comparison of plausible synthetic strategies for this compound, grounded in established chemical principles and supported by experimental data from the literature. We will dissect the key chemical transformations, evaluate distinct strategic approaches, and provide detailed, actionable protocols to empower researchers in making informed decisions for their synthetic campaigns.

Chapter 1: Retrosynthetic Analysis and Key Chemical Challenges

A logical retrosynthetic analysis of this compound reveals three primary challenges that any forward synthesis must address:

  • Formation of the Quinoline Core: Constructing the fundamental bicyclic heteroaromatic system.

  • C4-Position Bromination: Regioselective installation of a bromine atom at the electron-deficient C4 position of the quinoline ring.

  • C7-Position Cyanation: Introduction of a carbonitrile group onto the benzene portion of the quinoline scaffold, a transformation that often requires strategic functional group manipulation.

The sequence in which these challenges are addressed defines the overall synthetic strategy. Each approach carries its own set of advantages and limitations regarding precursor availability, reaction selectivity, and overall efficiency.

Chapter 2: Comparative Analysis of Synthetic Strategies

We will evaluate two primary, logical synthetic strategies. The choice between them hinges on the availability of starting materials and the desired control over regiochemistry at each step.

Strategy A: Late-Stage C7-Cyanation via Sandmeyer Reaction

This strategy prioritizes the early construction of a 4-bromoquinoline intermediate, followed by functionalization of the C7 position in the final stages. This approach is particularly attractive if 4-bromoquinoline precursors are readily accessible. A key transformation in this route is the Sandmeyer reaction, a classic and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[4][5][6]

Proposed Pathway for Strategy A:

  • Nitration: Electrophilic nitration of 4-bromoquinoline to introduce a nitro group, which directs primarily to the C5 and C7 positions. Separation of the desired 4-bromo-7-nitroquinoline isomer is a critical step.

  • Reduction: Reduction of the nitro group to a primary amine (4-bromo-7-aminoquinoline).

  • Diazotization & Cyanation (Sandmeyer Reaction): Conversion of the 7-amino group to a diazonium salt, followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[6][7]

Causality and Rationale:

  • Why the Sandmeyer Reaction? This reaction is a cornerstone of aromatic chemistry for installing a wide range of functional groups, including nitriles, that are not easily introduced by direct substitution.[6][8] It provides a robust pathway from an amino group, which can be readily obtained by reducing a nitro group.

  • Regioselectivity Concerns: The initial nitration of 4-bromoquinoline can yield a mixture of isomers.[9] The directing effects of the bromine atom and the quinoline nitrogen must be carefully considered, and chromatographic separation of the 7-nitro isomer from other products is often necessary, potentially lowering the overall yield.

Strategy B: Early-Stage Quinoline Core Formation

This approach begins with a pre-functionalized aniline derivative, incorporating the nitrogen atom that will become part of the quinoline ring and a precursor to the 7-cyano group. This strategy leverages powerful named reactions for quinoline synthesis, such as the Skraup or Doebner-von Miller synthesis.[1][10][11][12]

Proposed Pathway for Strategy B:

  • Quinoline Synthesis (Skraup/Doebner-von Miller): Reaction of 4-aminobenzonitrile with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strong acid and oxidizing conditions to form 4-hydroxyquinoline-7-carbonitrile (quinolin-4-one-7-carbonitrile).[1][13]

  • Bromination: Conversion of the 4-oxo group to the 4-bromo derivative. This is typically achieved using a brominating agent like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[14]

Causality and Rationale:

  • Why the Skraup/Doebner-von Miller Reaction? These methods are classic, powerful, and often high-yielding routes for constructing the quinoline core from simple aniline precursors.[15][16] Starting with 4-aminobenzonitrile ensures the cyano group is correctly positioned at C7 from the outset, avoiding complex isomer separations later on.

  • Tautomerization and Bromination: The product of the initial cyclization exists as quinolin-4-one. This tautomer is crucial, as the hydroxyl group can be readily converted into a good leaving group and substituted by bromide using standard reagents like POBr₃, a common and effective method for this specific transformation.[14]

Chapter 3: Data Summary and Strategic Recommendation

To facilitate a direct comparison, the key metrics for each strategy are summarized below. Yields are estimated based on typical values reported in the literature for analogous transformations.

MetricStrategy A (Late-Stage Cyanation)Strategy B (Early-Stage Core Formation)Justification
Starting Material 4-Bromoquinoline4-AminobenzonitrileBoth are commercially available, but pricing and availability may vary.
Number of Steps 3 (Nitration, Reduction, Sandmeyer)2 (Skraup/Doebner-von Miller, Bromination)Strategy B is more step-efficient.
Key Challenge Regiocontrol in nitration step; handling of diazonium salts.Harsh conditions (strong acid, high temp) for quinoline synthesis.Strategy A's challenge is selectivity, while B's is reaction severity.
Estimated Overall Yield 20-35%40-60%The primary yield loss in Strategy A is often the separation of nitro-isomers.
Reagent Hazards Concentrated acids (H₂SO₄/HNO₃), toxic diazonium intermediates, CuCN.Concentrated H₂SO₄, strong oxidants (e.g., nitrobenzene), POBr₃ (corrosive).Both routes involve hazardous materials requiring careful handling.

Senior Scientist's Recommendation:

For overall synthetic efficiency, Strategy B is the recommended approach . Its primary advantages are a higher potential overall yield and greater step economy. By incorporating the C7-carbonitrile functionality into the starting aniline, the challenging issue of regioselective functionalization on the pre-formed quinoline ring is elegantly circumvented. While the Skraup or Doebner-von Miller reactions require harsh conditions, they are well-established and often proceed in high yield, making them reliable for constructing the core.[10][11] The subsequent bromination of the quinolin-4-one intermediate is also a standard and typically efficient transformation.

Strategy A remains a viable alternative, particularly if a specific 4-bromo-7-aminoquinoline intermediate is already available or if the laboratory is better equipped for handling Sandmeyer reactions than high-temperature cyclizations.

Chapter 4: Visualized Workflows and Protocols

Diagrams of Synthetic Strategies

The logical flow for selecting and executing a synthetic plan can be visualized.

G cluster_A Strategy A: Late-Stage Cyanation cluster_B Strategy B: Early-Stage Core Formation start Goal: Synthesize This compound A1 Start: 4-Bromoquinoline start->A1 B1 Start: 4-Aminobenzonitrile start->B1 A2 1. Nitration (H₂SO₄/HNO₃) A1->A2 A3 Intermediate: 4-Bromo-7-nitroquinoline (Isomer separation required) A2->A3 A4 2. Reduction (e.g., SnCl₂, Fe/HCl) A3->A4 A5 Intermediate: 4-Bromo-7-aminoquinoline A4->A5 A6 3. Sandmeyer Reaction (NaNO₂, HCl, CuCN) A5->A6 end_product Target Product A6->end_product Yield: ~20-35% B2 1. Skraup / Doebner-von Miller Rxn (Glycerol, H₂SO₄) B1->B2 B3 Intermediate: 4-Hydroxyquinoline-7-carbonitrile B2->B3 B4 2. Bromination (POBr₃ or PBr₃) B3->B4 B4->end_product Yield: ~40-60% (Recommended)

Caption: Comparative workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are representative of the key transformations discussed. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 4.1: Representative Skraup Synthesis of 4-Hydroxyquinoline-7-carbonitrile (Strategy B, Step 1)

This protocol is adapted from the general principles of the Skraup reaction.[1][13]

  • Reagent Preparation: In a fume hood, cautiously add concentrated sulfuric acid (e.g., 30 mL) to glycerol (e.g., 25 mL) in a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel. The addition is exothermic and should be done slowly with cooling in an ice bath.

  • Addition of Reactants: To the cooled mixture, add 4-aminobenzonitrile (e.g., 0.1 mol) and a mild oxidizing agent such as nitrobenzene (e.g., 0.03 mol).

  • Reaction: Heat the mixture carefully to ~120-130 °C. The reaction is often vigorous. Maintain the temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous solution into a large volume of cold water (e.g., 500 mL) with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated aqueous sodium hydroxide) until the pH is ~7-8. This should be done in an ice bath as the neutralization is highly exothermic. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-hydroxyquinoline-7-carbonitrile.

Protocol 4.2: Representative Bromination of 4-Hydroxyquinoline-7-carbonitrile (Strategy B, Step 2)

This protocol uses phosphorus oxybromide for the conversion.

  • Reaction Setup: In a fume hood, place 4-hydroxyquinoline-7-carbonitrile (e.g., 0.05 mol) and phosphorus oxybromide (POBr₃) (e.g., 0.1 mol, 2 equivalents) in a round-bottom flask equipped with a reflux condenser and a gas trap for HBr.

  • Reaction: Heat the mixture to reflux (typically ~120-140 °C) for 2-3 hours. The mixture will become a molten slurry.

  • Work-up: After cooling, very cautiously pour the reaction mixture onto crushed ice in a large beaker with stirring. POBr₃ reacts violently with water. Perform this step slowly and behind a safety shield.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of ~8. The product will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

References

  • BenchChem (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Bao, K., & Zhang, W. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(15), 6035–6038. [Link]

  • Estévez, J. C., Villa, M. J., & Estévez, R. J. (2002). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. HETEROCYCLES, 57(12), 2355. [Link]

  • Sharma, U., Kumar, P., Kumar, N., & Singh, B. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(31), 16259. [Link]

  • BenchChem (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Mans, D. M., & Johnson, J. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. [Link]

  • Zubkov, V. O., Ruschak, N. I., Sych, I. A., & Ieromina, Z. G. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 48-55. [Link]

  • Kumar, V., & Hasan, M. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-22. [Link]

  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. [Link]

  • Varlikli, C., & Tunc, T. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(1), 15-30. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • ResearchGate. (n.d.). The Skraup‐Doebner‐Von Miller quinoline synthesis. [Link]

  • Ijaresm. (2022). Review on Quinoline: Recent Advances in Synthesis and Applications. [Link]

  • Ökten, S., Aslantaş, T., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. [Link]

  • BenchChem (2025).
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 21(47), 9683-9687. [Link]

  • BenchChem (2025). Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide.
  • Ökten, S., & Çakmak, O. (2015). Synthesis of novel cyano quinoline derivatives. Tetrahedron, 71(35), 5899-5904. [Link]

  • Ökten, S., Köprülü, T. K., & Çakmak, O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401140. [Link]

  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Google Patents. (2018). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Fors, B. P., Kratt, K. A., & Finnegan, B. J. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 14(17), 4494–4497. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

  • Chen, J., & Wu, J. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry–An Asian Journal, e202400823. [Link]

  • Trofimov, B. A., Schmidt, E. Y., Zorina, N. V., Ivanova, E. V., & Ushakov, I. A. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry, 86(5), 4166-4176. [Link]

  • Ghorbani-Vaghei, R., & Asghari, Z. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3297-3343. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). Synthetic routes for compounds 4a-c. [Link]

  • Zhang, G. Y., Yu, J. T., Hu, M. L., & Cheng, J. (2013). Palladium-catalyzed cyanation of aryl halides with CuSCN. The Journal of organic chemistry, 78(6), 2710–2714. [Link]

  • chemrevise.org. (n.d.). 23 Synthetic Routes. [Link]

  • Neetha, J., & Sasi, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38459-38476. [Link]

  • Curriculum Press. (2020). Organic Synthesis Routes. [Link]

  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Field Analysis (CoMFA) of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and workflow for applying Comparative Molecular Field Analysis (CoMFA), a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, to the optimization of quinoline derivatives. Quinoline and its analogues represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast range of biological activities, including anticancer, antimalarial, and antimicrobial effects[1][2][3]. Understanding the precise structural features that govern their potency is paramount for rational drug design.

This document is structured to provide researchers, medicinal chemists, and computational scientists with not only a procedural protocol but also the underlying rationale and comparative context necessary for robust model generation and interpretation. We will explore the causality behind experimental choices, compare CoMFA with its close alternative, CoMSIA, and present supporting data from peer-reviewed studies.

The Rationale for CoMFA in Quinoline Drug Discovery

In the absence of a high-resolution crystal structure of a target receptor, ligand-based design methods become indispensable. CoMFA is a cornerstone of 3D-QSAR that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties[4][5]. The fundamental premise is that changes in a compound's biological activity are directly related to changes in the steric (shape) and electrostatic fields surrounding it[6].

Why CoMFA for Quinolines? The quinoline core is often decorated with various substituents at multiple positions. CoMFA excels at visualizing the spatial regions where modifications to these substituents will likely enhance or diminish biological activity. By generating intuitive 3D contour maps, CoMFA provides a clear roadmap for lead optimization, helping to prioritize the synthesis of compounds with a higher probability of success[7][8].

The CoMFA Experimental Workflow: A Self-Validating Protocol

A successful CoMFA study is a multi-step process where each stage builds upon the last. The integrity of the final model is critically dependent on the rigor applied at each step. Below is a detailed protocol, infused with field-proven insights.

CoMFA_Workflow cluster_0 Data Preparation cluster_1 Model Building cluster_2 Validation & Interpretation A 1. Dataset Selection (Diverse Activities & Structures) B 2. 3D Structure Generation & Energy Minimization A->B pIC50 values C 3. Molecular Alignment (The Most Critical Step) B->C Optimized Geometries D 4. Grid Generation & Field Calculation C->D Superimposed Molecules E 5. PLS Analysis (Relating Fields to Activity) D->E Steric & Electrostatic Descriptors F 6. Statistical Validation (Internal & External) E->F Predictive Model G 7. Contour Map Analysis (Visualizing SAR) F->G Validated Model (q², r²) SAR_Diagram cluster_steric Steric Fields cluster_electrostatic Electrostatic Fields quinoline steric_fav Bulk Favored Here steric_disfav Bulk Disfavored Here elec_pos Positive Charge Favored Here elec_neg Negative Charge Favored Here

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromoquinoline-7-carbonitrile: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of specialized compounds like 4-Bromoquinoline-7-carbonitrile is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices. Our aim is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) may not always be readily available for novel or specialized compounds, data from analogous structures, such as other halogenated quinolines and aromatic nitriles, provide critical insights.

Key Hazard Profile:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The presence of a bromine atom categorizes this compound as a halogenated organic, which requires specific disposal considerations to prevent the formation of harmful byproducts during waste treatment.[3][4] The nitrile group (–C≡N) also warrants careful handling due to its potential toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[5][6] The selection of PPE is not a matter of preference but a scientifically determined necessity to mitigate exposure risks.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.Provides a barrier against dermal absorption, which can cause skin irritation.[7]
Eye Protection Tightly fitting safety goggles and a face shield.Protects against accidental splashes that could cause serious eye irritation or damage.[7]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[5]

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to prevent wider contamination and exposure.

Small Spills (within a chemical fume hood):

  • Ensure Proper PPE is Worn: Do not attempt to clean a spill without adequate protection.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

Large Spills (or any spill outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: Prevent entry to the affected area.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the Environmental Protection Agency (EPA).[8][9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective waste management. Mixing different waste streams can lead to dangerous reactions and significantly increase disposal costs.

  • Solid Waste: Place un-used or contaminated solid this compound into a dedicated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weigh boats, and pipette tips, must be considered hazardous waste and collected in a separate, clearly labeled container.[10]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled liquid hazardous waste container for halogenated organic compounds.[3][4] Never mix halogenated and non-halogenated solvent waste.[11][12]

Step 2: Waste Container Labeling

Accurate and detailed labeling is a legal requirement and essential for the safety of all personnel handling the waste.[13][14]

Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., Toxic, Irritant)

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

Step 3: Waste Storage
  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials. Based on the chemical structure, avoid strong oxidizing agents.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Final Disposal
  • Engage Professionals: Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed chemical waste disposal contractor.[8] These entities are trained and equipped to handle the transportation and final disposal in compliance with all federal and local regulations.[15]

  • Treatment: The likely disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility. This process is designed to break down the molecule into less harmful components under controlled conditions.

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Need to dispose of This compound assess_hazards 1. Assess Hazards (Review SDS/Analog Data) start->assess_hazards don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe is_spill Spill Occurred? don_ppe->is_spill small_spill Small Spill Protocol (Absorb, Collect, Decontaminate) is_spill->small_spill Yes, small & contained large_spill Large Spill Protocol (Evacuate, Alert EHS) is_spill->large_spill Yes, large or uncontained segregate_waste 3. Segregate Waste is_spill->segregate_waste No small_spill->segregate_waste end End: Compliant Disposal large_spill->end solid_waste Solid Waste Container (Halogenated Organics) segregate_waste->solid_waste liquid_waste Liquid Waste Container (Halogenated Solvents) segregate_waste->liquid_waste contaminated_materials Contaminated Materials (Gloves, Liners, etc.) segregate_waste->contaminated_materials label_container 4. Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container contaminated_materials->label_container store_waste 5. Store in Designated Area (Secure, Ventilated, Secondary Containment) label_container->store_waste contact_ehs 6. Arrange for Pickup (Contact EHS/Licensed Contractor) store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for safe disposal of this compound.

By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific research and environmental protection.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling 4-Bromoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, the introduction of novel compounds like 4-Bromoquinoline-7-carbonitrile into your workflow represents both opportunity and a critical responsibility. This molecule, with its quinoline scaffold, bromine atom, and nitrile group, holds potential as a building block in the synthesis of complex pharmaceuticals.[1] However, its handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Hazard Assessment: Understanding the Reactivity of this compound

While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar compounds and available safety data sheets (SDS) for its isomers allow for a robust presumptive hazard assessment. The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]

  • Harmful if Swallowed: Presumed to be harmful if ingested.[3]

The nitrile group (C≡N) warrants particular attention. While stable under normal conditions, it can be a precursor to highly toxic cyanide compounds under specific chemical reactions or decomposition conditions. Therefore, avoiding conditions that could lead to its degradation is paramount.

Table 1: Hazard Identification and GHS Precautionary Statements

Hazard StatementGHS CodePrecautionary Statements
Causes skin irritationH315P264, P280, P302+P352, P332+P313, P362+P364[3][4]
Causes serious eye irritationH319P280, P305+P351+P338, P337+P313[3][4]
May cause respiratory irritationH335P261, P271, P304+P340, P312, P403+P233[2][3]
Harmful if swallowedH302P264, P270, P301+P312, P330, P501[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each component is directly linked to the identified hazards.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for preventing skin contact.[5] Always check the manufacturer's guidelines for breakthrough times and chemical compatibility.[2] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the risk of serious eye irritation, safety goggles or a full-face shield are strongly recommended, especially when handling the solid powder or creating solutions.[5][7]

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[5] For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[6][8]

  • Respiratory Protection: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[5][9] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.

Operational Plan: From Receipt to Reaction

A structured workflow is critical to minimizing exposure and ensuring experimental integrity.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][4] It should be stored away from incompatible materials such as strong oxidizing agents.[5][10]

Weighing and Solution Preparation

This phase presents the highest risk of aerosolization and exposure.

Step-by-Step Protocol for Weighing and Dissolving:

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood before introducing the compound.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid this compound to a weigh boat on a tared balance. Avoid any actions that could generate dust.

  • Transfer: Gently transfer the weighed solid into the reaction or storage vessel.

  • Dissolving: Add the chosen solvent to the vessel. This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in chlorinated solvents like dichloromethane and chloroform.[1]

  • Cleaning: Decontaminate the spatula and weigh boat with an appropriate solvent within the fume hood. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Closure: Securely close the primary container of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling in Fume Hood cluster_post Post-Handling PPE Don PPE FumeHood Verify Fume Hood Operation Weigh Weigh Solid Compound FumeHood->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Add Solvent & Dissolve Transfer->Dissolve Clean Decontaminate Equipment Dissolve->Clean Store Store Securely Clean->Store Waste Dispose of Waste Clean->Waste

Caption: Workflow for weighing and dissolving this compound.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spills
  • Small Spills (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[2][11]

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Remove contaminated clothing and wash it before reuse.[2][3] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][11] If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[3]

Emergency Response Flowchart

emergency_response cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs AssessSpill Assess Spill Size Spill->AssessSpill Exposure Exposure Occurs IDExposure Identify Exposure Route Exposure->IDExposure SmallSpill Small Spill: Sweep up carefully AssessSpill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS AssessSpill->LargeSpill Large DisposeSpill Dispose as Hazardous Waste SmallSpill->DisposeSpill Skin Skin: Wash with soap & water IDExposure->Skin Skin Eyes Eyes: Flush with water for 15 min IDExposure->Eyes Eyes Inhalation Inhalation: Move to fresh air IDExposure->Inhalation Inhalation Ingestion Ingestion: Rinse mouth IDExposure->Ingestion Ingestion Medical Seek Medical Attention Skin->Medical If irritation persists Eyes->Medical Inhalation->Medical If symptoms occur Ingestion->Medical

Caption: Emergency response plan for spills and exposures.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed container.[5]

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this waste down the drain.[9]

All waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal company.[3][5] High-temperature incineration is a common disposal method for nitrile-containing compounds.[5]

Waste Disposal Stream Diagram

waste_disposal cluster_generation Waste Generation Point cluster_collection Segregated Collection cluster_disposal Final Disposal Solid Unused/Contaminated Solid SolidWaste Labeled Hazardous Solid Waste Container Solid->SolidWaste Sharps Contaminated Sharps/Plastics Sharps->SolidWaste Liquid Contaminated Solutions LiquidWaste Labeled Hazardous Liquid Waste Container Liquid->LiquidWaste EHS Contact EHS / Licensed Waste Disposal Service SolidWaste->EHS LiquidWaste->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Segregation and disposal of this compound waste.

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your laboratory.

References

  • Vertex AI Search. (2023, August 15). Buy this compound | 1242063-18-8.
  • Thermo Fisher Scientific. (2025, October 24).
  • CHEMM. Personal Protective Equipment (PPE).
  • ChemWhat. This compound CAS#: 1242063-18-8.
  • CymitQuimica. (2024, December 19).
  • PubChem. 4-Bromoquinoline-8-carbonitrile | C10H5BrN2 | CID 66764168.
  • Chemcia Scientific, LLC.
  • Sigma-Aldrich. 4-Bromoquinoline-6-carbonitrile | 642477-82-5.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • CTAHR. UNIT 7: Personal Protective Equipment.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • ChemicalBook. This compound | 1242063-18-8.
  • American Elements. 4-Bromoquinoline-6-carbonitrile | CAS 642477-82-5.
  • Fisher Scientific.
  • Sigma-Aldrich. 4-Bromoquinoline 95 3964-04-3.
  • Fisher Scientific.
  • Fisher Scientific.
  • Respirex Intern
  • TCI Chemicals. (2025, March 26).
  • BenchChem. (2025).
  • Sigma-Aldrich. (2025, November 6).
  • BLD Pharm. 1242063-18-8|this compound.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。